Zolpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFPKCKCRTTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188466 | |
| Record name | Zolpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349122-64-1 | |
| Record name | Zolpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Zolpidem
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zolpidem, a widely prescribed hypnotic agent for the short-term treatment of insomnia. The document details common synthetic methodologies, extensive characterization protocols, and an overview of its mechanism of action, presented with clarity for researchers, scientists, and professionals in drug development.
Introduction to Zolpidem
Zolpidem, sold under brand names like Ambien, is a non-benzodiazepine hypnotic that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedation.[1][2] Chemically, it is N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.[1][3] Its selective binding to a specific subtype of the GABA-A receptor is responsible for its hypnotic properties.[4]
Synthesis of Zolpidem
Several synthetic routes for Zolpidem have been developed, with many starting from the precursor 4-methylacetophenone. A common and industrially viable synthesis involves a multi-step process, which has been modified to improve overall yield and reduce the number of steps.
A notable synthetic approach involves the bromination of 4-methylacetophenone, followed by condensation with 2-amino-5-methylpyridine to form an imidazopyridine intermediate. This intermediate then undergoes further reactions to yield Zolpidem. An alternative efficient method utilizes a microwave-assisted three-step synthesis, which significantly reduces reaction times and improves yields.
Experimental Protocol: A Scalable Four-Stage Synthesis of Zolpidem
This protocol outlines a modified and scalable four-stage process for Zolpidem synthesis, improving the overall yield from 40% to 66%.
Stage 1: Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
-
To a solution of 4-methylacetophenone in methanol, add a catalytic amount of aluminum chloride.
-
Slowly add bromine to the mixture while maintaining a low temperature.
-
After the reaction is complete, the resulting bromo-derivative is not isolated but directly reacted with 2-amino-5-methylpyridine in the presence of an aqueous sodium carbonate solution.
-
The product, an imidazopyridine derivative, is then isolated.
Stage 2: Mannich Reaction
-
The imidazopyridine derivative from Stage 1 is dissolved in acetic acid.
-
Formalin and an aqueous solution of dimethylamine are added to the mixture.
-
The reaction proceeds at room temperature to yield the N,N-dimethylamino imidazopyridine derivative.
Stage 3: Formation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
-
The product from Stage 2 is reacted with pre-cooled methyl iodide in acetone to form a quaternary iodide salt.
-
This salt is then reacted with sodium cyanide, followed by alkaline hydrolysis to yield the pyridine acetic acid compound.
Stage 4: Amidation to Zolpidem
-
The pyridine acetic acid derivative is reacted with phosphorus pentachloride in dichloromethane to form the acid chloride.
-
The resulting acid chloride is then amidated with anhydrous dimethylamine.
-
The reaction mixture is washed with aqueous sodium hydroxide to remove acidic impurities.
-
The crude Zolpidem is isolated and can be purified by in-situ recrystallization to achieve a purity of over 99.9% by HPLC.
Caption: Synthetic pathway of Zolpidem from 4-methylacetophenone.
Characterization of Zolpidem
The characterization of Zolpidem is crucial for confirming its identity, purity, and quantifying its presence in various matrices. A combination of chromatographic and spectroscopic techniques is typically employed.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the determination of Zolpidem and its degradation products in pharmaceutical dosage forms.
Experimental Protocol: HPLC Analysis of Zolpidem
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A monolithic C18 column (100 mm x 3.9 mm) or a Symmetry XTerra C18 column (4.6 x 150mm, 5 µm) can be used.
-
Mobile Phase:
-
Isocratic mode with acetonitrile and 0.01 M sodium dihydrogen phosphate (NaH2PO4) buffer (pH 7.0) in a 35:65 (v/v) ratio.
-
Alternatively, an ammonium acetate buffer (pH 5.0) and methanol in a 30:70 (v/v) ratio can be used.
-
-
Flow Rate: 2.5 mL/min or 0.8 mL/min depending on the chosen method.
-
Detection: UV detection at 245 nm or 243 nm.
-
Internal Standard: Diazepam can be used as an internal standard.
| Parameter | Value | Reference |
| Retention Time | 2.14 min | |
| Linearity Range | 0.12 - 5 µg/mL | |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | |
| Limit of Detection (LOD) | 0.04 µg/mL | |
| Recovery | 97 - 101% |
Table 1: Quantitative data for HPLC analysis of Zolpidem.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of Zolpidem and its metabolites in biological samples like urine and plasma.
Experimental Protocol: LC-MS/MS Analysis of Zolpidem
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A Zorbax SB-C18 column (100 mm × 2.1 mm i.d., 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile containing 2mM ammonium trifluoroacetate and 0.2% acetic acid.
-
Sample Preparation: Urine samples can be prepared by mixing with an internal standard solution and centrifugation, followed by direct injection.
-
Detection: Mass spectrometry with monitoring of specific transitions for Zolpidem and its metabolites.
| Analyte | Concentration Range (ng/mL) | Reference |
| Zolpidem | 0.5 - 20 | |
| Zolpidem phenyl-4-carboxylic acid | 5.0 - 200 |
Table 2: Linearity ranges for LC-MS/MS analysis of Zolpidem and its metabolite.
| Parameter | m/z | Reference |
| Zolpidem [M+H]⁺ | 308.1757 |
Table 3: Mass-to-charge ratio for Zolpidem.
3.3. Spectroscopic Characterization
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure of Zolpidem.
3.3.1. Infrared (IR) Spectroscopy
The FT-IR spectrum of Zolpidem shows characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O (amide) | 1637 - 1659 | |
| C-N stretching | 1248 - 1384 | |
| C-H (methyl) asymmetric deformation | 1426 | |
| C-H (methyl) symmetric bending | 1361 - 1385 | |
| C=C (aromatic) | 1200 - 1650 |
Table 4: Characteristic IR absorption bands for Zolpidem.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the Zolpidem molecule.
| Proton | Chemical Shift (δ, ppm) | Reference |
| CH (aromatic) | 7.02 - 7.90 | |
| CH₂ | 4.01 | |
| N-CH₃ | 2.91, 2.94 | |
| Ar-CH₃ | 2.31 |
Table 5: ¹H NMR chemical shifts for Zolpidem in CDCl₃.
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O (amide) | 168.1 | |
| C (aromatic/imidazo) | 114.1 - 144.3 | |
| N-CH₃ | 35.9, 37.5 | |
| CH₂ | 30.1 | |
| Ar-CH₃ | 18.5 |
Table 6: ¹³C NMR chemical shifts for Zolpidem in CDCl₃.
Caption: Workflow for the characterization of Zolpidem.
Mechanism of Action
Zolpidem exerts its sedative effects by modulating the activity of GABA-A receptors in the central nervous system. It selectively binds to the benzodiazepine (BZ) site on GABA-A receptors, particularly those containing the α1 subunit. This binding enhances the inhibitory effects of GABA, leading to an increased frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in sedation.
Caption: Signaling pathway for Zolpidem's mechanism of action.
References
Preliminary biological activity screening of Zolpyridine
An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Zolpidem
Abstract
Zolpidem, an imidazopyridine derivative, is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia. Its therapeutic effect is primarily attributed to its activity as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. Unlike traditional benzodiazepines, Zolpidem exhibits a preferential binding affinity for GABA-A receptor subtypes containing the α1 subunit, which is thought to mediate its potent sedative-hypnotic effects while producing weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1] This guide provides a comprehensive overview of the key biological activities of Zolpidem, detailing the experimental protocols for its preliminary screening and presenting quantitative data from various in vitro and in vivo assays. The focus is on its primary pharmacodynamics, in vivo pharmacological effects, metabolic profile, and other potential biological activities.
Primary Pharmacodynamics: GABA-A Receptor Modulation
Zolpidem's primary mechanism of action involves enhancing the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[2] It binds to the benzodiazepine (BZ) site on the GABA-A receptor, an interface between the α and γ subunits, and allosterically increases the receptor's affinity for GABA.[3] This potentiation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[2][4]
Zolpidem-GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of Zolpidem's action at the GABA-A receptor.
Caption: Zolpidem enhances GABAergic inhibition via the GABA-A receptor.
Receptor Binding Affinity
Zolpidem's pharmacological profile is defined by its high affinity for GABA-A receptors containing the α1 subunit, intermediate affinity for α2- and α3-containing receptors, and negligible affinity for those with the α5 subunit. This selectivity is believed to underlie its potent hypnotic effects with less pronounced anxiolytic and myorelaxant activities compared to non-selective benzodiazepines.
| Receptor Subtype Composition | Binding Affinity (Ki) | Reference |
| α1β2γ2, α1β3γ2 | ~20 nM | |
| α2β1γ2, α3β1γ2 | ~400 nM | |
| α5β3γ2, α5β2γ2 | ≥5000 nM |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of Zolpidem for different GABA-A receptor subtypes.
Objective: To quantify the inhibition constant (Ki) of Zolpidem at recombinant human GABA-A receptor subtypes.
Materials:
-
Cell membranes from HEK293 or similar cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (a BZ-site antagonist).
-
Zolpidem stock solution and serial dilutions.
-
Non-specific binding control: Diazepam or Flumazenil at a high concentration (e.g., 10 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Zolpidem concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Add the following to each well in order: binding buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and either Zolpidem, non-specific binding control, or buffer (for total binding). Finally, add the cell membrane suspension to initiate the reaction. The total assay volume is typically 250-500 µL.
-
Equilibration: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of Zolpidem concentration.
-
Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Pharmacological Activity
The primary in vivo activities of Zolpidem are its sedative-hypnotic and anticonvulsant effects, which are mediated by its action on α1-GABA-A receptors.
Sedative-Hypnotic Effects (Sleep Architecture Analysis)
In animal models, Zolpidem significantly alters sleep architecture, primarily by increasing deep sleep and reducing wakefulness.
Caption: Workflow for assessing Zolpidem's effect on rodent sleep architecture.
The following table summarizes the effects of sub-chronic Zolpidem administration on key sleep parameters in rats.
| Sleep Parameter | Effect of Zolpidem | Reference |
| Wakefulness Entries | Significant Reduction | |
| Light Sleep | Significant Decrease | |
| Delta (Slow Wave) Sleep Duration | Significant Increase | |
| REM Sleep Entries & Duration | Significant Reduction | |
| NREM Bout Duration | Increase |
Objective: To evaluate the effect of Zolpidem on the sleep-wake cycle of rats or mice using electrocorticogram (ECoG/EEG) and electromyogram (EMG) recordings.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic apparatus.
-
EEG and EMG electrodes.
-
Data acquisition system for continuous EEG/EMG recording.
-
Sleep scoring software.
-
Zolpidem and vehicle (e.g., saline or DMSO).
Procedure:
-
Surgical Implantation: Anesthetize the animal. Using a stereotaxic frame, implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording. Secure the electrode assembly to the skull with dental acrylic.
-
Recovery: Allow the animals to recover for at least 7 days post-surgery. Handle them daily to acclimate them to the experimental procedures.
-
Habituation and Baseline Recording: Place the animals in individual recording chambers connected to the data acquisition system via a tether. Allow them to habituate for 24-48 hours, followed by a 24-hour baseline recording to establish normal sleep-wake patterns.
-
Drug Administration: Administer Zolpidem (e.g., 10 mg/kg, i.p.) or vehicle at a consistent time (e.g., the beginning of the light cycle).
-
Post-Treatment Recording: Record EEG and EMG data continuously for at least 6-8 hours post-administration.
-
Data Analysis:
-
Divide the recordings into epochs (e.g., 8-10 seconds).
-
Use sleep scoring software to automatically or manually classify each epoch into one of three states based on the EEG and EMG signals:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta-dominant); EMG atonia (lowest activity).
-
-
Quantify parameters such as total time spent in each state, sleep latency (time to first NREM epoch), REM latency, and the number and duration of sleep/wake bouts.
-
Compare the parameters between the Zolpidem-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Anticonvulsant Activity
Zolpidem demonstrates anticonvulsant properties, which are also mediated by α1-GABA-A receptors.
| Agent | Activity Against PTZ-Induced Tonic Convulsions | Mediating Receptor | Reference |
| Zolpidem | Protective Effect | α1-GABA-A | |
| Diazepam | Protective Effect | α1-GABA-A |
Objective: To assess the anticonvulsant activity of Zolpidem against chemically induced seizures in mice.
Materials:
-
Male mice (e.g., Swiss albino).
-
Pentylenetetrazole (PTZ) solution (e.g., 120 mg/kg in saline).
-
Zolpidem solution (e.g., 3, 10, 30 mg/kg).
-
Vehicle control.
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Animal Groups: Divide mice into groups (n=8-10 per group): a vehicle control group and several Zolpidem dose groups.
-
Pre-treatment: Administer Zolpidem or vehicle intraperitoneally (i.p.) 30 minutes before the PTZ challenge.
-
Induction of Seizures: Administer PTZ (120 mg/kg, i.p.), a dose known to induce tonic convulsions and mortality in control animals.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 10-30 minutes.
-
Scoring and Measurement: Record the number of mice in each group that exhibit lethal tonic convulsions. Other parameters, such as the latency to the first myoclonic jerk or the severity of seizures, can also be scored.
-
Data Analysis: Calculate the percentage of protection against tonic convulsions for each group. Analyze the data using Fisher's exact test or a similar statistical method to determine significant differences between the Zolpidem-treated groups and the vehicle control.
Secondary & Off-Target Activities
While primarily a hypnotic, preliminary screenings have investigated other potential biological effects of Zolpidem.
In Vitro Anti-inflammatory Activity
Recent in vitro studies suggest that Zolpidem may possess anti-inflammatory properties.
| Assay | Zolpidem Max Inhibition (%) | Zolpidem IC50 (µg/mL) | Aspirin IC50 (µg/mL) | Reference |
| Protein Denaturation | 88.34 ± 0.09 | Not Reported | Not Reported | |
| Erythrocyte Membrane Stabilization | 82.41 ± 0.41 | 303.34 | 220.87 | |
| Proteinase Inhibition | 79.20 ± 0.41 | 334.38 | 240.11 |
Objective: To evaluate the ability of Zolpidem to inhibit thermally-induced protein denaturation, a common in vitro model for inflammation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution.
-
Zolpidem solutions at varying concentrations (e.g., 100, 200, 400, 800 µg/mL).
-
Aspirin (ASA) as a standard reference drug.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
UV-Vis Spectrophotometer.
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 100 µL of 1% BSA and varying concentrations of Zolpidem or Aspirin. A control group will contain only the vehicle.
-
Incubation: Incubate the mixtures at room temperature for 5 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 72°C for 5 minutes, followed by cooling.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Analysis: Plot the percentage inhibition against the concentration of Zolpidem to observe the dose-dependent effect.
Metabolism and Safety Profile
In Vitro Metabolism
Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into inactive metabolites. Understanding its metabolic pathway is crucial for predicting drug-drug interactions.
The biotransformation is mediated by several CYP isoforms, with CYP3A4 playing the dominant role.
| CYP Isoform | Projected Contribution to Net Clearance | Reference |
| CYP3A4 | 61% | |
| CYP2C9 | 22% | |
| CYP1A2 | 14% | |
| CYP2D6 | < 3% | |
| CYP2C19 | < 3% |
Inhibition of Metabolite Formation:
-
Inhibitor: Ketoconazole (CYP3A inhibitor)
-
Target: M-3 Metabolite Formation
-
IC50: 0.61 µM
Objective: To identify the CYP enzymes responsible for Zolpidem metabolism and to determine the kinetic parameters.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Recombinant human CYP enzymes (e.g., CYP3A4, 2C9, 1A2).
-
Zolpidem.
-
NADPH regenerating system.
-
Specific chemical inhibitors for CYP isoforms (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation: Prepare incubation mixtures containing HLMs or recombinant CYPs, phosphate buffer, and Zolpidem at various concentrations.
-
Reaction Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specific time (e.g., 20 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to measure the formation of Zolpidem's primary metabolites.
-
Inhibition Studies: To confirm the role of specific CYPs, repeat the assay with HLMs in the presence of isoform-specific inhibitors. Pre-incubate the microsomes with the inhibitor before adding Zolpidem.
-
Data Analysis:
-
For kinetic studies, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the IC50 values for each inhibitor.
-
Abuse Potential Assessment
Despite its non-benzodiazepine classification, Zolpidem has a recognized potential for abuse and dependence. Preliminary assessment involves reviewing case reports, analyzing pharmacovigilance data, and conducting specific preclinical studies.
Caption: A multi-faceted approach to assessing the abuse liability of Zolpidem.
Conclusion
The preliminary biological screening of Zolpidem confirms its profile as a potent hypnotic agent acting selectively on the α1 subunit of the GABA-A receptor. In vitro binding assays establish its affinity profile, while in vivo rodent models demonstrate its efficacy in promoting sleep and providing anticonvulsant effects. Further in vitro screenings reveal its metabolic pathways, primarily involving CYP3A4, and suggest potential secondary activities such as anti-inflammatory effects that warrant further investigation. A comprehensive evaluation must also include an assessment of its abuse potential, a known risk associated with its clinical use. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the characterization of Zolpidem and related compounds.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Selectivity of Zolpidem: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and elucidation of the mechanism of action of Zolpidem, a widely prescribed hypnotic agent. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and signaling pathways that define Zolpidem's interaction with the γ-aminobutyric acid type A (GABA-A) receptor, with a particular focus on its hallmark α1 subunit selectivity.
Core Mechanism: Selective Modulation of GABA-A Receptors
Zolpidem, an imidazopyridine, exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike classical benzodiazepines, Zolpidem exhibits a high degree of selectivity for GABA-A receptors containing the α1 subunit.[1] This selectivity is the cornerstone of its pharmacological profile, contributing to its potent hypnotic effects with comparatively weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1]
Zolpidem binds to the benzodiazepine site, located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[2] This binding event enhances the receptor's affinity for its endogenous ligand, GABA. The increased GABAergic signaling leads to an influx of chloride ions into the neuron, causing hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and the induction of sleep.
The signaling pathway is a direct modulation of the ion channel's function.
Quantitative Analysis of Zolpidem's Binding and Potency
The selectivity of Zolpidem for different GABA-A receptor α subunits has been quantified through extensive radioligand binding assays and electrophysiological studies. The following tables summarize key quantitative data that underscore this selectivity.
| Receptor Subunit Composition | Zolpidem Binding Affinity (Ki, nM) | Reference |
| α1β2γ2 | 20 | |
| α1β3γ2 | 20 | |
| α2β1γ2 | 400 | |
| α3β1γ2 | 400 | |
| α5β3γ2 | ≥5000 |
| Experimental Condition | Parameter | Value | Reference |
| Whole-cell patch clamp on layer V pyramidal neurons | Potentiation of mIPSC amplitude (at 10 µM Zolpidem) | 138 ± 26% of control | |
| Whole-cell patch clamp on layer V pyramidal neurons | Potentiation of mIPSC duration (at 10 µM Zolpidem) | 163 ± 14% of control | |
| Fast application to outside-out patches | EC50 for GABA | 310 µM | |
| Recombinant human α1β2γ2s receptors at 16°C | Apparent Dissociation Constant (KD) | 3.7 x 10⁻⁸ M | |
| Recombinant human α3β2γ2s receptors at 16°C | Apparent Dissociation Constant (KD) | 5.6 x 10⁻⁷ M | |
| Recombinant human α1β2γ2s receptors at 36°C | Apparent Dissociation Constant (KD) | 2.1 x 10⁻⁷ M | |
| Recombinant human α3β2γ2s receptors at 36°C | Apparent Dissociation Constant (KD) | 1.5 x 10⁻⁶ M |
Key Experimental Protocols for Elucidating Zolpidem's Mechanism of Action
The discovery of Zolpidem's mechanism of action was driven by a series of meticulous experiments. The following sections provide detailed methodologies for the key techniques employed.
Radioligand Binding Assays
These assays were fundamental in determining the binding affinity and selectivity of Zolpidem for different GABA-A receptor subtypes.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Zolpidem. The incubation is carried out in a temperature-controlled water bath for a specific duration to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique allows for the direct measurement of the functional effects of Zolpidem on GABA-A receptor-mediated currents in individual neurons.
Detailed Methodology:
-
Cell Preparation: Acute brain slices or cultured neurons are prepared and placed in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is advanced to the surface of a neuron, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: The neuron's membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded. GABA-A receptor-mediated currents are isolated pharmacologically.
-
Drug Application: Zolpidem is applied to the bath, and the effects on the recorded currents are measured.
Site-Directed Mutagenesis and Knock-in Mouse Models
These powerful techniques were instrumental in pinpointing the specific amino acid residues responsible for Zolpidem's high affinity for the α1 subunit and in confirming the in vivo relevance of this selectivity.
References
In Vitro Evaluation of Novel Pyridine Derivatives as Zolpidem Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem, an imidazopyridine, is a widely prescribed hypnotic agent that exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] The development of novel pyridine derivatives with improved pharmacokinetic profiles, enhanced selectivity for specific GABA-A receptor subtypes, and potentially novel therapeutic applications remains a significant area of interest in medicinal chemistry and pharmacology.[3] This technical guide provides a comprehensive overview of the essential in vitro assays and experimental workflows for the preclinical evaluation of these novel pyridine derivatives.
Core In Vitro Assays
The in vitro evaluation of novel pyridine derivatives targeting the GABA-A receptor typically involves a tiered approach, beginning with binding affinity assessment, followed by functional characterization, and concluding with metabolic stability profiling.
Receptor Binding Affinity Assays
The initial step is to determine the binding affinity of the novel compounds for the target receptor. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from established methods for measuring radioligand binding to the benzodiazepine site on the GABA-A receptor complex.[4][5]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GABA-A receptor.
-
Materials:
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
Radioligand (e.g., [³H]muscimol)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction. Wash the membranes multiple times in a binding buffer to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).
-
Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.
This high-throughput assay measures changes in cell membrane potential upon receptor activation.
Experimental Protocol: FLIPR Membrane Potential Assay
-
Objective: To assess the functional activity of test compounds on GABA-A receptors by measuring changes in membrane potential.
-
Materials:
-
CHO or HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
FLIPR Membrane Potential Assay Kit (contains a voltage-sensitive dye).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
GABA (as the reference agonist).
-
Test compounds.
-
FLIPR instrument.
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye, prepared in assay buffer, to each well. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Compound Addition and Signal Reading: Place the cell plate in the FLIPR instrument. The instrument will add the test compounds (or GABA) to the wells and simultaneously monitor the change in fluorescence intensity over time. An increase in fluorescence typically indicates membrane depolarization.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
This assay utilizes a genetically engineered YFP that is sensitive to halide ions (like iodide) to measure the influx of ions through the GABA-A receptor channel.
Experimental Protocol: YFP-Based Halide-Sensitive Assay
-
Objective: To measure the functional activity of GABA-A receptor modulators by detecting halide ion influx.
-
Materials:
-
HEK293 cells co-transfected with the GABA-A receptor subunits and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Chloride-containing buffer and iodide-containing buffer.
-
GABA (as the reference agonist).
-
Test compounds.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in a suitable medium.
-
Assay Preparation: Wash the cells and replace the medium with a chloride-containing buffer.
-
Compound Incubation: Add the test compounds to the wells and incubate.
-
Signal Measurement: Add an iodide-containing buffer to the wells. The influx of iodide through activated GABA-A channels will quench the YFP fluorescence. Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence quench is proportional to the GABA-A receptor activity. Determine the EC50 or IC50 values from concentration-response curves.
-
In Vitro Metabolism Studies
Assessing the metabolic stability of novel compounds is critical for predicting their in vivo pharmacokinetic properties.
Experimental Protocol: Metabolic Stability Assay using Liver Microsomes
This protocol determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.
-
Materials:
-
Human or other species' liver microsomes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound and positive control compounds (e.g., midazolam, dextromethorphan).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in a phosphate buffer.
-
Reaction Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1-2 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison between novel pyridine derivatives and a reference compound like Zolpidem.
| Compound | GABA-A Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Metabolic Stability (t½ in HLM, min) |
| Zolpidem (Reference) | Value | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| ... | Value | Value | Value |
| (HLM: Human Liver Microsomes) |
Note: The values in this table are placeholders and should be replaced with actual experimental data. A recent study on a novel Zuranolone analog with a pyridine-derived modification reported an EC50 value demonstrating 2.5-fold greater potency than Zuranolone at GABA-A receptors. Another study on novel imidazodiazepines identified compounds with high affinity for the benzodiazepine site of GABA-A receptors containing various alpha subunits.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The binding of GABA or a positive allosteric modulator like a Zolpidem analog to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition.
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of novel pyridine derivatives follows a logical progression from initial screening to detailed characterization.
Conclusion
The in vitro evaluation of novel pyridine derivatives as Zolpidem analogs is a critical phase in the drug discovery process for new CNS therapeutics. The systematic application of binding affinity assays, functional screens, and metabolic stability studies, as outlined in this guide, provides the necessary data to identify and optimize promising lead compounds for further preclinical and clinical development. The use of high-throughput methods and detailed experimental protocols ensures the generation of robust and reproducible data, ultimately accelerating the path toward novel treatments for a range of neurological and psychiatric disorders.
References
Zolpidem: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of zolpidem, a widely prescribed hypnotic agent. The following sections detail quantitative solubility data, extensive stability profiles under various stress conditions, and the methodologies for conducting such studies, offering critical information for formulation development, analytical method development, and quality control.
Zolpidem and its Tartrate Salt: Physicochemical Properties
Zolpidem is a non-benzodiazepine hypnotic of the imidazopyridine class.[1] It is commercially available as zolpidem tartrate, a white or almost white crystalline powder.[2] While zolpidem itself is practically insoluble in water, its tartrate salt exhibits significantly higher aqueous solubility.[2] The solubility of zolpidem tartrate is pH-dependent.[1]
Solubility Profile of Zolpidem and its Salts
The solubility of a drug substance is a critical parameter that influences its dissolution, absorption, and overall bioavailability. The following tables summarize the reported solubility of zolpidem and its tartrate salt in various solvents and conditions.
Table 1: Solubility of Zolpidem
| Solvent | Solubility |
| Water | Insoluble |
| Dilute Aqueous Base | Insoluble |
| Ethanol | 50 mg/mL |
| Methanol | 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL |
Table 2: Solubility of Zolpidem Tartrate
| Solvent/Condition | Solubility |
| Water (20 °C) | 23 mg/mL |
| Water | Slightly soluble |
| 0.1 M Hydrochloric Acid (pH 1.0) | 28 mg/mL |
| 0.05 M Phosphate Buffer (pH 6.8) | 0.15 mg/mL |
| Methanol | Sparingly soluble |
| Methylene Chloride | Practically insoluble |
| Supercritical CO2 (308-348 K, 17-41 MPa) | 1.19 x 10⁻⁴ to 3.23 x 10⁻⁴ (mole fraction) |
| Supercritical CO2 with Ethanol (cosolvent) | 3.09 x 10⁻⁴ to 22.13 x 10⁻⁴ (mole fraction) |
| Supercritical CO2 with DMSO (cosolvent) | 1.31 x 10⁻⁴ to 12.44 x 10⁻⁴ (mole fraction) |
Stability of Zolpidem Tartrate: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Zolpidem tartrate has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.
Zolpidem tartrate is relatively stable in the solid state but shows instability in solution under hydrolytic and photolytic conditions. The drug is particularly sensitive to alkaline conditions and light exposure.
Table 3: Summary of Zolpidem Tartrate Degradation under Stress Conditions
| Stress Condition | Observations | Degradation Products Identified |
| Acidic Hydrolysis | Significant degradation. Approximately 8% degradation with 1.0 M HCl at 70°C after 48 hours. | Zolpacid |
| Alkaline Hydrolysis | Highly sensitive. 40.7% degradation with 1 M NaOH after 1 hour. 14% degradation with 0.1 M NaOH at 70°C after 24 hours. | Zolpacid |
| Neutral Hydrolysis | No significant degradation. | - |
| Oxidative Degradation | Negligible degradation with 10% H₂O₂. | - |
| Thermal Degradation (Solid State) | No significant degradation at 70°C after 21 days. | - |
| Photolytic Degradation | Significant degradation in solution. Minor degradation in the solid state. | Oxozolpidem, Zolpyridine, Zolpaldehyde |
Degradation Pathway of Zolpidem Tartrate
Under various stress conditions, zolpidem tartrate degrades into four primary products: zolpacid, oxozolpidem, this compound, and zolpaldehyde. The primary degradation pathway under acidic and basic conditions is the hydrolysis of the amide moiety to form zolpacid.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following sections outline the experimental protocols for key experiments cited in this guide.
Solubility Determination
This protocol is based on the equilibrium solubility method.
Objective: To determine the saturation solubility of zolpidem or its salt in a specific solvent.
Materials:
-
Zolpidem or Zolpidem Tartrate
-
Selected solvent (e.g., 0.1 M HCl, 0.05 M phosphate buffer, ethanol)
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Add an excess amount of the drug substance to a known volume of the solvent in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the saturation solubility based on the measured concentration and the dilution factor.
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on zolpidem tartrate as per ICH guidelines.
Objective: To investigate the degradation behavior of zolpidem tartrate under various stress conditions.
Materials:
-
Zolpidem Tartrate (API or drug product)
-
Hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide (e.g., 1 M)
-
Hydrogen peroxide (e.g., 3% or 10%)
-
Temperature-controlled oven or incubator
-
Photostability chamber
-
Validated stability-indicating HPLC method
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
1. Preparation of Stock Solution: Prepare a stock solution of zolpidem tartrate in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 1 M HCl) and keep it at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours). At various time points, withdraw samples, neutralize with a base (e.g., 1 M NaOH), and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of base (e.g., 1 M NaOH) and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours). At various time points, withdraw samples, neutralize with an acid (e.g., 1 M HCl), and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10% H₂O₂) and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours). Dilute the samples with the mobile phase for analysis at various time points.
-
Thermal Degradation: Store the solid drug substance or drug product in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 21 days). At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the drug substance or drug product (in solid state or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples at various time points. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
4. Data Evaluation: Calculate the percentage of degradation of the parent drug and quantify the formation of degradation products.
Zolpidem's Mechanism of Action: A Signaling Pathway Overview
Zolpidem exerts its sedative-hypnotic effects by modulating the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system.
Zolpidem is a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit. Binding of zolpidem to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire, resulting in the sedative and hypnotic effects.
Conclusion
This technical guide provides a detailed summary of the solubility and stability of zolpidem and its tartrate salt. The compiled data and experimental protocols are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable zolpidem-containing drug products. The provided information underscores the importance of controlling pH and protecting solutions from light to ensure the quality and efficacy of zolpidem formulations.
References
Spectroscopic and Synthetic Analysis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. This compound is a known impurity of the sedative-hypnotic drug Zolpidem, making its characterization crucial for quality control and regulatory purposes in the pharmaceutical industry[1]. This document compiles available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and analysis. Due to the limited availability of direct experimental spectra for this specific impurity, this guide also incorporates data from closely related analogues to provide a comprehensive analytical framework.
Chemical Structure and Properties
-
IUPAC Name: 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
-
Alternate Name: Zolpyridine[1]
-
CAS Number: 349122-64-1[1]
-
Molecular Formula: C₁₄H₁₄N₂O[1]
-
Molecular Weight: 226.27 g/mol [1]
Spectroscopic Data
A complete set of publicly available, peer-reviewed spectroscopic data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide is limited. The following tables summarize the available and expected spectroscopic characteristics based on data from analogous compounds and foundational spectroscopic principles.
¹H NMR Spectroscopy
A proton NMR spectrum for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide in DMSO-d₆ is available on SpectraBase, though access to the full dataset requires an account. The expected chemical shifts and multiplicities are detailed in Table 1, based on the known structure and data from similar benzamide derivatives.
Table 1: Predicted ¹H NMR Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| Pyridinyl-CH₃ | ~2.3 | Singlet | 3H |
| Benzoyl-CH₃ | ~2.4 | Singlet | 3H |
| Aromatic CH (Pyridinyl) | 7.0 - 8.2 | Multiplet | 3H |
| Aromatic CH (Benzoyl) | 7.2 - 7.9 | Multiplet | 4H |
| Amide NH | 9.0 - 10.5 | Broad Singlet | 1H |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| Pyridinyl-CH₃ | ~17 |
| Benzoyl-CH₃ | ~21 |
| Aromatic C (Pyridinyl) | 110 - 150 |
| Aromatic C (Benzoyl) | 125 - 145 |
| Benzoyl C=O | ~165 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for the target molecule has not been identified in the public domain. The expected characteristic absorption bands are listed in Table 3, based on the functional groups present in the molecule and data from 4-methylbenzamide.
Table 3: Predicted IR Absorption Bands for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
Mass Spectrometry
A mass spectrum for the target molecule is not publicly available. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented in Table 4. The molecular ion peak is expected at m/z = 226.
Table 4: Predicted Mass Spectrometry Data for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
| Fragment | m/z (Predicted) |
| [M]⁺ | 226 |
| [M - CH₃]⁺ | 211 |
| [C₈H₇O]⁺ (4-methylbenzoyl) | 119 |
| [C₆H₇N₂]⁺ (2-amino-5-methylpyridine) | 107 |
| [C₇H₇]⁺ (tolyl) | 91 |
Experimental Protocols
Synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
The synthesis of the title compound can be achieved via the acylation of 2-amino-5-methylpyridine with 4-methylbenzoyl chloride. This procedure is adapted from a known method for the synthesis of similar N-pyridinyl benzamides.
Materials:
-
2-amino-5-methylpyridine
-
4-methylbenzoyl chloride
-
Pyridine (or another non-nucleophilic base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.
Caption: Synthesis workflow for 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Record chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Introduce the sample via direct infusion or through a GC/LC inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Caption: Workflow for the spectroscopic analysis of the synthesized product.
Conclusion
This guide provides a foundational understanding of the synthesis and spectroscopic characterization of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. While a complete experimental dataset for this specific molecule remains elusive in public literature, the provided protocols and predictive data serve as a robust starting point for researchers in pharmaceutical analysis and drug development. The methodologies outlined herein are standard and can be readily implemented in a modern organic chemistry laboratory for the successful synthesis and characterization of this and other related benzamide compounds.
References
Unveiling the Pharmacophore of Zolpidem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem, a widely prescribed hypnotic agent, exerts its therapeutic effects through a nuanced interaction with the γ-aminobutyric acid type A (GABAA) receptor. As a positive allosteric modulator, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Unlike classical benzodiazepines, Zolpidem, an imidazopyridine derivative, exhibits a pronounced selectivity for GABAA receptors containing the α1 subunit.[2] This selectivity is thought to underlie its potent sedative-hypnotic properties with weaker anxiolytic, myorelaxant, and anticonvulsant effects.[2] This technical guide provides an in-depth investigation into the pharmacophore of Zolpidem, detailing its structural basis of action, key molecular interactions, and the experimental methodologies used to elucidate these features.
The Core Pharmacophore and Structure-Activity Relationships
The pharmacophore of Zolpidem is defined by the essential structural features required for high-affinity binding to the α1 subunit-containing GABAA receptors. These features have been elucidated through extensive structure-activity relationship (SAR) studies and computational modeling. The core structure of Zolpidem consists of an imidazo[1,2-a]pyridine ring system, a 4-tolyl group at the 2-position, and an N,N-dimethylacetamide group at the 3-position.[3]
Key pharmacophoric elements include:
-
The Imidazopyridine Core: This heterocyclic system is crucial for the overall orientation of the molecule within the binding pocket.
-
The 4-Tolyl Group: This aromatic ring engages in significant hydrophobic and potential π-π stacking interactions with aromatic residues in the binding site.
-
The N,N-Dimethylacetamide Moiety: This group is involved in critical hydrogen bonding and polar interactions that anchor the ligand in the binding pocket.
SAR studies on Zolpidem analogues have revealed the importance of these substituents. For instance, modifications to the tolyl group or the acetamide side chain can drastically alter binding affinity and subtype selectivity.
Quantitative Analysis of Binding Affinities
The binding affinity of Zolpidem and its analogues for different GABAA receptor subtypes is a critical determinant of their pharmacological profiles. The following table summarizes the inhibitory constants (Ki) of Zolpidem for various human GABAA receptor subunit combinations.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Zolpidem | α1β2γ2 | 21 | |
| Zolpidem | α2β2γ2 | 400 | |
| Zolpidem | α3β2γ2 | 400 | |
| Zolpidem | α5β2γ2 | >10,000 |
The Zolpidem Binding Site on the GABAA Receptor
Zolpidem binds to the benzodiazepine (BZD) binding site located at the interface between the α and γ subunits of the GABAA receptor. High-resolution structural data from cryo-electron microscopy of the human α1β2γ2 GABAA receptor in complex with Zolpidem (PDB ID: 8DD2) has provided unprecedented insight into the precise molecular interactions.
Key amino acid residues in the α1 and γ2 subunits that form the binding pocket and interact with Zolpidem include:
-
α1 Subunit: Histidine 101 (α1His101) is a critical residue for high-affinity binding.
-
γ2 Subunit: Several residues on the γ2 subunit, including Methionine 57 (γ2Met57), Phenylalanine 77 (γ2Phe77), Methionine 130 (γ2Met130), Glutamic acid 189 (γ2Glu189), Threonine 193 (γ2Thr193), and Arginine 194 (γ2Arg194), have been identified as crucial for stabilizing Zolpidem in the binding pocket through a combination of hydrophobic, polar, and electrostatic interactions.
The following diagram illustrates the key interactions of Zolpidem within the GABAA receptor binding pocket.
Caption: Key interactions of Zolpidem at the GABA-A receptor.
Experimental Protocols
The elucidation of Zolpidem's pharmacophore has relied on a combination of experimental techniques, including radioligand binding assays, site-directed mutagenesis, and molecular docking simulations.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand for its receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the GABAA receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled competitor drug (Zolpidem).
-
Incubations are typically carried out in a 96-well plate format at a controlled temperature.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor drug.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for ligand binding by systematically replacing them with other amino acids.
Protocol:
-
Plasmid Template Preparation:
-
Obtain a plasmid vector containing the cDNA encoding the GABAA receptor subunit of interest (e.g., α1 or γ2).
-
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers that contain the desired mutation (the codon for the new amino acid).
-
-
Mutagenesis PCR:
-
Perform a polymerase chain reaction (PCR) using the plasmid template and the mutagenic primers. A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutation.
-
-
Template DNA Digestion:
-
Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental (non-mutated) DNA template, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
-
Selection and Sequencing:
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Functional Expression and Analysis:
-
Express the mutant receptor in a suitable system (e.g., Xenopus oocytes or mammalian cells) and assess the binding affinity of Zolpidem using radioligand binding assays or electrophysiological techniques.
-
Molecular Docking Simulation
This computational technique predicts the preferred orientation and binding affinity of a ligand to a receptor.
Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the GABAA receptor, either from a crystal structure (e.g., PDB ID: 8DD2) or through homology modeling.
-
Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Generate a 3D conformation of the Zolpidem molecule.
-
-
Docking Simulation:
-
Use a docking software (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined binding site of the receptor.
-
The software calculates the binding energy for different poses of the ligand.
-
-
Pose Selection and Analysis:
-
The docking results are clustered based on conformational similarity and ranked by their predicted binding energies.
-
The most favorable binding poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
The following diagram illustrates a generalized workflow for these experimental and computational approaches.
Caption: Integrated workflow for pharmacophore elucidation.
Signaling Pathway of Zolpidem's Action
Zolpidem enhances the natural inhibitory signaling of GABA. The binding of Zolpidem to the GABAA receptor increases the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in a sedative effect.
The following diagram depicts the signaling pathway modulated by Zolpidem.
Caption: Zolpidem enhances GABA-mediated neuronal inhibition.
Conclusion
The pharmacophore of Zolpidem is well-defined, centered around its imidazopyridine core and key substituents that mediate selective, high-affinity binding to the α1-containing GABAA receptors. A deep understanding of the molecular interactions within the binding pocket, facilitated by a combination of experimental and computational approaches, has been instrumental in explaining its pharmacological profile. This knowledge provides a robust foundation for the rational design of novel hypnotics with improved efficacy and safety profiles. Further investigation into the dynamic nature of the Zolpidem-receptor interaction and the role of other potential binding sites will continue to refine our understanding of this important therapeutic agent.
References
Zolpidem Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, is a non-benzodiazepine compound that exhibits a distinct pharmacological profile. Its efficacy in promoting sleep is attributed to its specific interaction with the central nervous system. This technical guide provides an in-depth overview of the core methodologies and data related to the identification and validation of Zolpidem's molecular target. It is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology and drug development.
Primary Molecular Target: The GABA-A Receptor
The primary molecular target of Zolpidem is the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Zolpidem acts as a positive allosteric modulator at the benzodiazepine (BZ) binding site on the GABA-A receptor. By binding to this site, Zolpidem enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride (Cl-) channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling results in the sedative and hypnotic effects characteristic of Zolpidem.
Subunit Selectivity
A key feature of Zolpidem's pharmacological profile is its preferential affinity for GABA-A receptors containing the α1 subunit. It exhibits a lower affinity for receptors containing α2 and α3 subunits and has no significant affinity for those with α5 subunits. This selectivity for α1-containing receptors, which are highly expressed in brain regions associated with sleep regulation, is thought to be responsible for Zolpidem's potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines. The ω1 receptor subtype, found predominantly in the brain, corresponds to these α1-containing GABA-A receptors.
Quantitative Binding Data
The affinity of Zolpidem for various GABA-A receptor subtypes has been quantified through numerous radioligand binding studies. The following table summarizes key binding affinity (Ki) and dissociation constant (Kd) values reported in the literature.
| Receptor Subtype Composition | Ligand | Binding Affinity (Ki/Kd) (nM) | Reference |
| α1-containing | [3H]Zolpidem | 10-20 (Kd) | |
| α2- and α3-containing | [3H]Zolpidem | 200-300 (Kd) | |
| α5-containing | [3H]Zolpidem | 4000-10000 (Kd) | |
| α1β2γ2 | Zolpidem | ~80 (Kd) | |
| α1β3γ2 | Zolpidem | 20 (Ki) | |
| α2β1γ2 | Zolpidem | 400 (Ki) | |
| α3β1γ2 | Zolpidem | 400 (Ki) | |
| α5β3γ2 | Zolpidem | ≥5000 (Ki) | |
| GABAA Benzodiazepine Type Ic (Rat Hippocampus) | Zolpidem | 25 (Ki) | |
| GABAA Benzodiazepine (Rat Cerebral Cortex) | Zolpidem | 26 (Ki) | |
| GABAA α1 | Zolpidem | 27 (Ki) | |
| GABAA α2 | Zolpidem | 160 (Ki) | |
| GABAA α3 | Zolpidem | 380 (Ki) | |
| GABAA α5β1γ2 | Zolpidem | >10,000 (Ki) |
Experimental Protocols for Target Identification and Validation
The identification and validation of the GABA-A receptor as the primary target of Zolpidem have been established through a combination of key experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for characterizing the interaction of a drug with its receptor. These assays utilize a radiolabeled form of a ligand (e.g., [3H]-Zolpidem) to quantify its binding to a specific receptor in a tissue or cell preparation.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the crude membrane fraction containing the GABA-A receptors.
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous substances.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In assay tubes, combine the prepared membranes (typically 100-200 µg of protein), the radioligand (e.g., [3H]-Zolpidem or a competing radioligand like [3H]-flumazenil) at a specific concentration, and either a buffer (for total binding) or a high concentration of a competing non-radiolabeled drug (e.g., unlabeled Zolpidem or diazepam) to determine non-specific binding.
-
For competition assays, include varying concentrations of the test compound (Zolpidem).
-
Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 35-45 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the competing drug to determine the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibition constant (Ki).
-
Caption: Workflow for a Radioligand Binding Assay.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique used to measure the ion flow through single ion channels in a cell membrane. This method has been instrumental in demonstrating the functional consequences of Zolpidem binding to the GABA-A receptor.
Detailed Methodology:
-
Cell Preparation:
-
Use cultured neurons or cells heterologously expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
Plate the cells on coverslips for easy access with the micropipette.
-
-
Recording Setup:
-
Mount the coverslip with cells on the stage of an inverted microscope.
-
Fill a glass micropipette with an appropriate intracellular solution and connect it to a patch-clamp amplifier.
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane to form a high-resistance seal (a "gigaseal").
-
-
Recording Configurations:
-
Whole-cell recording: Apply suction to rupture the patch of membrane under the pipette tip, allowing for the measurement of currents from the entire cell membrane. This is the most common configuration for studying the effects of drugs on total ion channel activity.
-
Single-channel recording (cell-attached or excised patch): Maintain the gigaseal and record the activity of the ion channels within the small patch of membrane under the pipette tip.
-
-
Drug Application:
-
Perfuse the cell with an extracellular solution containing a known concentration of GABA to elicit a baseline current.
-
Co-apply Zolpidem with GABA to the cell and record the change in the current.
-
A rapid drug application system is often used to ensure fast and precise delivery of the agonist and modulator.
-
-
Data Acquisition and Analysis:
-
Record the currents using specialized software.
-
Analyze the data to determine the effect of Zolpidem on various parameters of the GABA-A receptor-mediated current, such as amplitude, decay time, and frequency of channel opening.
-
Dose-response curves can be generated to determine the EC50 of Zolpidem's potentiation effect.
-
Caption: Workflow for Patch-Clamp Electrophysiology.
In Vivo Studies with Mutant Mouse Models
To confirm the in vivo relevance of the α1 subunit of the GABA-A receptor for the sedative effects of Zolpidem, studies have been conducted using genetically modified mice. In these "knock-in" mice, a single amino acid in the α1 subunit is mutated (e.g., α1(H101R)), rendering the benzodiazepine binding site on α1-containing receptors insensitive to Zolpidem. The sedative and hypnotic effects of Zolpidem are significantly reduced or absent in these mutant mice, providing strong evidence that the α1-containing GABA-A receptors are the primary mediators of Zolpidem's in vivo hypnotic action.
Signaling Pathways
Primary Signaling: GABA-A Receptor-Mediated Hyperpolarization
The immediate and primary signaling event following Zolpidem binding is the potentiation of GABA-A receptor function.
Caption: Primary signaling pathway of Zolpidem.
Neuroprotective Signaling: The PI3K/Akt Pathway
In addition to its primary hypnotic effect, some studies have suggested a neuroprotective role for Zolpidem under certain conditions, such as glutamate-induced toxicity. This neuroprotective effect has been linked to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. Activation of Akt, a serine/threonine kinase, can promote cell survival by inhibiting pro-apoptotic proteins.
Caption: Neuroprotective signaling of Zolpidem.
Conclusion
The identification and validation of the α1-containing GABA-A receptor as the primary molecular target of Zolpidem have been rigorously established through a combination of in vitro and in vivo experimental approaches. The quantitative binding data, coupled with functional electrophysiological and genetic studies, provide a comprehensive understanding of its mechanism of action. This detailed knowledge of Zolpidem's interaction with its target is crucial for the rational design of future hypnotic agents with improved efficacy and safety profiles. The exploration of its potential role in neuroprotective signaling pathways may also open new avenues for therapeutic applications.
The Therapeutic Potential of Zolpidem Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of Zolpidem analogues. Zolpidem, a widely prescribed hypnotic agent, exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Its success has spurred the development of a wide array of analogues, each with unique pharmacological profiles and therapeutic possibilities. This document outlines the core mechanism of action, presents key quantitative data for prominent analogues, details essential experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the GABA-A Receptor
Zolpidem and its analogues belong to the class of non-benzodiazepine hypnotics. Their primary molecular target is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous ligand GABA, the channel opens, allowing the influx of chloride ions (Cl-) and subsequent hyperpolarization of the neuron, which reduces its excitability.
Zolpidem and its analogues do not directly activate the GABA-A receptor but instead bind to the benzodiazepine (BZD) binding site located at the interface of the α and γ subunits.[1][2][3] This allosteric modulation enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal. The diverse pharmacological effects of these compounds are largely determined by their differential affinity and efficacy at various GABA-A receptor subtypes, which are defined by their α subunit composition (α1, α2, α3, α5).[4][5]
It is established that the sedative and hypnotic effects of Zolpidem are primarily mediated through its interaction with α1-containing GABA-A receptors. Analogues with varying selectivity for other α subunits are being investigated for a broader range of therapeutic applications, including anxiolytic and anticonvulsant effects. For instance, compounds with higher affinity for α2 and α3 subunits are being explored for their potential anxiolytic properties with a reduced sedative side-effect profile.
Quantitative Data on Zolpidem and Select Analogues
The following tables summarize key quantitative data for Zolpidem and several of its analogues, providing a comparative overview of their binding affinities and functional potencies at different GABA-A receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Zolpidem | α1β2γ2 | 21 | |
| α2β2γ2 | 400 | ||
| α3β2γ2 | 450 | ||
| α5β2γ2 | >15,000 | ||
| Alpidem | α1β2γ2 | 1.3 | |
| α2β2γ2 | 25 | ||
| α3β2γ2 | 11 | ||
| α5β2γ2 | 400 | ||
| Indiplon | α1β1γ2 | 1.6 | |
| α2β1γ2 | 13 | ||
| α3β1γ2 | 17 | ||
| α5β1γ2 | 140 | ||
| Zaleplon | α1β2γ2 | 120 | |
| α2β2γ2 | 760 | ||
| α3β2γ2 | 1100 | ||
| α5β2γ2 | >10,000 |
Table 1: Comparative Binding Affinities of Zolpidem and Analogues for Human GABA-A Receptor Subtypes.
| Compound | Receptor Subtype | Potency (EC50, nM) | Efficacy (% of max GABA response) | Reference(s) |
| Zolpidem | α1β2γ2 | 230 | 475-550% | |
| α1β3γ2 | 50 | 350% | ||
| Alpidem | α1β2γ2 | 500 | 475-550% | |
| Zaleplon | α1β2γ2 | 20 | 150% | |
| α1β2γ3 | 10 | 150% | ||
| Eszopiclone | α1β2γ2 | 30 | 200% | |
| α1β2γ3 | 30 | 150% |
Table 2: Functional Potency and Efficacy of Zolpidem and Analogues at Human GABA-A Receptor Subtypes.
| Compound | Animal Model (Species) | Endpoint | Effective Dose (ED50, mg/kg) | Reference(s) |
| Zolpidem | Mouse | Inhibition of locomotor activity | 6.1 (p.o.) | |
| Mouse | Anticonvulsant (pentylenetetrazole-induced) | 7.3 (i.p.) | ||
| Indiplon | Mouse | Inhibition of locomotor activity | 2.7 (p.o.) | |
| Zaleplon | Mouse | Inhibition of locomotor activity | 24.6 (p.o.) |
Table 3: In Vivo Efficacy of Zolpidem and Analogues in Rodent Models.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Zolpidem analogues. The following sections provide outlines for key in vitro and in vivo experiments.
Radioligand Binding Assay for GABA-A Receptor Subtypes
This protocol is used to determine the binding affinity of a test compound for specific GABA-A receptor subtypes.
Materials:
-
Cell membranes from HEK293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).
-
Radioligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788).
-
Test compound (Zolpidem analogue).
-
Non-specific binding control (e.g., clonazepam).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional modulation of GABA-A receptors by a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human GABA-A receptor subunits.
-
GABA.
-
Test compound (Zolpidem analogue).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
Procedure:
-
Inject the cRNAs for the GABA-A receptor subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the test compound with GABA and record the change in current amplitude.
-
To determine the EC50, apply a range of concentrations of the test compound in the presence of a fixed concentration of GABA.
-
To determine the efficacy (Emax), apply a saturating concentration of the test compound and compare the maximal current response to the maximal response elicited by GABA alone.
-
Analyze the data to determine the potency (EC50) and efficacy (Emax) of the compound as a positive allosteric modulator.
Assessment of Sedative Effects: Locomotor Activity in Mice
This in vivo protocol evaluates the sedative properties of a Zolpidem analogue.
Materials:
-
Male mice (e.g., C57BL/6).
-
Test compound (Zolpidem analogue).
-
Vehicle control.
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Immediately place each mouse into an individual locomotor activity chamber.
-
Record the locomotor activity (e.g., number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Analyze the data to determine the dose-dependent effect of the compound on locomotor activity.
-
Calculate the ED50 value (the dose that produces a 50% reduction in locomotor activity compared to the vehicle-treated group).
Visualizing Pathways and Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of Zolpidem analogues at the GABA-A receptor.
Caption: Mechanism of action of Zolpidem analogues at the GABA-A receptor.
Experimental Workflow for Analogue Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Zolpidem analogue.
Caption: Preclinical evaluation workflow for novel Zolpidem analogues.
This guide provides a foundational understanding of the therapeutic potential of Zolpidem analogues. Further research into structure-activity relationships, off-target effects, and long-term safety profiles will be critical for the successful clinical translation of these promising compounds.
References
- 1. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Novel N-Aryl Benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
N-aryl benzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of biologically active molecules.[1][2] This versatile scaffold is present in numerous pharmaceuticals and has been extensively explored for its therapeutic potential in oncology, inflammation, and infectious diseases.[1][3][4] The modular nature of the N-aryl benzamide core allows for systematic chemical modifications, enabling the precise tuning of physicochemical properties and biological activities to optimize drug candidates.
This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols, and a summary of their applications in targeting key biological pathways.
Core Synthetic Methodologies
The construction of the N-aryl amide bond is the crucial step in synthesizing N-aryl benzamides. Modern catalysis has largely replaced classical methods that required harsh conditions, offering milder, more efficient, and versatile routes. The most prominent contemporary methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for C-N bond formation. It typically utilizes a palladium precursor and a sterically hindered phosphine ligand to couple an aryl halide or pseudohalide with an amide. This method is valued for its broad substrate scope and tolerance of various functional groups, generally proceeding under milder conditions than copper-catalyzed alternatives.
References
Physicochemical Properties of Substituted Pyridine Benzamides: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of substituted pyridine benzamides, a chemical scaffold of significant interest in modern drug discovery. Understanding these properties—namely lipophilicity, ionization constant (pKa), and aqueous solubility—is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the therapeutic potential of drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers in this field.
Data Presentation: Physicochemical Properties
| Compound Name/Structure | Substitution Pattern | LogP | pKa | Aqueous Solubility | Reference |
| Nicotinamide | Pyridine-3-carboxamide | -0.45 (predicted) | 3.63 (Strongest Basic, predicted) | 50.1 g/L (predicted) | [1] |
| Isonicotinamide | Pyridine-4-carboxamide | - | - | 191 g/L | [2] |
| Hybrid Compound (Cl-) | N/A | 1.65 | N/A | N/A | [3] |
| Hybrid Compound (F-) | N/A | 2.40 | N/A | N/A | [3] |
| Hybrid Compound (CH3-) | N/A | 2.50 | N/A | N/A | [3] |
Note: The "Hybrid Compounds" are novel bioactive compounds with structural similarities to pyridine benzamides, and their experimental LogP values are included for comparative purposes.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to preclinical drug development. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between a non-polar solvent (typically n-octanol) and an aqueous phase (water or buffer).
Materials:
-
Compound of interest
-
n-Octanol (pre-saturated with water/buffer)
-
Water or appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials or flasks with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous phase in a large container. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the aqueous stock solution of the compound.
-
Equilibration: Cap the vial tightly and shake it for a predetermined period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Materials:
-
Compound of interest
-
Standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrants
-
High-purity water (degassed to remove CO2)
-
pH meter with a calibrated electrode
-
Burette or automated titrator
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of high-purity water.
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the solution to stabilize and record the pH.
-
Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a common approach for determining thermodynamic solubility.
Materials:
-
Compound of interest (in solid form)
-
Water or buffer of desired pH
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant to remove any undissolved solid.
-
Quantification: Dilute the filtered solution if necessary and determine the concentration of the dissolved compound using a suitable analytical method. This concentration represents the thermodynamic solubility of the compound under the experimental conditions.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the study of substituted pyridine benzamides.
Caption: A typical experimental workflow for the physicochemical profiling of substituted pyridine benzamides.
Caption: Simplified Protein Kinase D (PKD) signaling pathway.
References
Initial Toxicity Screening of Zolpidem in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, is generally considered to have a favorable safety profile. However, a thorough understanding of its potential toxicity at the cellular level is crucial for comprehensive risk assessment and the development of safer alternatives. This technical guide provides an in-depth overview of the initial toxicity screening of Zolpidem in various cell lines. It summarizes available quantitative data, details relevant experimental protocols for key cytotoxicity and genotoxicity assays, and explores the known signaling pathways associated with Zolpidem's cellular effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicological studies.
Introduction
Zolpidem primarily exerts its hypnotic effects by selectively binding to the α1 subunit of the gamma-aminobutyric acid A (GABA-A) receptor, enhancing GABA-mediated inhibitory neurotransmission.[1] While its clinical efficacy is well-established, in vitro toxicity studies are essential to elucidate its cellular impact beyond its intended pharmacological action. This guide focuses on the initial assessment of Zolpidem's cytotoxicity and genotoxicity in various cell line models.
Cytotoxicity Profile of Zolpidem
The available in vitro data suggests that Zolpidem exhibits a relatively low level of cytotoxicity across different cell types.
Quantitative Cytotoxicity Data
Comprehensive quantitative data on the half-maximal inhibitory concentration (IC50) of Zolpidem across a wide range of cell lines is limited in publicly available literature. However, existing studies indicate a low potential for acute cytotoxicity.
| Cell Line | Assay | Concentration | Observation | Reference |
| Rat Hepatocytes | Mitochondrial Permeability Transition (MPT) | Up to 500 µM | Not toxic, caused little glutathione depletion. | [2] |
| Primary Human Hepatocytes | mRNA levels of CYPs | 0.1 mg/L (therapeutic) and 1 mg/L (toxic) for 24h | Did not alter mRNA levels of CYP1A1, CYP1A2, CY2C9, and CYP3A4. | [3] |
| HEK 293 Cells | hERG channel blockade | IC50 = 65.5 µM | Acute hERG channel blockade. | [4] |
| Xenopus Oocytes | hERG channel blockade | IC50 = 61.5 µM | Acute hERG channel blockade. | [4] |
Note: The provided IC50 values for hERG channel blockade are related to off-target activity and not direct cytotoxicity leading to cell death. The data on hepatocytes suggests low toxicity even at concentrations considered toxic in a clinical context.
Experimental Protocols for Toxicity Assessment
Standardized assays are crucial for the reliable evaluation of a compound's toxicity. The following sections detail the methodologies for key in vitro toxicity assays that can be applied to screen Zolpidem.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Zolpidem (e.g., a serial dilution from 0.1 µM to 1000 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a compound.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test compound is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertant colonies indicates that the compound is mutagenic.
Protocol Summary:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of Zolpidem concentrations (e.g., 50 to 5000 µ g/plate ) using the plate incorporation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Based on available data, Zolpidem was considered non-mutagenic under the conditions of the Ames test.
The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increased frequency of micronuclei indicates genotoxic damage.
Protocol Summary:
-
Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Treat the cells with at least three concentrations of Zolpidem, along with negative and positive controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The treatment can be performed with and without metabolic activation (S9).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol Summary:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat with various concentrations of Zolpidem.
-
Embedding: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the negatively charged DNA to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Signaling Pathways and Mechanisms of Toxicity
The current understanding of signaling pathways specifically involved in Zolpidem-induced toxicity is limited. Much of the research has focused on its neuroprotective effects. However, some potential mechanisms can be inferred.
Off-Target Effects
One identified off-target effect of Zolpidem is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and, in rare cases, life-threatening arrhythmias. The IC50 values for hERG blockade by Zolpidem are in the micromolar range, suggesting this is a low-affinity interaction that may be relevant in cases of overdose.
Mitochondrial Function
Studies in rat hepatocytes have shown that Zolpidem, unlike the structurally similar alpidem, does not induce mitochondrial permeability transition (MPT), a key event in some forms of cell death. It also caused minimal depletion of glutathione, a critical antioxidant. This suggests that direct mitochondrial toxicity is not a primary mechanism of Zolpidem-induced cell death at typical concentrations.
Metabolism
Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The resulting metabolites are considered pharmacologically inactive. This rapid metabolism and inactivation likely contribute to the low systemic toxicity of Zolpidem.
Visualization of Experimental Workflows and Pathways
General Experimental Workflow for Cytotoxicity Screening
Caption: A general workflow for in vitro cytotoxicity screening of Zolpidem.
Simplified Overview of Zolpidem Metabolism
Caption: Simplified metabolic pathway of Zolpidem in the liver.
Conclusion
The available in vitro evidence suggests that Zolpidem has a low potential for causing acute cytotoxicity and is non-mutagenic in the Ames test. Its rapid metabolism into inactive compounds likely contributes to its relatively safe profile. However, a comprehensive understanding of its toxicity requires further investigation, including:
-
Determination of IC50 values in a broader range of human cell lines, including neuronal and cancer cell lines, to identify potential cell-type-specific sensitivities.
-
Conducting a full battery of genotoxicity tests , including in vitro micronucleus and comet assays, to thoroughly assess its potential to cause chromosomal damage.
-
Investigating the toxicity of Zolpidem's metabolites , although they are considered inactive, to confirm their lack of cellular toxicity.
-
Elucidating the signaling pathways that may be perturbed by Zolpidem at high concentrations or upon chronic exposure.
This technical guide provides a foundational framework for the initial toxicity screening of Zolpidem. By employing the detailed protocols and considering the identified knowledge gaps, researchers can contribute to a more complete toxicological profile of this widely used hypnotic agent.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Zolpidem effects on AhR- and PXR-dependent expression of drug-metabolizing cytochromes P450 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
Zolpidem's Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolpidem, a widely prescribed non-benzodiazepine hypnotic, primarily exerts its therapeutic effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel embedded within neuronal membranes. This guide provides an in-depth technical overview of the intricate interactions between Zolpidem and biological membranes. It delves into the physicochemical properties governing its membrane transit, its specific and high-affinity binding to GABA-A receptor subtypes, and the current understanding of its direct effects on the lipid bilayer. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of interaction parameters. This document aims to be a comprehensive resource for researchers and professionals in pharmacology and drug development, facilitating a deeper understanding of Zolpidem's mechanism of action at the membrane level.
Physicochemical Properties of Zolpidem
The ability of Zolpidem to cross the blood-brain barrier and interact with its target receptor is fundamentally governed by its physicochemical characteristics. Its moderate lipophilicity and basic nature are key determinants of its absorption, distribution, and membrane permeability. It is proposed that the neutral form of Zolpidem penetrates the neuronal membrane, while the protonated, salt form is the active entity at the receptor site[1].
Table 1: Physicochemical Properties of Zolpidem
| Property | Value | Source(s) |
| Molecular Weight | 307.4 g/mol | [2] |
| LogP (Octanol/Water) | 3.02 - 3.15 | [2][3][4] |
| Water Solubility | 23 mg/mL (at 20°C) | |
| pKa (Strongest Basic) | 5.65 - 6.2 | |
| Polar Surface Area | 37.61 Ų |
Interaction with the GABA-A Receptor
The principal mechanism of Zolpidem's hypnotic action is its role as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the receptor's affinity for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Subunit Selectivity
Zolpidem exhibits a marked selectivity for GABA-A receptors containing the α1 subunit, which is highly expressed in brain regions associated with sleep regulation. It has a lower affinity for receptors containing α2 and α3 subunits and negligible affinity for those with α5 subunits. This α1 selectivity is thought to underlie its potent sedative-hypnotic effects with a reduced incidence of anxiolytic and myorelaxant side effects compared to non-selective benzodiazepines. The binding site is located at the interface between the α and γ subunits of the receptor complex.
Table 2: Binding Affinities (Ki) of Zolpidem for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Source(s) |
| α1β3γ2 | 41 | |
| α1β2γ2 | ~80 | |
| α2β1γ2 | 760.6 | |
| α3β1γ2 | 2149.5 | |
| α5β1γ2 | > 10,000 |
Functional Modulation
Electrophysiological studies have quantified the functional consequences of Zolpidem binding. It potentiates GABA-induced currents, primarily by prolonging the duration of channel activity rather than increasing the peak current amplitude at saturating GABA concentrations.
Table 3: Functional Modulation of GABA-A Receptors by Zolpidem
| Parameter | Neuron Type / Receptor | Value | Source(s) |
| EC50 (Potentiation) | Purkinje Neurons (ω1 sites) | 33 nM | |
| Striatal Neurons (ω2 sites) | 195 nM | ||
| Effect on mIPSCs | Subthalamic Nucleus Neurons | Prolonged decay and rise time at 100 nM | |
| Subthalamic Nucleus Neurons | Increased amplitude and frequency at 1 µM |
Direct Interactions with the Lipid Bilayer
While the primary focus of Zolpidem research has been on its interaction with the GABA-A receptor, the potential for direct interactions with the lipid components of neuronal membranes is an area of consideration. However, current literature provides limited direct evidence of significant, specific interactions of Zolpidem with the lipid bilayer that would alter bulk membrane properties like fluidity or phase behavior. Molecular dynamics simulations have primarily focused on the drug's binding to the receptor protein itself. Studies using techniques like Differential Scanning Calorimetry (DSC) on Zolpidem have characterized the thermal properties of the drug in its pure form rather than its interaction with model membranes. The drug's passage through the membrane is considered to be a critical step, likely governed by passive diffusion driven by its lipophilicity.
Experimental Protocols
A variety of biophysical and electrophysiological techniques are employed to study the interaction of drugs like Zolpidem with biological membranes.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the functional modulation of ion channels like the GABA-A receptor.
-
Objective: To measure the effect of Zolpidem on GABA-induced chloride currents in neurons or cells expressing recombinant GABA-A receptors.
-
Cell Preparation: Primary neurons (e.g., striatal, cerebellar, or from the subthalamic nucleus) are acutely dissociated, or a cell line (e.g., HEK293) is transfected with cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording Setup:
-
Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing a high concentration of chloride (e.g., CsCl-based) to allow for the measurement of inward currents at a negative holding potential.
-
External Solution: An extracellular solution (e.g., Krebs solution) is continuously perfused over the cells.
-
Amplifier and Digitizer: A patch-clamp amplifier and a data acquisition system are used to clamp the cell's membrane potential (e.g., at -70 mV) and record the resulting currents.
-
-
Procedure:
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
A baseline is established by perfusing the cell with the external solution.
-
GABA at a specific concentration (e.g., EC20) is applied to elicit a control current.
-
After washout, Zolpidem is co-applied with GABA at various concentrations to determine its modulatory effect (potentiation).
-
The specificity of the interaction can be confirmed by co-application with a benzodiazepine site antagonist like flumazenil, which should block the effects of Zolpidem.
-
-
Data Analysis: The amplitude, rise time, and decay kinetics of the currents are measured and compared between control and Zolpidem conditions. Concentration-response curves are generated to determine EC50 values.
Differential Scanning Calorimetry (DSC)
DSC is used to study the effect of a drug on the thermotropic phase behavior of model lipid membranes.
-
Objective: To determine if Zolpidem alters the main phase transition temperature (Tm) or the enthalpy (ΔH) of a lipid bilayer, which would indicate insertion into the membrane and alteration of its physical properties.
-
Sample Preparation:
-
A model lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) is dissolved in an organic solvent (e.g., chloroform/methanol).
-
Zolpidem is added to the lipid solution at various molar ratios.
-
The solvent is evaporated under a stream of nitrogen to form a thin film.
-
The film is hydrated with a buffer solution to form multilamellar vesicles (MLVs).
-
-
Procedure:
-
A small, known amount of the MLV suspension is sealed in a DSC sample pan. A reference pan contains only the buffer.
-
The pans are heated at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid's phase transition.
-
The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak at the main phase transition. Changes in the peak's position (Tm) and area (ΔH) in the presence of Zolpidem are analyzed to infer the nature of the drug-membrane interaction.
Fluorescence Anisotropy
This technique can be used to assess changes in membrane fluidity or to study the binding of a fluorescent drug to a lipid membrane.
-
Objective: To measure changes in the rotational mobility of a fluorescent probe embedded in a lipid bilayer upon the addition of Zolpidem.
-
Sample Preparation:
-
Liposomes (e.g., large unilamellar vesicles, LUVs) are prepared from a chosen lipid composition.
-
A fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is incorporated into the liposomes.
-
The liposome suspension is placed in a cuvette in a spectrofluorometer equipped with polarizers.
-
-
Procedure:
-
The sample is excited with vertically polarized light.
-
The fluorescence emission is measured through polarizers oriented both vertically (I_parallel) and horizontally (I_perpendicular) to the excitation light.
-
Zolpidem is titrated into the sample, and the fluorescence intensities are recorded after each addition.
-
-
Data Analysis: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor. A decrease in anisotropy suggests an increase in membrane fluidity, while an increase suggests a more ordered membrane environment.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Zolpidem at the GABA-A Receptor
Caption: Zolpidem allosterically modulates the GABA-A receptor, enhancing GABA-mediated chloride influx.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis
Caption: A typical workflow for assessing Zolpidem's effect on GABA-A receptors via patch-clamp.
Logical Workflow for Drug-Membrane Interaction Study using DSC
References
- 1. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Zolpidem
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia. The synthesis is based on a common and efficient route starting from 4-methylacetophenone. This guide includes a step-by-step experimental procedure, a summary of quantitative data for key reaction steps, and visualizations of the synthesis workflow and the pharmacological mechanism of action of Zolpidem. The provided protocols are intended for research and development purposes and should be performed by qualified personnel in a well-equipped laboratory setting, adhering to all necessary safety precautions.
Introduction
Zolpidem is a non-benzodiazepine hypnotic that acts as a selective agonist at the α1 subunit of the GABA-A receptor.[1][2] Its chemical structure is N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide. Several synthetic routes for Zolpidem have been developed, with many starting from the common precursor 4-methylacetophenone.[1][3] The synthesis generally involves the formation of an imidazopyridine core followed by the introduction of an acetamide side chain at the 3-position.[4] This document outlines a scalable and efficient process suitable for laboratory synthesis.
Chemical Synthesis Workflow
The synthesis of Zolpidem can be accomplished through a multi-step process. A common pathway involves the bromination of 4-methylacetophenone, followed by condensation with 2-amino-5-methylpyridine to form the core imidazopyridine intermediate. Subsequent reactions introduce the N,N-dimethylacetamide side chain.
Caption: Chemical synthesis workflow for Zolpidem.
Quantitative Data Summary
The following table summarizes the quantitative data for a reported efficient synthesis of Zolpidem, which claims an improved overall yield.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Bromination | 4-Methylacetophenone | Bromine, Aluminum Chloride, Dichloromethane | 2 | 0.5 | ~92 |
| 2. Imidazopyridine Formation | 2-Bromo-4'-methylacetophenone, 2-Amino-5-methylpyridine | Acetone | Reflux | 18 | Not specified |
| 3. Mannich Reaction | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Paraformaldehyde, Dimethylamine, Acetic Acid | 50-55 | 3 | ~90 (crude) |
| 4. Cyanation | 3-(N,N-Dimethylaminomethyl)-... | Ethyl chloroformate, Sodium Cyanide | 0-5 then 50-55 | 1 then 3 | Not specified (crude used in next step) |
| 5. Hydrolysis | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | Sulfuric Acid | Not specified | Not specified | Good yield |
| 6. Amidation | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | Pivaloyl chloride, Aqueous Dimethylamine | Not specified | Not specified | >99% purity |
| Overall Yield | ~70% |
Experimental Protocols
The following is a detailed protocol for the synthesis of Zolpidem, adapted from a scalable process.
4.1. Step 1: Preparation of 2-Bromo-4'-methylacetophenone
-
To a cooled solution (2°C) of 4-methylacetophenone (9 kg) and aluminum chloride (0.44 kg) in a suitable solvent, add pre-cooled liquid bromine (11.5 kg) at a rate of 2-2.5 kg/hour .
-
Stir the reaction mixture at 2°C for 30 minutes.
-
Monitor the reaction completion using thin-layer chromatography.
-
After completion, add demineralized water (9 liters) at 10°C and stir for 50 minutes.
-
Add a solution of sodium carbonate monohydrate (9 kg) in water (18 liters) at 17-18°C to quench the reaction.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the product.
4.2. Step 2: Preparation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Add 2-amino-5-methylpyridine (61.61 g) to a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide (170 g) in acetone (1190 ml) at 25 to 30°C.
-
Reflux the reaction mixture for 18 hours.
-
Cool the mixture to room temperature, filter the separated solids, and wash the cake with acetone.
-
Slurry the solids in demineralized water and adjust the pH to 6.8-7.2 with 10% sodium carbonate solution.
-
Stir at room temperature for 30 minutes, filter the solids, wash with demineralized water, and dry under reduced pressure.
4.3. Step 3-6: One-Pot Synthesis of Zolpidem from Imidazopyridine Intermediate
This modified process avoids the isolation of intermediates, improving efficiency.
-
To a cooled solution of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (100 g) in acetic acid (500 mL), slowly add 40% dimethylamine (76 g), followed by paraformaldehyde (17.7 g).
-
Stir the mixture at 50-55°C for 3 hours.
-
Remove acetic acid under reduced pressure. Adjust the pH to 8.0 with dilute sodium hydroxide solution and extract with dichloromethane (3x300 mL).
-
Wash the organic layer with water and brine, dry with anhydrous sodium sulfate, filter, and concentrate to about 300 mL. The resulting solution containing the Mannich product is used directly in the next step.
-
Cool the dichloromethane solution to 0-5°C and slowly add ethyl chloroformate (58.3 g) over 30 minutes. Stir for one hour.
-
Distill off the solvent under reduced pressure to obtain the carbamate salt as a yellow solid.
-
Dissolve the salt in water (300 mL), adjust the pH to 7.5-8.0 with 10% sodium hydroxide, and add sodium cyanide (26.5 g).
-
Stir at 50-55°C for 3 hours, cool, filter the solid, and wash with water to obtain the crude acetonitrile intermediate.
-
Treat the crude acetonitrile intermediate with sulfuric acid solution. After workup, the resulting zolpidic acid is obtained.
-
React the zolpidic acid with pivaloyl chloride to form a mixed anhydride, which is then treated with aqueous dimethylamine to produce Zolpidem.
-
The final product can be purified by recrystallization.
Mechanism of Action: GABA-A Receptor Modulation
Zolpidem exerts its hypnotic effects by potentiating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It selectively binds to the α1 subunit of the GABA-A receptor, a pentameric ligand-gated ion channel. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.
Caption: Mechanism of action of Zolpidem at the GABA-A receptor.
Safety Precautions
The synthesis of Zolpidem involves the use of hazardous reagents such as bromine, sodium cyanide, and thionyl chloride. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Researchers should be familiar with the safety data sheets (SDS) for all chemicals used and have appropriate emergency procedures in place.
Conclusion
The protocol described in this document provides a comprehensive guide for the laboratory-scale synthesis of Zolpidem. By following the detailed experimental procedures and adhering to the necessary safety precautions, researchers can efficiently synthesize this important hypnotic agent for further study and development. The provided diagrams and quantitative data serve as valuable resources for understanding the synthesis workflow and the pharmacological properties of Zolpidem.
References
Application Note: Quantification of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-N-(5-methyl-2-pyridinyl)benzamide is a known impurity of Zolpidem, a widely used sedative-hypnotic drug. Accurate and sensitive quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides a detailed protocol for the quantification of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established bioanalytical techniques for Zolpidem and other small molecules in biological matrices.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method, based on validation parameters for structurally similar compounds.[2]
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.04 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
Experimental Protocols
Principle
This method employs protein precipitation followed by liquid-liquid extraction for sample clean-up and concentration of the analyte from human plasma. The separation is achieved using reverse-phase liquid chromatography, and quantification is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Materials and Reagents
-
Reference Standard: 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide (purity >98%)
-
Internal Standard (IS): Mirtazapine or a deuterated analog of the analyte.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Plasma: Blank human plasma (EDTA)
-
Reagents: Ammonium formate
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide and the Internal Standard in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL) and vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide | 227.1 | 120.1 | 30 | 25 |
| Mirtazapine (IS) | 266.3 | 195.3 | 20 | 25 |
Note: The m/z transitions for the target analyte are predicted based on its structure and may require optimization.
Visualizations
Caption: Workflow for the quantification of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide in plasma.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Zolpidem Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of Zolpidem. The protocols are designed for researchers in drug discovery and development seeking to find novel hypnotics or other modulators of GABA-A receptor function.
Introduction to Zolpidem and its Mechanism of Action
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] Its therapeutic effect is mediated through positive allosteric modulation of the GABA-A receptor, an ionotropic receptor and ligand-gated ion channel.[2] Upon binding of the inhibitory neurotransmitter GABA, the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Zolpidem enhances the effect of GABA, thereby increasing the inhibitory signaling in the central nervous system.[1][2]
Zolpidem exhibits a preferential binding affinity for GABA-A receptors containing the α1 subunit. It has a lower affinity for receptors with α2 and α3 subunits and negligible affinity for those containing the α5 subunit. This subtype selectivity is believed to contribute to its specific hypnotic effects with weaker anxiolytic and myorelaxant properties compared to classical benzodiazepines.
The development of high-throughput screening assays is crucial for the discovery of new chemical entities with desired modulatory effects on specific GABA-A receptor subtypes. The following protocols describe robust HTS methods to assess the activity of compounds like Zolpidem.
Signaling Pathway of Zolpidem at the GABA-A Receptor
The following diagram illustrates the mechanism of action of Zolpidem at the GABA-A receptor.
Caption: Zolpidem's mechanism of action at the GABA-A receptor.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of Zolpidem at different GABA-A receptor subtypes.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Ki (nM) | α1β3γ2 | 20 | Radioligand Binding | |
| α2β3γ2 | 400 | Radioligand Binding | ||
| α3β3γ2 | 400 | Radioligand Binding | ||
| α5β3γ2 | >5000 | Radioligand Binding | ||
| EC50 (nM) | α1β2γ2L | 137.42 ± 26.31 (GABA) | FLIPR Membrane Potential | |
| α1β2γ2L | 3220 ± 730 (Diazepam) | FLIPR Membrane Potential |
Experimental Protocols
Protocol 1: High-Throughput Functional Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This protocol describes a cell-based functional assay to measure the modulatory effects of compounds on GABA-A receptor activity by detecting changes in membrane potential.
References
- 1. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
Application Notes and Protocols for In Vivo Zolpidem Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing in vivo models for the pharmacological evaluation of Zolpidem. The following sections detail the selection of appropriate animal models, pharmacokinetic considerations, and standardized protocols for key behavioral and physiological assessments.
Introduction to In Vivo Models for Zolpidem
Zolpidem, a non-benzodiazepine hypnotic, primarily acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit.[1][2][3] This selective binding is responsible for its sedative-hypnotic effects.[3] In vivo models are crucial for elucidating the pharmacokinetics (PK), pharmacodynamics (PD), and behavioral effects of Zolpidem and its analogues. Rodent models, particularly rats and mice, are the most commonly used systems due to their well-characterized physiology and the availability of transgenic strains.[4]
Animal Model Selection
The choice of animal model is critical and should be guided by the specific research question.
-
Rats (Sprague-Dawley, Long-Evans): Often used for pharmacokinetic studies and behavioral assays such as the open field test to assess locomotor activity and anxiety.
-
Mice (C57BL/6, Wild-type, Genetically Modified): Widely used for sleep studies employing electroencephalography (EEG) and for behavioral paradigms. Genetically modified mice, such as those with Zolpidem-insensitive α1-GABA-A receptors (α1(H101R)), are invaluable for dissecting the specific role of this subunit in mediating Zolpidem's effects.
Pharmacokinetic Profile of Zolpidem in Rodents
Understanding the pharmacokinetic properties of Zolpidem in the chosen animal model is essential for designing meaningful pharmacodynamic and behavioral experiments. Zolpidem is generally characterized by rapid absorption and elimination.
Table 1: Pharmacokinetic Parameters of Zolpidem in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Elimination Half-life (hr) | Reference |
| Plasma | Intravenous (i.v.) | 2.63 | - | - | Rapid phase: 0.2-0.3, Slower phase: 1.3-1.5 | |
| Plasma | Oral (p.o.) | 2.63 | - | ~0.25 | - | |
| Plasma | Intraperitoneal (i.p.) | - | 2341 ± 540 (Day 0) | 0.5 | - | |
| Brain | Intraperitoneal (i.p.) | - | 766 ± 285 (Day 0) | 0.5 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity is indicative of sedative effects, while increased time spent in the center of the arena can suggest anxiolytic properties.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 x 50 cm for mice) with opaque walls to minimize external stimuli. The arena should be equipped with an overhead video camera connected to a tracking software.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer Zolpidem or vehicle control via the desired route (e.g., intraperitoneal, oral gavage). A common dose for assessing locomotor effects in rats is 10 mg/kg orally.
-
Test Procedure:
-
Place the animal in the center or a designated corner of the open field arena.
-
Allow the animal to explore the arena freely for a set duration, typically 10-30 minutes.
-
Record the session using the video tracking system.
-
-
Data Analysis: The tracking software will provide data on:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm). The maze consists of two open arms and two closed arms of equal size.
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer Zolpidem or vehicle control at the appropriate time before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with an overhead video camera and tracking software.
-
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Electroencephalography (EEG) for Sleep Architecture Analysis
EEG recordings are the gold standard for assessing the effects of hypnotics on sleep architecture. Zolpidem is known to affect various sleep parameters, including sleep latency and the power of different EEG frequency bands.
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.
-
Surgically implant EEG and electromyography (EMG) electrodes. EEG electrodes (small stainless steel screws) are typically placed over the frontal and parietal cortices. EMG electrodes (stainless steel wires) are inserted into the nuchal muscles.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation: Habituate the animal to the recording chamber and the recording cable for several days before the experiment.
-
Drug Administration: Administer Zolpidem or vehicle at the beginning of the lights-off period (for nocturnal animals) to assess hypnotic effects. Doses of 5 and 10 mg/kg have been shown to affect the sleep EEG in mice.
-
Recording:
-
Connect the animal to the recording setup via a flexible cable and a commutator to allow free movement.
-
Record EEG and EMG signals continuously for a predetermined period (e.g., 24 hours). A sampling frequency of at least 128 Hz is recommended.
-
-
Data Analysis:
-
Score the recordings into different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) in epochs of, for example, 10 seconds.
-
Analyze parameters such as:
-
Sleep latency (time to the first episode of non-REM sleep).
-
Total time spent in each sleep-wake state.
-
Number and duration of sleep/wake bouts.
-
EEG power spectra analysis for different frequency bands (e.g., delta, theta, alpha, beta). Zolpidem has been shown to reduce EEG power in frequencies above 5 Hz in wild-type mice.
-
-
Visualizations
Signaling Pathway
References
Zolpyridine-Derivatives as Molecular Probes for Cellular Imaging: Application Notes and Protocols
A Note on Terminology: The term "Zolpyridine" does not correspond to a widely recognized molecular probe in scientific literature. It is possible that this refers to a specific, novel, or less-common proprietary compound. The following application notes and protocols are based on the well-documented class of pyridine and imidazopyridine-based molecular probes , which are extensively used for cellular imaging and likely encompass the intended topic.
Introduction
Pyridine and its derivatives, particularly imidazopyridines, form a versatile class of heterocyclic compounds that have garnered significant attention as fluorescent molecular probes for cellular imaging. Their utility stems from a combination of favorable photophysical properties, synthetic tractability, and the ability to be functionalized for specific targeting within the cellular environment. These probes are instrumental in visualizing cellular structures, tracking dynamic processes, and detecting specific analytes, making them invaluable tools for researchers in cell biology, drug discovery, and diagnostics.
The core advantages of pyridine-based probes include their high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment, such as pH and polarity.[1][2] Furthermore, their structural rigidity and extended π-conjugation systems contribute to their bright fluorescence and photostability, which are crucial for high-quality imaging.[2][3] Many of these probes can be excited by two-photon absorption, enabling deeper tissue imaging with reduced phototoxicity.
Applications in Cellular Imaging
Pyridine-based molecular probes have been successfully employed in a variety of cellular imaging applications:
-
Organelle Staining: Specific derivatives have been designed to accumulate in particular organelles. For instance, lipophilic probes can selectively stain lipid droplets, which are important biomarkers in cancer research. Other derivatives have been shown to label the plasma membrane and nucleus simultaneously.
-
pH Sensing: The fluorescence of certain pyridine derivatives is sensitive to pH. This property allows for the real-time monitoring of pH changes within cellular compartments, which is critical for studying cellular processes like endocytosis and apoptosis, and for distinguishing cancerous cells from normal cells.
-
Ion Detection: Functionalization of the pyridine core with chelating moieties enables the detection of specific metal ions, which play crucial roles in cellular signaling and homeostasis.
-
Targeted Imaging: By conjugating pyridine-based fluorophores to targeting ligands such as antibodies or small molecules, researchers can specifically label and visualize receptors or other proteins of interest on the cell surface or within the cell.
Data Presentation: Photophysical Properties of Representative Probes
The following table summarizes the key photophysical properties of selected pyridine and imidazopyridine-based fluorescent probes from the literature. This data allows for easy comparison and selection of probes for specific imaging applications.
| Probe Name/Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Target/Application | Reference |
| ABMP (a 2,4,6-trisubstituted pyridine) | 354 | 475 | Not specified | pH sensing in cancer cells | |
| LD-BTD1 (a benzothiadiazole derivative) | Not specified | Not specified | High in apolar solvents | Lipid droplet staining | |
| Zn(II) terpyridine complex | ~800 (two-photon) | Not specified | Not specified | Simultaneous membrane and nucleus labeling | |
| Julolidine-decorated rhodols | Not specified | Not specified | Not specified | Antibody conjugation and cell imaging | |
| 6-Phenyl Substituted Aminopyridine | 390 | 485 | 0.31 | General fluorescent labeling |
Experimental Protocols
General Protocol for Live Cell Imaging with a Pyridine-Based Probe
This protocol provides a general guideline for staining live cells with a fluorescent pyridine derivative. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.
Materials:
-
Pyridine-based fluorescent probe (e.g., a stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dish or chamber slide
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a live-cell imaging dish or chamber slide at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium. The final concentration will depend on the specific probe and should be optimized (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a duration specific to the probe (typically 15-60 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Protocol for Two-Photon Fluorescence Microscopy
For probes amenable to two-photon excitation, the following protocol can be adapted.
Materials:
-
Same as in 4.1
-
Two-photon laser scanning microscope
Procedure:
-
Cell Preparation and Staining: Follow steps 1-5 from the general protocol (4.1).
-
Microscope Setup: Mount the imaging dish on the stage of the two-photon microscope.
-
Image Acquisition: Excite the probe using a tunable near-infrared (NIR) laser set to the optimal two-photon excitation wavelength for the specific probe (often in the 700-1000 nm range). Collect the emitted fluorescence using a suitable detector and filter set corresponding to the probe's emission spectrum.
Visualizations
Caption: General workflow for cellular imaging with a pyridine-based fluorescent probe.
Caption: Targeted imaging using a pyridine probe conjugated to a targeting ligand.
References
Application of Zolpidem in Medicinal Chemistry Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zolpidem in medicinal chemistry research. Zolpidem, a non-benzodiazepine hypnotic, is a valuable tool for studying the GABA-A receptor system due to its selective binding to the α1 subunit. This document outlines its mechanism of action, key quantitative data, and detailed protocols for its application in common experimental paradigms.
Mechanism of Action
Zolpidem is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It selectively binds to the benzodiazepine site on the GABA-A receptor, with a notably higher affinity for receptors containing the α1 subunit compared to those with α2 and α3 subunits, and no significant affinity for α5-containing receptors.[2][3] This selectivity for the α1 subunit is believed to be responsible for its potent sedative-hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[2] The binding of Zolpidem to the α1-containing GABA-A receptors increases the frequency of chloride channel opening in the presence of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1]
Quantitative Data
The following tables summarize key quantitative data for Zolpidem, facilitating comparison and experimental design.
Table 1: Zolpidem Binding Affinity (Ki) for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| GABA-A α1 | 27 | |
| GABA-A α2 | 160 | |
| GABA-A α3 | 380 | |
| GABA-A α5 | > 10,000 | |
| GABA-A α1β1γ2 | 111.9 | |
| GABA-A α1β3γ2 | 41 | |
| GABA-A α2β1γ2 | 760.6 | |
| GABA-A α2β2γ2 | 765 | |
| GABA-A α3β1γ2 | 2149.5 |
Table 2: Pharmacokinetic Parameters of Zolpidem
| Species | Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Reference |
| Human | Oral (10 mg) | 59-113 ng/mL | 0.5-2.2 h | 284-535 ng·h/mL | 2-3 h | ~70% | |
| Rat | Intraperitoneal | 2341 ± 540 ng/mL | 0.5 h | 1742 ± 488 ng·h/mL | ~1 h | - | |
| Mouse | - | - | - | - | - | - |
Signaling Pathway
The signaling pathway of Zolpidem's action is centered on its modulation of the GABA-A receptor. The following diagram illustrates this process.
Caption: Zolpidem's signaling pathway at the GABA-A receptor.
Experimental Protocols
The following are detailed protocols for key experiments involving Zolpidem.
Radioligand Binding Assay for Zolpidem Affinity
This protocol determines the binding affinity of Zolpidem for GABA-A receptors in rat brain tissue.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Materials:
-
Rat cerebral cortex
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-Zolpidem (specific activity ~80-90 Ci/mmol)
-
Unlabeled Zolpidem (for non-specific binding)
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]-Zolpidem (final concentration ~1-2 nM), 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-Zolpidem, 50 µL of unlabeled Zolpidem (final concentration 10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-Zolpidem, 50 µL of test compound at various concentrations, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of Zolpidem's Effect on GABA-A Receptors
This protocol describes whole-cell patch-clamp recordings from cultured neurons to measure the effect of Zolpidem on GABA-evoked currents.
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assay Development in Zolpidem Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the functional analysis of Zolpidem, a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The protocols described herein are essential for characterizing the potency, selectivity, and mechanism of action of Zolpidem and other GABA-A receptor modulators.
Introduction
Zolpidem is a widely prescribed sedative-hypnotic for the treatment of insomnia.[1] Its therapeutic effects are mediated by its interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] Zolpidem binds to the benzodiazepine site on the GABA-A receptor, located at the interface between the α and γ subunits, and enhances the receptor's affinity for its endogenous ligand, GABA.[2][4] This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a decrease in neuronal excitability.
Functionally, Zolpidem exhibits a preferential affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative and hypnotic effects. It has a lower affinity for receptors containing α2 and α3 subunits and negligible affinity for those with α5 subunits. This subtype selectivity distinguishes Zolpidem from classical benzodiazepines, which typically show broader affinity across different α subunits.
This document outlines key cell-based assays for the detailed functional characterization of Zolpidem, including electrophysiological, radioligand binding, and fluorescence-based methods.
Signaling Pathway of Zolpidem's Action
Zolpidem acts as a positive allosteric modulator of the GABA-A receptor. The binding of GABA to the receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron. Zolpidem enhances this effect by increasing the frequency of channel opening in the presence of GABA.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Zolpidem in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] Its sedative effects are mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex.[3] Due to its potential for misuse and its implication in drug-facilitated crimes, sensitive and robust analytical methods for the detection and quantification of zolpidem in biological matrices are crucial in both clinical and forensic toxicology.[4] This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of zolpidem in biological samples such as plasma, urine, whole blood, and oral fluid.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of zolpidem. The procedure involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and subsequent detection by a mass spectrometer. An internal standard (IS) is employed to ensure accuracy and precision throughout the analytical process. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Sample Preparation
Various sample preparation techniques can be employed depending on the biological matrix. The following are two common and effective methods:
1. Solid-Phase Extraction (SPE) for Plasma and Urine:
-
Sample Pre-treatment: To 250 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., Mirtazapine or Diazepam-d5).[5] Add 250 µL of 20 mM ammonium formate buffer and vortex for 20 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water twice to remove interferences.
-
Elution: Dry the cartridge under vacuum for two minutes, then elute the analyte and internal standard with two aliquots of 250 µL of methanol.
-
Final Sample: The eluate is ready for injection into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) for Whole Blood and Oral Fluid:
-
Sample Pre-treatment: To 0.1 mL of whole blood or 500 µL of oral fluid, add a deuterated analog of zolpidem as an internal standard.
-
Extraction: For whole blood, perform LLE with a mixture of ethyl acetate and n-heptane (80:20, v/v). For oral fluid, add 500 µL of pH 7.6 Soerensen buffer and extract with 2 mL of dichloromethane.
-
Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a suitable volume of the mobile phase.
-
Final Sample: The reconstituted sample is then injected into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for the separation of zolpidem.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 20 mM ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: The flow rate is typically maintained between 0.4 and 0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for the ionization of zolpidem.
-
Detection: Detection is performed in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
MRM Transitions: The precursor ion [M+H]+ for zolpidem is m/z 308.13, and a common product ion for quantification is m/z 235.21.
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for zolpidem detection.
Table 1: Sample Preparation and Chromatographic Conditions
| Biological Matrix | Sample Preparation Method | LC Column | Mobile Phase | Flow Rate (mL/min) | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | C18 | 20 mM Ammonium Formate Buffer (pH 5.0) and Acetonitrile (20:80 v/v) | 0.4 | |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Inertsil-ODS C18 | Methanol and 20 mM Ammonium Formate (pH 5.00) (75:25 v/v) | 0.4 | |
| Oral Fluid | Liquid-Liquid Extraction (LLE) | Novapak C18 | Acetonitrile and 2 mM Ammonium Formate (pH 3.6) (90:10) | 0.15 | |
| Whole Blood | Liquid-Liquid Extraction (LLE) | Reversed-phase C18 | 5mM Ammonium Formate (pH 10.2) and Acetonitrile (gradient) | 0.5 | |
| Urine | Dilute and Shoot | Reversed-phase C4 | 5 mM Ammonium Formate in water (A), 10% Acetonitrile in water (B), 80% Methanol:20% Ethyl Acetate (C) | 1.25-1.5 |
Table 2: Mass Spectrometric Parameters and Method Performance
| Biological Matrix | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Human Plasma | ESI+ | 308.13 | 235.21 | 0.10 - 149.83 | 0.10 | |
| Human Plasma | ESI+ | 308.13 | 235.21 | 0.10 - 149.83 | 0.10 | |
| Oral Fluid | ESI+ | 308 | 235 and 263 | 0.2 - 100 | 0.05 (LOD) | |
| Whole Blood | ESI+ | Not Specified | Not Specified | Not Specified | 1.10 | |
| Urine | ESI+ | 308.2 | 235.1 and 263.1 | 5 - 500 | Not Specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of zolpidem in biological samples.
References
- 1. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GABA A receptor activation on UT-coupled signaling pathways in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | GABA receptor activation [reactome.org]
Application Notes and Protocols for Zolpidem Functionalization in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem, a widely prescribed hypnotic agent, exerts its therapeutic effects through high-affinity binding to the benzodiazepine site on the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This specific interaction enhances GABAergic neurotransmission, leading to sedation. Beyond its established use in treating insomnia, emerging research indicates that GABA-A receptors are expressed in various cancer cell types and may play a role in tumor progression. This observation opens a novel therapeutic avenue for the targeted delivery of Zolpidem, not as a hypnotic, but as a cytotoxic agent or a modulator of the tumor microenvironment.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of Zolpidem and its conjugation to targeting moieties for selective delivery to cells overexpressing specific surface receptors. The described methodologies focus on creating a versatile platform for researchers to explore the potential of targeted Zolpidem in various therapeutic contexts, including oncology.
Signaling Pathway: Zolpidem and the GABA-A Receptor
Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl-), which hyperpolarizes the neuron and inhibits action potential firing. Zolpidem enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. In a cancer context, modulating this pathway could potentially influence cell proliferation and survival.
References
Application Note and Protocol for Assessing Zolpidem's Effect on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolpidem, a widely prescribed hypnotic agent, undergoes extensive metabolism in the human body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The dominant enzyme responsible for its biotransformation is CYP3A4, with contributions from CYP1A2, CYP2C9, CYP2D6, and CYP2C19.[1][3][4] Given that the CYP enzyme system is a common pathway for the metabolism of many drugs, there is a potential for drug-drug interactions. Some studies suggest that zolpidem is a relatively weak inhibitor of CYP enzymes, while others point towards a possible mechanism-based inhibition of CYP3A4. Therefore, a thorough in vitro assessment of zolpidem's effect on enzyme kinetics is crucial for predicting potential clinical drug interactions.
This document provides detailed protocols for assessing the inhibitory potential of zolpidem on key CYP enzymes, specifically focusing on determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition.
Principle
The protocols described herein utilize human liver microsomes as the enzyme source, as they contain a rich complement of drug-metabolizing enzymes. The activity of a specific CYP is monitored by using a fluorogenic probe substrate that is converted into a highly fluorescent product by the enzyme. The effect of zolpidem on the enzyme's activity is quantified by measuring the change in the rate of fluorescent product formation. The IC50 value represents the concentration of zolpidem required to inhibit 50% of the enzyme's activity. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing the enzyme kinetics at various concentrations of both the substrate and zolpidem.
Experimental Protocols
Protocol 1: Determination of Zolpidem's IC50 for CYP3A4
This protocol outlines the steps to determine the concentration of zolpidem that inhibits 50% of CYP3A4 activity.
Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Zolpidem
-
CYP3A4 Substrate (e.g., 7-Benzyloxyquinoline)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor for CYP3A4)
-
Acetonitrile
-
96-well microplates (black, flat-bottom)
-
Fluorometric plate reader
-
Incubator
Experimental Workflow:
Caption: Workflow for IC50 determination of Zolpidem.
Procedure:
-
Prepare Zolpidem Stock and Dilutions: Prepare a stock solution of zolpidem in a suitable solvent (e.g., DMSO or acetonitrile). Serially dilute the stock solution to obtain a range of concentrations to be tested.
-
Reaction Mixture Preparation: In a 96-well plate, add the potassium phosphate buffer, the CYP3A4 fluorogenic substrate, and the NADPH regenerating system.
-
Addition of Inhibitor: Add the prepared zolpidem dilutions to the respective wells. Include wells for a negative control (no zolpidem) and a positive control (a known CYP3A4 inhibitor like ketoconazole).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow zolpidem to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the human liver microsome suspension to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable solvent, such as acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each zolpidem concentration relative to the negative control. Plot the percent inhibition against the logarithm of the zolpidem concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of the Mechanism of Inhibition
This protocol is designed to determine whether zolpidem's inhibition of a CYP enzyme is competitive, non-competitive, or uncompetitive.
Materials and Reagents:
-
Same as in Protocol 1.
Procedure:
-
Experimental Setup: The experiment is set up as a matrix, varying the concentrations of both the substrate and zolpidem.
-
Substrate and Inhibitor Concentrations:
-
Use a range of substrate concentrations, typically spanning from below to above the Michaelis-Menten constant (Km).
-
For each substrate concentration, test a range of zolpidem concentrations, including a zero-inhibitor control.
-
-
Assay Performance: Follow the same steps for reaction setup, incubation, termination, and fluorescence measurement as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and zolpidem concentration.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines generated at different inhibitor concentrations to determine the mechanism of inhibition.
-
Signaling Pathway/Logical Relationship Diagram:
Caption: Mechanisms of reversible enzyme inhibition.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values of Zolpidem for Various CYP Enzymes
| CYP Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| CYP3A4 | 85 | Ketoconazole | 0.2 |
| CYP2C9 | > 100 | Sulfaphenazole | 0.5 |
| CYP1A2 | > 100 | Furafylline | 2.1 |
| CYP2D6 | > 100 | Quinidine | 0.05 |
| CYP2C19 | > 100 | Ticlopidine | 1.5 |
Table 2: Hypothetical Kinetic Parameters for Zolpidem Inhibition of CYP3A4
| Zolpidem (µM) | Apparent Km (µM) | Apparent Vmax (RFU/min) |
| 0 | 10.2 | 5000 |
| 25 | 25.5 | 5010 |
| 50 | 48.9 | 4980 |
| 100 | 99.8 | 5025 |
Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Km increases with increasing inhibitor concentration while the apparent Vmax remains relatively constant.
The protocols outlined in this application note provide a robust framework for assessing the in vitro effects of zolpidem on the kinetics of key drug-metabolizing enzymes. The systematic determination of IC50 values and the mechanism of inhibition is essential for predicting the potential for drug-drug interactions and ensuring the safe and effective use of zolpidem in clinical practice. The results from these studies are critical for drug development professionals in making informed decisions regarding the clinical development of new chemical entities.
References
Application Notes and Protocols for Radiolabeling Zolpidem and its Analogs for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem is a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit. This selectivity makes it an attractive target for in vivo imaging studies to investigate the density and distribution of GABA-A α1 receptors in the brain under various physiological and pathological conditions. This document provides detailed application notes and protocols for the radiolabeling of zolpidem analogs for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. While the direct radiolabeling of zolpidem with common PET isotopes has shown limitations due to low and homogeneous brain uptake, the development of radiolabeled analogs, particularly fluorinated derivatives, presents a promising strategy for effective in vivo imaging.
Signaling Pathway of Zolpidem
Zolpidem enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, an ionotropic receptor and ligand-gated ion channel. Its binding to the benzodiazepine site on the α1 subunit of the receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in its excitability. This inhibitory effect in the central nervous system is the basis for its sedative and hypnotic properties.
Caption: Zolpidem's mechanism of action at the GABA-A receptor.
Radiosynthesis Protocols
The following sections detail protocols for the synthesis of precursors and the subsequent radiolabeling of zolpidem analogs with Carbon-11 and Fluorine-18 for PET imaging.
Protocol 1: Synthesis of [¹¹C]Zolpidem via N-methylation of Desmethyl-Zolpidem
This protocol describes a potential pathway for the synthesis of [¹¹C]Zolpidem. It should be noted that in vivo studies have suggested that [¹¹C]Zolpidem may have suboptimal imaging characteristics.
1. Precursor Synthesis: Desmethyl-Zolpidem
The synthesis of the desmethyl precursor is a critical first step for subsequent radiolabeling with [¹¹C]CH₃I. A common route involves the synthesis of zolpidem followed by demethylation.
-
Step 1: Synthesis of Zolpidem. Zolpidem can be synthesized through various established methods. A scalable four-stage process can be employed, starting from 4-methyl acetophenone, which is brominated and then condensed with 2-amino-5-methyl pyridine to form the imidazopyridine core. Subsequent reactions introduce the acetamide side chain.
-
Step 2: N-Demethylation. The synthesized zolpidem is then subjected to N-demethylation to yield the desmethyl-zolpidem precursor. This can be achieved using various demethylating agents.
2. Radiolabeling with [¹¹C]Methyl Iodide
The radiolabeling is performed via N-methylation of the desmethyl precursor using [¹¹C]methyl iodide.
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to produce [¹¹C]CH₃I.
-
Radiolabeling Reaction: The desmethyl-zolpidem precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [¹¹C]CH₃I in the presence of a base (e.g., NaOH or K₂CO₃) at an elevated temperature.
3. Purification
The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]Zolpidem from the unreacted precursor and other byproducts.
4. Quality Control
-
Radiochemical Purity: Assessed by analytical HPLC to be >95%.
-
Specific Activity: Determined by measuring the radioactivity and the mass of the final product.
Application Notes and Protocols for Zolpidem Encapsulation to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various encapsulation methods for zolpidem to improve its bioavailability and modify its release profile. Detailed protocols for key formulation techniques are provided, along with comparative data to aid in the selection of appropriate methods for specific drug delivery goals.
Introduction
Zolpidem, a widely prescribed hypnotic agent for the short-term treatment of insomnia, exhibits a rapid onset of action.[1] However, its oral bioavailability is approximately 70% due to first-pass metabolism, and its short half-life of 2-3 hours can limit its effectiveness in maintaining sleep throughout the night.[2][3] Encapsulation technologies offer promising strategies to overcome these limitations by protecting zolpidem from premature metabolism, enhancing its solubility and dissolution rate, and enabling controlled or sustained release. This document outlines several key encapsulation approaches, including lipid-based nanoparticles, cyclodextrin complexation, and polymeric films, providing detailed methodologies and comparative data to guide formulation development.
Encapsulation Strategies and Comparative Data
A variety of encapsulation systems have been explored for zolpidem delivery. The choice of method depends on the desired therapeutic outcome, such as rapid onset of action or prolonged duration of effect. Below is a summary of quantitative data from studies on different zolpidem formulations.
Table 1: Pharmacokinetic Parameters of Different Zolpidem Formulations
| Formulation Type | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Conventional Oral Tablet (20mg) | Oral | 192 - 324 | 0.75 - 2.6 | - | ~70 | [2] |
| Nanoparticle-impregnated Buccal Film | Buccal | 52.54 ± 8.22 | 1.5 | 236.00 ± 39.51 | Enhanced absorption noted | [4] |
| Nasal Spray (1.75 mg) | Intranasal | ~20 (therapeutic level) | 0.4 (median) | - | Rapid absorption noted | |
| Nasal Spray (3.5 mg) | Intranasal | ~40 (therapeutic level) | 0.8 (median) | - | Rapid absorption noted | |
| Nasal Spray (5.0 mg) | Intranasal | ~60 (therapeutic level) | 0.5 (median) | - | Rapid absorption noted |
Table 2: In Vitro Dissolution and Release Characteristics of Zolpidem Formulations
| Formulation Type | Method | Key Findings | Reference |
| Fast Dissolving Oral Thin Film (Formulation F4) | USP Apparatus (Paddle-over-disc) | 100% drug release within 15 minutes. | |
| Mouth Dissolving Films (Formulations F3, F4, F5) | USP Apparatus | ~100% drug release within 5 minutes. | |
| Sustained Release Matrix Tablets | USP Apparatus | Sustained release over 12 hours. | |
| Nanoparticle-impregnated Buccal Film | USP Apparatus (Paddle-over-disc) | Prolonged drug release. | |
| β-Cyclodextrin Inclusion Complex | Dissolution Testing | Significantly increased dissolution rate compared to pure drug. |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of various zolpidem encapsulation systems.
Preparation of Zolpidem-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. The hot homogenization technique is a widely used method for their preparation.
Materials:
-
Zolpidem Tartrate
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl trimyristate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Magnetic stirrer
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the zolpidem tartrate in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant (and co-surfactant, if used) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes using a high-shear homogenizer. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The high shear forces reduce the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of Zolpidem-Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating guest molecules like zolpidem. This complexation can significantly enhance the solubility and dissolution rate of poorly soluble drugs.
Materials:
-
Zolpidem Tartrate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative
-
Purified Water or an appropriate solvent system
Equipment:
-
Magnetic stirrer with heating plate
-
Freeze-dryer (for lyophilization method)
-
Rotary evaporator (for solvent evaporation method)
Protocol (Freeze-Drying Method):
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with stirring.
-
Addition of Zolpidem: Add zolpidem tartrate to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).
-
Complexation: Stir the mixture at room temperature for a defined period (e.g., 24-72 hours) to allow for the formation of the inclusion complex. The solution may become clear as the drug dissolves.
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilization: Dry the frozen sample under vacuum using a freeze-dryer to obtain a solid powder of the zolpidem-cyclodextrin inclusion complex.
Characterization of Encapsulated Zolpidem Formulations
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI). Laser Doppler Anemometry for zeta potential.
-
Procedure: Dilute the nanoparticle suspension with purified water and analyze using a suitable instrument (e.g., Zetasizer). Zeta potential measurements indicate the surface charge and predict the stability of the colloidal dispersion.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect method involving the separation of free drug from the nanoparticles.
-
Procedure:
-
Centrifuge the nanoparticle dispersion to pellet the nanoparticles.
-
Quantify the amount of free zolpidem in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Studies:
-
Method: Dialysis bag method or sample and separate method.
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Procedure (Dialysis Bag Method):
-
Place a known amount of the zolpidem formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a dissolution medium (e.g., simulated saliva pH 6.2 or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.
-
Stir the medium at a constant speed (e.g., 50 rpm).
-
Withdraw samples from the dissolution medium at predetermined time intervals and replace with fresh medium.
-
Analyze the samples for zolpidem concentration using a suitable analytical method (e.g., HPLC).
-
Conclusion
The encapsulation of zolpidem using techniques such as solid lipid nanoparticles and cyclodextrin inclusion complexes presents viable strategies for improving its bioavailability and modifying its release characteristics. The choice of the encapsulation method should be guided by the desired pharmacokinetic profile and therapeutic application. The protocols and data presented in these application notes serve as a foundational guide for researchers and drug development professionals to design and evaluate novel zolpidem delivery systems with enhanced therapeutic efficacy. Further in vivo studies are essential to establish a definitive correlation between in vitro characteristics and clinical performance.
References
Application Notes and Protocols for Gene Expression Profiling in Response to Zolpidem Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. It acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for receptors containing the α1 subunit.[1][2][3] This selective binding is thought to mediate its sedative effects while minimizing anxiolytic and myorelaxant properties often associated with classical benzodiazepines.[2] Understanding the molecular consequences of Zolpidem treatment is crucial for elucidating its therapeutic mechanisms, identifying potential biomarkers for efficacy and side effects, and developing novel therapeutic strategies.
This document provides detailed application notes and protocols for investigating the effects of Zolpidem on gene expression in neuronal cell models. The described methodologies cover cell culture and treatment, RNA extraction, and downstream analysis using both quantitative real-time PCR (qPCR) for targeted gene analysis and a framework for RNA sequencing (RNA-seq) for genome-wide profiling.
Data Presentation: Gene Expression Changes in Response to Zolpidem
The following tables present illustrative data on the modulation of gene expression following Zolpidem treatment. This data is based on the known pharmacology of Zolpidem, which primarily involves the GABA-A receptor system. Subchronic treatment with Zolpidem has been shown to induce changes in the mRNA expression of GABA-A receptor subunits.[1]
Table 1: Relative mRNA Expression of GABA-A Receptor Subunits after Subchronic Zolpidem Treatment (Illustrative qPCR Data)
| Gene Symbol | Gene Name | Treatment Group | Fold Change vs. Vehicle | p-value |
| GABRA1 | GABA-A Receptor Subunit Alpha-1 | Zolpidem (10 mg/kg) | 1.85 | < 0.05 |
| GABRA2 | GABA-A Receptor Subunit Alpha-2 | Zolpidem (10 mg/kg) | 1.12 | > 0.05 |
| GABRB2 | GABA-A Receptor Subunit Beta-2 | Zolpidem (10 mg/kg) | 1.45 | < 0.05 |
| GABRG2 | GABA-A Receptor Subunit Gamma-2 | Zolpidem (10 mg/kg) | 1.30 | < 0.05 |
Table 2: Differentially Expressed Genes in a Neuronal Cell Line Following Acute Zolpidem Exposure (Illustrative RNA-seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Biological Function |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.7 | < 0.01 | Neuronal activity, synaptic plasticity |
| ARC | Activity Regulated Cytoskeleton Associated Protein | 1.5 | < 0.01 | Synaptic plasticity, memory consolidation |
| BDNF | Brain Derived Neurotrophic Factor | 1.3 | < 0.05 | Neuronal survival, synaptic plasticity |
| GABRA1 | GABA-A Receptor Subunit Alpha-1 | 0.9 | < 0.05 | Neurotransmission, Zolpidem target |
| CACNA1C | Calcium Voltage-Gated Channel Subunit Alpha1 C | -1.2 | < 0.05 | Calcium signaling, neuronal excitability |
| GRIA1 | Glutamate Ionotropic Receptor AMPA Type Subunit 1 | -1.1 | < 0.05 | Excitatory neurotransmission |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Zolpidem and a typical experimental workflow for gene expression analysis.
References
Troubleshooting & Optimization
Optimizing the yield of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide synthesis
An invaluable resource for researchers, scientists, and professionals in drug development, this technical support center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide, providing potential causes and actionable solutions.
Question 1: My reaction yield is unexpectedly low. What are the common causes and how can I improve the conversion rate?
Answer: Low yields can stem from several factors ranging from reagent quality to reaction conditions. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Reagent Quality: The purity and reactivity of starting materials and reagents are critical.
-
Troubleshooting: Use freshly opened or properly stored coupling reagents.[1] Ensure that solvents are anhydrous, as the presence of water can hydrolyze activated carboxylic acid intermediates or the acyl chloride.[1][2] Use starting materials (4-methylbenzoic acid and 2-amino-5-methylpyridine) of high purity.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Troubleshooting: Ensure you are using appropriate stoichiometric amounts of your reagents. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the amine can drive the reaction to completion.
-
Question 2: I am observing significant side product formation. What are these likely to be and how can I minimize them?
Answer: Side products are a frequent cause of reduced yields and purification difficulties. Potential side products in this synthesis include:
-
N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.
-
Troubleshooting: To minimize its formation, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt).
-
-
Hydrolysis of Acylating Agent: If you are using the acyl chloride of 4-methylbenzoic acid, it can be hydrolyzed back to the carboxylic acid by any moisture present.
-
Troubleshooting: Conduct the reaction under strictly anhydrous conditions. For reactions like the Schotten-Baumann, vigorous stirring and slow, dropwise addition of the acyl chloride can minimize hydrolysis.
-
-
Diacylation: The exocyclic amino group of 2-amino-5-methylpyridine could potentially be acylated twice, although this is less common.
-
Troubleshooting: Avoid using a large excess of the acylating agent.
-
Question 3: I am experiencing significant product loss during the workup and purification steps. How can I improve my product recovery?
Answer: Product loss during isolation and purification is a major contributor to a lower overall yield.
-
Workup Procedure:
-
Troubleshooting: The pyridine nitrogen in the product imparts a basic character. Ensure that the pH is correctly adjusted during aqueous washes to keep the product in the organic layer. Avoid excessively acidic conditions which might protonate the pyridine nitrogen, increasing its aqueous solubility.
-
-
Chromatography:
-
Troubleshooting: Optimize your solvent system for column chromatography using TLC to ensure good separation between your product and impurities. If the product streaks on the silica column due to its basicity, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can improve the peak shape and recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide?
A1: The synthesis involves the formation of an amide bond between 4-methylbenzoic acid and 2-amino-5-methylpyridine. This is typically achieved either by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) or by using a coupling agent to facilitate the reaction directly.
Q2: Which amide coupling reagents are recommended for this type of synthesis?
A2: A variety of modern coupling reagents are effective for forming N-aryl amides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are commonly used. The choice often depends on factors like cost, scale, and the need to suppress side reactions like racemization (if applicable).
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.
Q4: What are the typical solvents and temperatures for this reaction?
A4: The reaction is typically carried out in anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Reaction temperatures can range from 0 °C to room temperature or even elevated temperatures (e.g., 80 °C), depending on the specific protocol and reagents used.
Data Presentation
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Method | Reagents | Typical Solvent | Temperature | General Yield Range | Key Considerations |
| Acyl Chloride | 4-Methylbenzoyl chloride, 2-Amino-5-methylpyridine, Base (e.g., Pyridine, Triethylamine) | DCM, THF | 0 °C to RT | 70-95% | Requires anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Carbodiimide Coupling | 4-Methylbenzoic acid, 2-Amino-5-methylpyridine, EDC or DCC, HOBt (optional) | DCM, DMF | 0 °C to RT | 60-90% | Can form N-acylurea byproduct; HOBt is often added to improve efficiency and reduce side reactions. |
| Phosphonium/Uronium Salt | 4-Methylbenzoic acid, 2-Amino-5-methylpyridine, HATU or PyBOP, Base (e.g., DIPEA) | DMF, DCM | RT | 80-98% | Generally high yielding and fast, but reagents are more expensive. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Method
-
Preparation of 4-Methylbenzoyl Chloride: In a round-bottom flask, suspend 4-methylbenzoic acid (1.0 eq) in an anhydrous solvent like DCM. Add thionyl chloride (SOCl₂) (approx. 2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 1-2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methylbenzoyl chloride.
-
Amide Formation: Dissolve the crude 4-methylbenzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath. In a separate flask, dissolve 2-amino-5-methylpyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the stirred acyl chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide.
Protocol 2: Synthesis using HATU Coupling Reagent
-
Activation: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 2-amino-5-methylpyridine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Visualizations
References
Troubleshooting Zolpyridine instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolpidem in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Zolpidem in aqueous environments.
Question: My Zolpidem solution turned yellow after preparation. What is happening and how can I prevent it?
Answer:
The yellowing of your Zolpidem solution is likely due to photolytic degradation.[1][2] Zolpidem is known to be unstable when exposed to light, leading to the formation of degradation products.[1][3] To prevent this, it is crucial to protect your solutions from light at all stages of your experiment, including preparation, storage, and during the experimental procedure itself. Use amber-colored vials or wrap your containers in aluminum foil.[1]
Question: I'm observing a significant loss of Zolpidem concentration in my aqueous solution over a short period. What are the potential causes?
Answer:
Rapid degradation of Zolpidem in aqueous solutions can be attributed to several factors, primarily pH and temperature.
-
pH Instability: Zolpidem is highly susceptible to hydrolysis, especially under acidic and alkaline conditions. The amide group in the Zolpidem structure undergoes hydrolysis to form "zolpacid," a major degradation product. The degradation is significantly accelerated in alkaline environments. For instance, a 40.7% degradation was observed in 1 M NaOH after just one hour.
-
Temperature Effects: Elevated temperatures can accelerate the degradation process, particularly in acidic or alkaline solutions.
-
Oxidation: While less pronounced than hydrolysis and photolysis, oxidative degradation can also occur.
To mitigate these issues, ensure your aqueous solution is buffered to a neutral pH if your experimental conditions allow, and store solutions at controlled room temperature or refrigerated, protected from light.
Question: I have prepared a Zolpidem stock solution in a methanol/water mixture as suggested in a protocol, but I am seeing unexpected peaks in my chromatogram. Why is this?
Answer:
While a methanol/water mixture is often used as a diluent, methanol can sometimes interfere with the analysis of degradation products, especially under acidic hydrolysis conditions. It is recommended to use an acetonitrile/water mixture as the diluent when conducting acidic hydrolysis studies to avoid these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Zolpidem in aqueous solutions?
A1: Under various stress conditions, Zolpidem degrades into four main products:
-
Zolpacid: Formed through acid or base-catalyzed hydrolysis of the amide moiety.
-
Oxozolpidem: An oxidation product.
-
Zolpaldehyde: Another product of oxidation.
-
Zolpyridine: A photolytic and oxidative degradation product.
Q2: Under which conditions is Zolpidem most unstable?
A2: Zolpidem is most unstable under the following conditions:
-
Alkaline hydrolysis: Shows significant degradation (e.g., 40.7% in 1 M NaOH after 1 hour).
-
Acidic hydrolysis: Degradation is also significant, though generally less rapid than in alkaline conditions (e.g., ~8% in 1.0 M HCl at 70°C after 48 hours).
-
Photolysis: Exposure to light leads to approximately 10% degradation in solution.
Zolpidem is relatively stable in neutral aqueous solutions and in its solid form when protected from light.
Q3: What solvents are recommended for preparing Zolpidem solutions for stability studies?
A3: The choice of solvent can be critical.
-
For general use and studies not involving acidic hydrolysis, a mixture of methanol and water (e.g., 30:70, v/v) can be used.
-
For acidic hydrolysis studies, a mixture of acetonitrile and water (e.g., 30:70, v/v) is recommended to prevent interference from methanol during analysis.
-
The mobile phase used for HPLC analysis is also a suitable diluent for preparing standard and sample solutions.
Data Presentation
Table 1: Summary of Zolpidem Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Approximate Degradation (%) | Primary Degradation Product(s) | Reference |
| Acid Hydrolysis | 1.0 M HCl | 70°C | 48 hours | 8% | Zolpacid | |
| Alkaline Hydrolysis | 1.0 M NaOH | Room Temp | 1 hour | 40.7% | Zolpacid | |
| Alkaline Hydrolysis | 0.1 M NaOH | 70°C | 24 hours | 14% | Zolpacid | |
| Neutral Hydrolysis | Water | 70°C | 8 days | No significant degradation | - | |
| Oxidation | 10% H₂O₂ | 40°C | - | 1.2% | Oxozolpidem, Zolpaldehyde, this compound | |
| Photolysis (in solution) | 1.2 million lux hours | Room Temp | - | 10% | Oxozolpidem, Zolpaldehyde, this compound | |
| Thermal (solid state) | - | 70°C | 21 days | No significant degradation | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of Zolpidem in Aqueous Solution
This protocol outlines the general procedure for conducting forced degradation studies on Zolpidem tartrate based on ICH guidelines.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Zolpidem tartrate in a suitable solvent to prepare a stock solution. A common concentration is 2 mg/mL. For general purposes, a 30:70 (v/v) mixture of methanol and water can be used. For acid hydrolysis, a 30:70 (v/v) mixture of acetonitrile and water is preferable.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 M HCl. Incubate the mixture at 70°C and collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of 1.0 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1.0 M NaOH. Incubate at 70°C (for 0.1 M) or room temperature (for 1.0 M) and collect samples over time. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide (H₂O₂). Store the solution at room temperature or 40°C and collect samples at different intervals.
-
Photolytic Degradation: Expose the stock solution in a suitable transparent container (e.g., quartz flask) to a light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/m². A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a light-protected environment.
-
-
Sample Analysis:
-
Prior to injection into an HPLC system, dilute the stressed samples with the mobile phase to an appropriate concentration (e.g., 400 µg/mL for LC-DAD or 40 µg/mL for LC-MS).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for Zolpidem and its Degradants
This protocol provides an example of an HPLC method for separating Zolpidem from its degradation products.
-
Instrumentation: A standard HPLC system with a DAD or UV detector and a C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (68.4:31.6, v/v), with the pH adjusted to 5.4 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Proposed degradation pathway of Zolpidem.
Caption: Workflow for Zolpidem forced degradation studies.
References
Technical Support Center: Overcoming Poor Solubility of Zolpidem in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of zolpidem in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is zolpidem and why is its solubility a concern in biological assays?
A1: Zolpidem is a short-acting nonbenzodiazepine hypnotic that potentiates the activity of GABA, the main inhibitory neurotransmitter in the central nervous system, by binding to GABA-A receptors. Its poor aqueous solubility can lead to precipitation in biological buffers and cell culture media, resulting in inaccurate and unreliable experimental outcomes. Zolpidem tartrate is a salt form with improved water solubility compared to the free base.[1]
Q2: What are the common solvents for dissolving zolpidem?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of zolpidem for in vitro studies. Ethanol and methanol can also be used. It is practically insoluble in water.
Q3: What is the difference in solubility between zolpidem free base and zolpidem tartrate?
A3: Zolpidem tartrate is the hemitartrate salt of zolpidem and is more water-soluble than the zolpidem free base. The solubility of zolpidem tartrate in water is approximately 23 mg/mL at 20°C, whereas the free base is practically insoluble.[1][2] This makes zolpidem tartrate a better choice for formulations where higher aqueous concentrations are required.
Q4: What is the recommended final concentration of DMSO in cell culture assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store my zolpidem stock solution?
A5: Zolpidem stock solutions prepared in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solution should be stable for several months. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.
Troubleshooting Guide
Issue 1: My zolpidem (dissolved in DMSO) precipitates immediately upon addition to my aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of zolpidem exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of zolpidem. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out" due to the rapid change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) buffer or medium. Then, add this intermediate dilution to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including zolpidem, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions. |
| pH of the Solution | Zolpidem's solubility is pH-dependent. As a weak base, its solubility is higher at a lower pH. | If your experimental conditions allow, consider adjusting the pH of your buffer to a more acidic range to increase zolpidem's solubility. |
Issue 2: My zolpidem solution appears clear initially but forms a precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Zolpidem may interact with salts, proteins (especially in serum), or other components in the cell culture medium over time, forming insoluble complexes. | Try a different formulation of cell culture medium. Reducing the serum concentration, if experimentally feasible, may also help. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature changes that affect solubility. | Minimize the time your experimental plates are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of zolpidem. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
Quantitative Solubility Data
The following table summarizes the solubility of zolpidem and its tartrate salt in various solvents and buffers.
| Compound Form | Solvent/Buffer | Temperature | Solubility | Reference |
| Zolpidem | Water | Room Temperature | Insoluble | Sigma-Aldrich |
| Zolpidem | DMSO | Room Temperature | >10 mg/mL | Sigma-Aldrich |
| Zolpidem | Ethanol | Room Temperature | 50 mg/mL | Sigma-Aldrich |
| Zolpidem | Methanol | Room Temperature | 50 mg/mL | Sigma-Aldrich |
| Zolpidem | 0.1 M Hydrochloric Acid (pH 1.0) | 37°C | 28 mg/mL | |
| Zolpidem | 0.05 M Phosphate Buffer (pH 6.8) | 37°C | 0.15 mg/mL | |
| Zolpidem Tartrate | Water | 20°C | 23 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Zolpidem Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of zolpidem (MW: 307.39 g/mol ) in DMSO.
Materials:
-
Zolpidem powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.07 mg of zolpidem powder into the microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the zolpidem is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay (e.g., IC50 Determination)
This protocol provides a general guideline for preparing serial dilutions of zolpidem for treating adherent cells in a 96-well plate.
Materials:
-
10 mM zolpidem stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Adherent cells of interest
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Serial Dilutions:
-
On the day of treatment, pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of your 10 mM zolpidem stock solution in complete culture medium. For example, to achieve a final concentration range of 0.01 µM to 100 µM:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM working solution (0.1% DMSO).
-
Perform serial dilutions from this 100 µM solution in complete culture medium.
-
-
Include a vehicle control containing the same final concentration of DMSO as your highest zolpidem concentration.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared zolpidem dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Following incubation, assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Visualizations
References
- 1. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of Dissolution Profile between Original and Generic Products of Zolpidem Tartrate by Microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Zolpidem Synthesis: A Technical Guide to Byproduct Identification and Minimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Zolpidem. Our focus is on the practical identification and minimization of byproducts and impurities, ensuring the development of a robust and efficient synthetic process.
Troubleshooting Guide: Common Issues in Zolpidem Synthesis
This section addresses specific problems that may arise during the synthesis of Zolpidem, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction at various stages.- Suboptimal reaction temperature or time.- Degradation of intermediates or final product.[1] | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize temperature and reaction time based on literature and experimental data.- Ensure appropriate work-up and purification conditions to prevent degradation. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature.- Inefficient mixing.- Stoichiometric imbalance of reactants. | - Increase reaction time or temperature as appropriate.- Ensure vigorous and efficient stirring of the reaction mixture.- Carefully verify the stoichiometry of all reactants before initiating the reaction. |
| Formation of Zolpidic Acid Impurity | - Hydrolysis of the final amide product during work-up or purification. | - Use neutral or slightly basic conditions during aqueous work-up.- Avoid prolonged exposure to acidic or strongly basic conditions. |
| Discoloration of Reaction Mixture or Final Product | - Oxidation of intermediates or the final product.- Formation of colored byproducts from side reactions. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.- Employ appropriate purification techniques like recrystallization or chromatography to remove colored impurities. |
| High Levels of Residual Solvents | - Inefficient drying of the final product. | - Utilize high-vacuum drying at an appropriate temperature.- Perform residual solvent analysis using Gas Chromatography (GC) to ensure levels are within acceptable limits. |
Frequently Asked Questions (FAQs)
Byproduct Identification and Characterization
Q1: What are the common types of impurities encountered in Zolpidem synthesis?
A1: Impurities in Zolpidem synthesis can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. An example is the formation of an imidazole byproduct when using carbonyldiimidazole (CDI) as a coupling agent.[2] Another is the dicyclohexyl urea byproduct when dicyclohexylcarbodiimide (DCC) is used.[2]
-
Degradation Products: Zolpidem can degrade under certain conditions, leading to impurities. A common degradation product is 2-(6-methyl-2-p-tolylimidazo[1,2,a]pyridin-3-yl)acetic acid, formed through hydrolysis.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying and quantifying byproducts in Zolpidem synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Zolpidem and its impurities.[3] Methods typically employ a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).[3] Detection is commonly performed using a UV detector at approximately 245 nm. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Gas Chromatography (GC) is the standard method for determining residual solvent content.
Byproduct Minimization Strategies
Q3: How can the formation of byproducts be minimized during the synthesis of Zolpidem?
A3: Several strategies can be employed to minimize byproduct formation:
-
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and solvent can significantly impact the impurity profile. For instance, the choice of solvent in the formation of the acid chloride intermediate can affect the reaction's smoothness and final product quality.
-
Reagent Selection: The choice of reagents can directly influence byproduct formation. For example, replacing the moisture-sensitive carbonyldiimidazole (CDI) with reagents like phosphorus pentachloride (PCl5) can circumvent the formation of imidazole byproducts and issues with reaction completion in the presence of moisture.
-
Microwave-Assisted Synthesis: This technique has been shown to improve yields and purity in Zolpidem synthesis, often with significantly reduced reaction times compared to conventional heating methods.
-
Purification Techniques: Implementing efficient purification methods, such as in-situ recrystallization, can effectively remove process-related impurities and residual solvents, leading to a final product with high purity (e.g., >99.9% by HPLC).
Q4: Are there any "green" or more environmentally friendly approaches to Zolpidem synthesis that can also reduce byproducts?
A4: Research into greener synthetic routes is ongoing. One approach involves the use of copper-catalyzed aerobic oxidative amination, which utilizes air as the oxidant and generates water as the only byproduct, offering a more atom-economic and sustainable process for the synthesis of the core imidazopyridine structure.
Experimental Protocols
Key Experiment: HPLC Analysis of Zolpidem and Related Substances
This protocol provides a general framework for the HPLC analysis of Zolpidem. Method optimization and validation are crucial for specific applications.
| Parameter | Specification |
| Column | Reversed-phase Kromasil C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.02 M Ammonium Acetate (adjusted to pH 8.0) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) or UV Detector at 245 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Analysis Time | Approximately 12 minutes |
Sample Preparation:
-
Accurately weigh and dissolve the Zolpidem sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic pathway and the logic of byproduct mitigation, the following diagrams are provided.
Caption: A simplified overview of a common synthetic pathway for Zolpidem.
Caption: A logical workflow for troubleshooting byproduct formation in Zolpidem synthesis.
Caption: An experimental workflow for the identification and resolution of impurities.
References
Addressing off-target effects of Zolpyridine in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues they might encounter when studying the effects of Zolpidem in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected results researchers may face during their experiments with Zolpidem.
Q1: I'm observing changes in my cellular model that seem unrelated to GABAergic signaling after Zolpidem treatment. What could be the cause?
A1: While Zolpidem primarily targets GABA-A receptors, it can elicit off-target effects, especially at higher concentrations. One significant observation is the modulation of intracellular signaling pathways independent of GABA-A receptors.
-
Troubleshooting Steps:
-
Confirm GABA-A Independence: To verify if the observed effect is independent of GABA-A receptors, you can co-administer Zolpidem with a GABA-A receptor antagonist, such as flumazenil. If the effect persists in the presence of flumazenil, it is likely a GABA-A independent, off-target effect.[1]
-
Investigate the PI3K/Akt Pathway: Zolpidem has been shown to induce neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[1] You can assess the phosphorylation status of Akt (pAkt) and other downstream targets of this pathway using techniques like Western blotting. The pro-survival and pAkt induction effects of Zolpidem can be prevented by using a PI3K inhibitor like wortmannin.[1]
-
Consider Mitochondrial Involvement: The off-target effects of Zolpidem might also involve mitochondrial functions. The use of PK11195, a modulator of the mitochondrial translocator protein (TSPO), has been shown to prevent the beneficial effects of Zolpidem, suggesting a role for mitochondria in its mechanism of action.[1]
-
Q2: My results show a significant change in intracellular calcium levels after applying Zolpidem. Is this an expected outcome?
A2: Yes, this is a documented off-target effect. Zolpidem can suppress calcium signaling in neuronal cells.[2]
-
Troubleshooting Steps:
-
Quantify Calcium Transients: To systematically analyze this, you can use calcium imaging techniques with fluorescent indicators like GCaMP. This will allow you to measure the rate and amplitude of calcium transients in response to Zolpidem.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which Zolpidem affects calcium signaling in your specific cellular model. Studies have shown that a significant suppression of CA1 calcium signaling occurs at doses known to induce sleep.
-
Control for Cellular Activity: Be aware that changes in overall cellular activity can influence calcium signaling. It is crucial to have appropriate vehicle controls and to normalize your data to baseline activity levels. A study on hippocampal neurons showed that while the majority of cells exhibited a decrease in calcium transients, a small subset showed an unexpected increase.
-
Q3: I am seeing inconsistent results with Zolpidem, even at the same concentration. What could be the issue?
A3: Inconsistent results can stem from several factors related to the compound itself, the experimental setup, and the cellular model.
-
Troubleshooting Steps:
-
Zolpidem Stability and Metabolism: Zolpidem is metabolized by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP1A2. If your cell model expresses these enzymes, the effective concentration of Zolpidem may decrease over time. Consider the duration of your experiment and the metabolic capacity of your cells. You can use inhibitors of these enzymes to test if metabolism is affecting your results.
-
Cellular Context: The expression of different GABA-A receptor subunits can vary between cell types and even within a heterogeneous cell population. Zolpidem has a high affinity for α1-containing GABA-A receptors, with lower affinity for α2- and α3-containing receptors, and no significant affinity for α5-containing receptors. Characterize the GABA-A receptor subunit expression in your cellular model.
-
pH of the Medium: Ensure that the pH of your culture medium is stable, as pH shifts can affect both the compound's activity and cellular health.
-
Vehicle Control: The solvent used to dissolve Zolpidem (e.g., DMSO) should be tested for its own effects on the cells at the final concentration used in the experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding Zolpidem's binding affinities and metabolic pathways.
Table 1: Binding Affinity (Ki) of Zolpidem for GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki) | Reference |
| α1-containing receptors | ~20 nM | |
| α2-containing receptors | ~400 nM | |
| α3-containing receptors | ~400 nM | |
| α5-containing receptors | >5000 nM |
Table 2: Contribution of Cytochrome P450 Isoforms to Zolpidem Metabolism
| CYP Isoform | Contribution to Intrinsic Clearance | Reference |
| CYP3A4 | 61% | |
| CYP2C9 | 22% | |
| CYP1A2 | 14% | |
| CYP2D6 | < 3% | |
| CYP2C19 | < 3% |
Experimental Protocols
Protocol 1: Investigating the Role of the PI3K/Akt Pathway in Zolpidem's Off-Target Effects
Objective: To determine if Zolpidem activates the PI3K/Akt pathway in a specific cellular model.
Materials:
-
Cell line of interest (e.g., P19 neurons)
-
Cell culture medium and supplements
-
Zolpidem
-
Wortmannin (PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Akt, anti-phospho-Akt (Ser473)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment with Inhibitor (Optional): To confirm the involvement of PI3K, pre-incubate a subset of cells with Wortmannin (e.g., 100 nM) for 1 hour before Zolpidem treatment.
-
Zolpidem Treatment: Treat cells with the desired concentration of Zolpidem or vehicle for the specified time (e.g., 30 minutes to 24 hours, to be optimized).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total Akt and phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt. Compare the ratios between control, Zolpidem-treated, and inhibitor-treated groups.
Protocol 2: Assessing Zolpidem's Effect on Intracellular Calcium Signaling
Objective: To measure changes in intracellular calcium levels in response to Zolpidem.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Zolpidem
-
Vehicle control
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Pluronic F-127 (for dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Loading with Calcium Indicator (for dyes):
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Baseline Measurement: Acquire baseline fluorescence readings for a few minutes before adding any compounds.
-
Zolpidem Application: Add Zolpidem at the desired concentration to the cells and continue recording the fluorescence signal. Include a vehicle control in a separate well/dish.
-
Data Acquisition: Record fluorescence intensity over time. For dynamic events, use a high temporal resolution (e.g., images every few seconds).
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0).
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients.
-
Compare the results from Zolpidem-treated cells with the vehicle control.
-
Visualizations
References
- 1. Neuroprotective effect of zolpidem against glutamate-induced toxicity is mediated via the PI3K/Akt pathway and inhibited by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Zolpidem
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Zolpidem.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Zolpidem synthesis resulted in a low yield and high levels of impurities. What are the common causes and how can I address them?
A1: Low yields and high impurity levels in Zolpidem synthesis can stem from several factors. Common process-related impurities may include unreacted starting materials, intermediates that have not been fully converted, and byproducts from side reactions[1].
-
Incomplete Reactions: Ensure that reaction times and temperatures are optimal. For instance, some conventional syntheses require overnight heating under reflux, whereas microwave-assisted synthesis can significantly reduce reaction times and improve yields[2].
-
Side Reactions: The formation of byproducts is a common issue. For example, in syntheses involving sodium cyanide, dimers and Mannich products have been identified as major side-products[3]. Optimizing the synthetic route and reaction conditions is crucial to minimize these[1].
-
Reagent Quality: The purity of your starting materials and reagents is critical. For instance, using highly moisture-sensitive reagents like carbonyldiimidazole (CDI) can lead to incomplete reactions if the preceding intermediate contains even small amounts of moisture[4].
-
Work-up Procedure: An inadequate work-up process can fail to remove unreacted reagents and byproducts. Ensure proper extraction, washing, and drying steps are followed. For example, after condensation with dimethylamine, washing the reaction mass with aqueous sodium hydroxide can help remove traces of acidic impurities.
Q2: I am observing a persistent impurity in my final product according to HPLC analysis. How can I identify and remove it?
A2: Identifying and removing persistent impurities requires a systematic approach.
-
Impurity Identification: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying impurities in Zolpidem. For structural elucidation, techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be highly effective in identifying impurities. Several known process-related impurities and degradation products of Zolpidem have been characterized and can be used as reference standards.
-
Purification Techniques:
-
Recrystallization: This is a primary method for purifying crude Zolpidem. The choice of solvent is critical for effective purification.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed. A described eluent system for purifying a Zolpidem intermediate is a mixture of diethyl ether, dichloromethane, and methanol. Another example for a metabolite purification used a chloroform-ethanol-formic acid eluent system.
-
Salt Formation: Converting the Zolpidem free base into a salt, such as the hemitartrate or hydrochloride, and then recrystallizing it is an effective purification strategy. This process can significantly improve the purity of the final product. The purified salt can then be converted back to the free base if required.
-
Q3: What is the most effective method for purifying crude Zolpidem base?
A3: Recrystallization is a highly effective and commonly used method for the purification of Zolpidem base. The key is selecting an appropriate solvent that dissolves the Zolpidem at an elevated temperature but in which it is sparingly soluble at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures. One documented method involves dissolving Zolpidem tartrate in water, making it alkaline to precipitate the base, and then recrystallizing the collected precipitate from 2-propanol.
Another approach is to perform an in-situ recrystallization of the wet, crude Zolpidem to obtain a high-purity product (99.95% by HPLC) that is free of process-related compounds and residual solvents.
Q4: How can I prepare high-purity Zolpidem hemitartrate?
A4: High-purity Zolpidem hemitartrate is often prepared from purified Zolpidem base. The general procedure involves dissolving the Zolpidem base in a suitable solvent, typically methanol, and then adding a solution of L-(+)-tartaric acid in the same solvent. The Zolpidem hemitartrate then crystallizes out of the solution. The yield and quality of the crystalline salt are highly dependent on controlling the crystallization conditions, the quality of the starting materials (especially the water content in the solvent), and the precise molar ratio of Zolpidem to tartaric acid. For instance, one procedure involves dissolving Zolpidem base in methanol, adding a methanolic solution of L-(+)-tartaric acid, and allowing the mixture to crystallize overnight. The resulting crystals can then be collected by filtration.
Data on Purity Improvement
The following table summarizes quantitative data on the purity of Zolpidem achieved through different synthetic and purification methods.
| Method | Purity Achieved | Overall Yield | Reference |
| Modified 4-stage process with in-situ recrystallization | >99.9% by HPLC | 66% | ARKIVOC 2009 (ii) 315-320 |
| Modified process avoiding intermediate isolation | >99% by HPLC | 70% | J. Chem. Pharm. Res., 2016, 8(4):1162-1166 |
| Microwave-assisted synthesis | High Purity | 71-82% (final step) | Molecules 2020, 25, 3214 |
Experimental Protocols
Protocol 1: Purification of Zolpidem Base by Recrystallization
This protocol is adapted from a described method for obtaining pure Zolpidem base.
-
Dissolution and Basification: Dissolve the crude Zolpidem salt (e.g., 60 g of Zolpidem tartrate) in water.
-
Precipitation: Add a sodium hydroxide solution to make the solution alkaline. The Zolpidem free base will precipitate out.
-
Collection and Washing: Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining salts.
-
Recrystallization: Transfer the washed precipitate to a flask and add 2-propanol. Heat the mixture until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold 2-propanol, and dry under vacuum at 60°C.
Protocol 2: Preparation and Purification of Zolpidem Hemitartrate
This protocol outlines the formation of the hemitartrate salt, a common method for purification.
-
Dissolution of Base: Dissolve the purified Zolpidem base in methanol.
-
Preparation of Tartaric Acid Solution: In a separate flask, dissolve L-(+)-tartaric acid (approximately a 0.5 molar equivalent to the Zolpidem base) in methanol, heating gently if necessary.
-
Salt Formation: Add the warm tartaric acid solution to the Zolpidem base solution with stirring.
-
Crystallization: Allow the combined solution to cool to room temperature. Seeding with a small crystal of pure Zolpidem hemitartrate can aid in initiating crystallization. For enhanced precipitation, an anti-solvent like acetone can be added, and the mixture can be chilled to between -15 to -20°C.
-
Isolation and Drying: After allowing sufficient time for crystallization (e.g., stirring for 2 hours at low temperature), filter the separated solids. Wash the collected crystals with a cold solvent mixture (e.g., acetone) and dry under reduced pressure at 45-50°C.
Visualizations
Caption: A simplified pathway for the synthesis of Zolpidem.
Caption: A workflow for troubleshooting Zolpidem purity issues.
Caption: The logical steps of purification by recrystallization.
References
Technical Support Center: Strategies to Address Apparent Zolpidem Cytotoxicity in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Zolpidem in vitro. While Zolpidem is a sedative-hypnotic, a significant body of scientific literature indicates that it exhibits neuroprotective and antioxidant properties in cell cultures, rather than direct cytotoxicity. Reports of Zolpidem-induced cell death in vitro are uncommon.
This guide is designed to help you troubleshoot experiments where you may be observing unexpected cytotoxicity and to provide a deeper understanding of Zolpidem's known mechanisms of action in a cellular context.
Troubleshooting Guide: Investigating Apparent Zolpidem Cytotoxicity
If you are observing unexpected cell death in your experiments with Zolpidem, consider the following potential causes and solutions.
| Potential Issue | Possible Cause | Recommended Action | Expected Outcome |
| High Cell Mortality | Excessive Zolpidem Concentration: While therapeutic concentrations are generally non-toxic, extremely high, non-physiological concentrations may induce off-target effects. | Perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the IC50 value, if any, for your specific cell line. | Identification of a non-toxic or minimally toxic concentration range for your experiments. |
| Solvent Toxicity: The solvent used to dissolve Zolpidem (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. | Run a vehicle control experiment with the solvent at the same dilutions used for Zolpidem. Ensure the final solvent concentration is typically below 0.1-0.5%, depending on the cell line. | Determine if the solvent is contributing to or is the primary cause of cell death. | |
| Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. | Test Zolpidem on a different, potentially more robust cell line to compare toxicity profiles. | Understanding if the observed effect is cell-type specific. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Inconsistent cell passage number, seeding density, or media components can alter cellular responses. | Standardize all cell culture parameters for every experiment. Use cells within a defined passage number range. | Increased reproducibility of experimental results. |
| Zolpidem Degradation: Zolpidem may degrade over time, especially if not stored properly or if stock solutions are repeatedly frozen and thawed. | Prepare fresh stock solutions of Zolpidem for each experiment. Store the compound as recommended by the manufacturer, protected from light. | More consistent and reliable results from the compound's activity. | |
| Assay Interference: The chosen cytotoxicity assay (e.g., MTT, XTT) may be affected by Zolpidem, leading to inaccurate readings. | Use an alternative method to confirm cytotoxicity, such as a trypan blue exclusion assay or an LDH release assay. | Validation of cell viability results with a different assay methodology. |
Frequently Asked Questions (FAQs)
Q1: Is Zolpidem expected to be cytotoxic in vitro?
A1: Based on current research, Zolpidem is generally not considered cytotoxic in vitro at physiologically relevant concentrations. In fact, many studies have demonstrated its neuroprotective and antioxidant effects. For instance, Zolpidem has been shown to protect neuronal cells from toxins like acrylamide and glutamate[1]. It was also found to be non-toxic in rat hepatocytes even at a high concentration of 500 µM[2].
Q2: What are the known protective mechanisms of Zolpidem in vitro?
A2: Zolpidem's protective effects are largely attributed to its antioxidant properties. It has been shown to reduce the formation of reactive oxygen species (ROS) and prevent lipid peroxidation[1]. Additionally, it helps in preserving mitochondrial membrane potential and lysosomal integrity, which are crucial for cell survival[1].
Q3: How does Zolpidem affect apoptosis?
A3: Studies have shown that Zolpidem can prevent apoptosis (programmed cell death) induced by other toxic agents. For example, in primary neuronal cortical cultures, Zolpidem at concentrations of 1 and 2 mM significantly reduced acrylamide-induced apoptosis[1].
Q4: Could the observed cell death be due to off-target effects at high concentrations?
A4: It is possible. While therapeutic concentrations are generally safe in vitro, very high concentrations may lead to off-target effects that could induce cytotoxicity. It is crucial to perform a dose-response analysis to determine the optimal concentration for your experiments. A study on human liver microsomes showed that Zolpidem at a concentration 200 times the therapeutic maximum produced only negligible to weak inhibition of CYP enzymes, suggesting a low potential for toxicity via this mechanism even at high concentrations.
Q5: Are there any strategies to mitigate potential Zolpidem-induced cytotoxicity if it is observed at high concentrations?
A5: If you confirm that high concentrations of Zolpidem are indeed cytotoxic in your specific model, you could explore co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E to counteract potential oxidative stress. Additionally, optimizing the incubation time—using the shortest possible exposure to achieve the desired effect—can also be beneficial.
Quantitative Data on Zolpidem's In Vitro Effects
The following tables summarize key quantitative data from published studies on Zolpidem's effects in vitro.
Table 1: Neuroprotective Effects of Zolpidem Against Acrylamide-Induced Toxicity in Primary Neuronal Cortical Culture
| Parameter | Acrylamide (5 mM) | Acrylamide (5 mM) + Zolpidem (1 mM) | Acrylamide (5 mM) + Zolpidem (2 mM) |
| Cell Viability (% of Control) | ~50% | Significantly increased | Significantly increased |
| ROS Formation (% of Control) | Significantly increased | Significantly reduced | Significantly reduced |
| Lipid Peroxidation (% of Control) | Significantly increased | Significantly reduced | Significantly reduced |
| Apoptotic Cells (%) | Significantly increased | Significantly reduced | Significantly reduced |
Data summarized from a study by Salimi et al., 2020.
Table 2: Effect of High-Concentration Zolpidem on Human Cytochrome P450 (CYP) Activity
| CYP Isozyme | Zolpidem Concentration | Inhibition |
| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A | 100 µM | Negligible or weak |
Data from a study by von Moltke et al., 2002.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of Zolpidem in vitro.
1. Cell Viability Assessment using MTT Assay
-
Purpose: To determine the effect of Zolpidem on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Zolpidem in a complete culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium and add the Zolpidem dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Purpose: To assess the effect of Zolpidem on oxidative stress.
-
Methodology:
-
Cell Treatment: Treat cells with Zolpidem and/or a known ROS inducer (e.g., H2O2 or acrylamide) for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
-
3. Detection of Apoptosis by Annexin V Staining
-
Purpose: To determine if Zolpidem induces or prevents apoptosis.
-
Methodology:
-
Cell Treatment: Treat cells with Zolpidem and/or an apoptosis-inducing agent.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations: Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a proposed signaling pathway for Zolpidem's neuroprotective effects and a general experimental workflow.
Caption: Proposed neuroprotective signaling pathway of Zolpidem.
Caption: General experimental workflow for assessing Zolpidem's in vitro effects.
References
- 1. The antioxidant and neuroprotective effects of Zolpidem on acrylamide-induced neurotoxicity using Wistar rat primary neuronal cortical culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Zolpidem Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of zolpidem derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of zolpidem and its derivatives?
A1: Zolpidem is extensively metabolized in humans, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The main pathways are:
-
Hydroxylation: This occurs at three main sites on the zolpidem molecule: the methyl group on the phenyl ring, the methyl group on the imidazopyridine ring, and on the imidazopyridine ring itself.[1][2]
-
Oxidation: Following hydroxylation, the alcohol metabolites are further oxidized to carboxylic acids. The zolpidem phenyl-4-carboxylic acid (ZCA) is a major metabolite.[3][4] The resulting metabolites are pharmacologically inactive.[5]
Q2: Which CYP450 isoenzymes are most important for the metabolism of zolpidem?
A2: Multiple CYP isoenzymes are involved in zolpidem metabolism. The primary contributors are:
-
CYP3A4: Plays a dominant role, accounting for approximately 61% of the net intrinsic clearance.
-
CYP2C9: Contributes significantly, responsible for about 22% of clearance.
-
CYP1A2: Also involved, accounting for roughly 14% of clearance. CYP2D6 and CYP2C19 have minor roles.
Q3: What is "metabolic stability" and why is it a critical parameter for zolpidem derivatives?
A3: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by metabolic enzymes. It is a crucial property in drug discovery because it influences key pharmacokinetic parameters such as:
-
Half-life: The time it takes for the drug concentration in the body to reduce by half.
-
Oral bioavailability: The fraction of an orally administered drug that reaches systemic circulation.
-
Clearance: The rate at which a drug is removed from the body. A derivative with low metabolic stability will be cleared too quickly, potentially requiring higher or more frequent doses. Conversely, excessively high stability could lead to drug accumulation and potential toxicity. Optimizing metabolic stability is therefore essential for developing a safe and effective drug.
Q4: What are some common strategies to enhance the metabolic stability of zolpidem derivatives?
A4: Several medicinal chemistry strategies can be employed to improve the metabolic stability of zolpidem derivatives by protecting the molecule's metabolic "soft spots":
-
Deuterium Incorporation: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of enzymatic reaction due to the kinetic isotope effect. This can increase the drug's half-life.
-
Structural Modification:
-
Blocking Metabolic Sites: Introducing sterically hindering groups or replacing a metabolically liable group with a more stable one can prevent enzymatic degradation. For example, modifying the methyl groups on the phenyl and imidazopyridine rings.
-
Altering Electronic Properties: Introducing electron-withdrawing groups can make the molecule less susceptible to oxidative metabolism.
-
Cyclization: Incorporating labile groups into a cyclic structure can enhance metabolic stability.
-
Troubleshooting Guide for In Vitro Metabolic Stability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | - Inconsistent pipetting or dilution errors.- Degradation of the NADPH cofactor solution.- Variation in the activity of different batches of liver microsomes. | - Use calibrated pipettes and perform serial dilutions carefully.- Always prepare NADPH solutions fresh before each experiment and keep them on ice.- Qualify new batches of microsomes with known substrates before use. |
| The compound disappears too quickly to measure an accurate half-life. | - The microsomal protein concentration is too high for a highly labile compound.- The incubation time points are too long. | - Reduce the microsomal protein concentration in the incubation.- Use shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes). |
| No metabolism is observed, even for the positive control. | - Inactive liver microsomes.- Incorrect or degraded cofactor (NADPH). | - Use a new, validated batch of microsomes.- Ensure the correct cofactor is used at the appropriate concentration and that it has been stored correctly. |
| The compound appears more stable in hepatocytes than in microsomes. | - High non-specific binding of the compound to hepatocytes, reducing the free concentration available for metabolism. | - Measure the fraction of the compound unbound in the hepatocyte incubation (fu_inc) and apply a correction to the calculated clearance value. |
| Poor correlation between in vitro data and in vivo findings. | - Significant contribution from non-hepatic clearance pathways in vivo (e.g., renal excretion).- The in vitro system does not fully represent the in vivo metabolic profile (e.g., missing cytosolic enzymes). | - Investigate other clearance mechanisms.- Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or more complex models like 3D liver spheroids. |
Data Presentation: Metabolic Stability of Zolpidem Derivatives
The following is a representative table. Actual data would be generated from experimental results.
| Compound | Modification | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Zolpidem | - | 25.3 | 27.6 |
| Derivative A | Deuteration of the phenyl methyl group | 45.8 | 15.1 |
| Derivative B | Replacement of phenyl methyl with a cyclopropyl group | 62.1 | 11.2 |
| Derivative C | Introduction of a fluorine atom on the phenyl ring | 31.5 | 22.0 |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of zolpidem derivatives in a high-throughput format.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Quenching solution (ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and analysis plates
2. Procedure:
-
Prepare the working solution of the test compound by diluting the stock solution in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.
-
Include control wells: a "no NADPH" control to assess non-enzymatic degradation and a "time 0" sample.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Visualizations
Caption: Primary metabolic pathways of Zolpidem.
Caption: Workflow for a liver microsomal stability assay.
Caption: Troubleshooting logic for metabolic stability assays.
References
Mitigating batch-to-batch variability in Zolpyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in Zolpidem synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Zolpidem?
A1: The most common synthesis of Zolpidem starts from 4-methylacetophenone. This precursor is brominated and then reacted with 2-amino-5-methylpyridine to form the core imidazopyridine structure. The final steps to complete the synthesis can vary, often involving reagents like thionyl chloride or sodium cyanide.[1] More modern and efficient methods, such as microwave-assisted three-step synthesis, have also been developed to improve yields and reduce reaction times.[2][3]
Q2: What are the primary sources of batch-to-batch variability in Zolpidem synthesis?
A2: Batch-to-batch variability in pharmaceutical manufacturing can stem from several factors.[4][5] For Zolpidem synthesis, key sources include:
-
Process-Related Impurities: These can be unreacted starting materials or byproducts from side reactions.
-
Degradation Products: Zolpidem is sensitive to light, heat, and moisture, which can lead to degradation. Oxidation can also form degradation byproducts.
-
Residual Solvents: Solvents used during the synthesis may not be entirely removed during purification.
-
Reagent Quality and Handling: The use of moisture-sensitive reagents like carbonyldiimidazole (CDI) can lead to incomplete reactions if not handled properly. Lachrymatory intermediates, if not handled carefully, can also pose challenges.
Q3: How can I improve the overall yield and purity of my Zolpidem synthesis?
A3: Several strategies can be employed to enhance yield and purity:
-
Process Optimization: Modifying a seven-stage process into a four-stage one has been shown to improve the overall yield from 40% to 66% and achieve a purity of over 99.9%.
-
In-Situ Synthesis: Avoiding the isolation of intermediates can reduce cycle time and manufacturing costs.
-
Reagent Selection: Replacing expensive and unstable reagents like methyl iodide and CDI with more cost-effective alternatives can be beneficial.
-
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and provide higher yields and purer products.
Q4: What are the critical analytical methods for quality control of Zolpidem?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Zolpidem and quantifying impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the quantification of Zolpidem in biological samples and can be adapted for quality control. Gas chromatography (GC) is another analytical technique that can be employed.
Troubleshooting Guides
Issue 1: Low Yield
If you are experiencing lower than expected yields of Zolpidem, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Extend reaction times if necessary. |
| Moisture-Sensitive Reagents | Ensure all glassware is thoroughly dried and reactions involving moisture-sensitive reagents like CDI are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Verify that the reaction temperature is within the optimal range as specified in the protocol. Use a calibrated thermometer. |
| Poor Quality Reagents | Use reagents from reputable suppliers and ensure they meet the required purity specifications. |
| Loss of Material During Workup | Optimize extraction and purification steps. Minimize the number of transfers and ensure efficient phase separation during extractions. |
Issue 2: High Impurity Profile
An unacceptably high level of impurities can compromise the quality of the final product. The following table outlines common impurity issues and how to address them.
| Potential Cause | Recommended Action |
| Presence of Starting Materials | Improve purification methods such as recrystallization or column chromatography. Ensure the reaction goes to completion. |
| Formation of Byproducts | Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions. Some synthetic routes are known to produce fewer byproducts. |
| Degradation of Product | Protect the product from light and store it at an appropriate temperature and humidity to prevent degradation. An in-situ recrystallization procedure can help obtain pure Zolpidem free of process-related impurities. |
| Residual Solvents | Ensure the final product is adequately dried under vacuum at an appropriate temperature to remove residual solvents to acceptable levels. |
Experimental Protocols
Key Experiment: Final Amidation Step (Acid Chloride Method)
This protocol describes a common final step in Zolpidem synthesis, converting the zolpidic acid intermediate to Zolpidem.
-
Preparation: To a solution of zolpidic acid in a suitable solvent such as dichloromethane, add a chlorinating agent like phosphorus pentachloride (PCl5) under a nitrogen atmosphere.
-
Acid Chloride Formation: Reflux the mixture to facilitate the formation of the acid chloride. Monitor the reaction by TLC or HPLC.
-
Amidation: After the formation of the acid chloride is complete, cool the reaction mixture. In a separate vessel, prepare a solution of dimethylamine.
-
Reaction: Slowly add the acid chloride solution to the dimethylamine solution while maintaining a low temperature.
-
Workup: After the reaction is complete, wash the reaction mixture with an aqueous base (e.g., sodium hydroxide solution) to remove acidic impurities.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude Zolpidem.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure Zolpidem.
Analytical Method: HPLC for Purity Assessment
This protocol provides a general guideline for assessing the purity of a Zolpidem batch.
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
Note: This is a general method. Specific parameters may need to be optimized for your particular system and sample.
Visualizations
Caption: General workflow for Zolpidem synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Zolpidem Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zolpidem in in vivo experiments. The information is designed to assist in refining dosage strategies to achieve desired experimental outcomes while minimizing adverse effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general mechanism of action for Zolpidem?
A1: Zolpidem is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. It exhibits a high affinity for GABA-A receptors containing the alpha-1 subunit, which are primarily responsible for its sedative effects.[1][2] Unlike benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, Zolpidem's preference for the alpha-1 subunit contributes to its specific hypnotic properties.[3] The binding of Zolpidem enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedation.
Q2: My animals are exhibiting hyperactivity and paradoxical excitement instead of sedation. What could be the cause and how can I address it?
A2: Paradoxical central nervous system (CNS) stimulation is a known, though less common, side effect of Zolpidem, particularly observed in dogs.[4][5] This reaction appears to be idiosyncratic and can vary between individual animals.
Troubleshooting Steps:
-
Dosage Adjustment: The current dose may be too high. Consider reducing the dosage to the lower end of the effective range for your specific animal model and research question.
-
Acclimatization: Ensure that the animals are properly acclimated to the experimental environment and handling procedures to minimize stress, which could contribute to an excitatory response.
-
Alternative Compound: If paradoxical excitement persists even at lower doses, Zolpidem may not be a suitable agent for your specific animal strain or species. Consider exploring alternative hypnotic agents with different receptor binding profiles.
Q3: The sedative effect of Zolpidem is too short-lived for my experimental timeline. How can I achieve a more sustained effect?
A3: Zolpidem has a relatively short half-life in many animal models, leading to a brief duration of action. For instance, in rats, the terminal elimination half-life after intravenous administration is approximately 42 minutes.
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Subcutaneous (s.c.) or oral (p.o.) administration may provide a more sustained release compared to intravenous (i.v.) or intraperitoneal (i.p.) injections. The bioavailability of subcutaneous Zolpidem in rats is about 84%.
-
Dosing Regimen: For longer experiments, consider a continuous infusion protocol if feasible, or a repeated dosing schedule. However, be aware that sub-chronic administration can lead to lasting modifications in sleep architecture.
-
Formulation: Investigate the availability of extended-release formulations of Zolpidem, which are designed to prolong its therapeutic effect.
Q4: I am observing significant ataxia and motor impairment in my animals, which is interfering with my behavioral assessments. What can I do to minimize these effects?
A4: Ataxia and motor impairment are common side effects of Zolpidem, mediated through its action on the alpha-1 subunit of the GABA-A receptor.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to identify the minimal effective dose that produces the desired hypnotic effect without causing excessive motor impairment.
-
Timing of Behavioral Testing: Schedule behavioral tests to coincide with the period after the peak sedative effects have subsided but before the drug is fully eliminated. This requires knowledge of the pharmacokinetic profile in your specific animal model.
-
Specific Behavioral Paradigms: For cognitive assessments, ensure that the chosen tasks are not heavily reliant on motor performance.
Quantitative Data Summary
The following tables summarize Zolpidem dosages and their effects as reported in various in vivo studies. These values should serve as a starting point, and optimal doses will need to be determined empirically for your specific experimental conditions.
Table 1: Zolpidem Dosage and Effects in Rodents
| Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rat | 2.5 - 7.5 mg/kg | IP | Dose-dependent effects on sleep architecture, with higher doses increasing intermediate sleep stage and decreasing paradoxical sleep. | |
| Rat | 10 mg/kg (daily) | Oral | Decreased locomotor activity, increased food intake, and anxiety. | |
| Rat | 1 - 8 mg/kg | IV, SC | Dose- and time-related increase in shorter-response rates and decrease in reinforcement rates in operant conditioning tasks. | |
| Rat | 2.63 mg/kg | IV, PO | Rapid onset of sedative effect. | |
| Mouse | 10 mg/kg | SC | Significantly lowered the frequency of calcium transients in the hippocampus. | |
| Mouse | 15 - 80 mg/kg | SC | Dose-dependent antinociceptive effect in the hot-plate test. | |
| Mouse | Up to 60 mg/kg | Not specified | Did not decrease motor activity in mice with drug-insensitive alpha-1 GABA-A receptors. | |
| Mouse | 3, 10, 30 mg/kg | IP | 30 mg/kg identified as optimal for restoring cortical slow oscillation in an Alzheimer's disease model. |
Table 2: Zolpidem Dosage and Effects in Other Species
| Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Dog | 0.24 - 21 mg/kg | Not specified | Clinical signs included ataxia, hyperactivity, vomiting, and lethargy. | |
| Dog | 0.15 or 0.50 mg/kg | Oral | The higher dose produced paradoxical CNS stimulation followed by mild sedation. | |
| Cat | Not specified | Not specified | Increased non-rapid eye movement sleep. |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using EEG/EMG in Rodents
This protocol is adapted from studies investigating the effects of Zolpidem on sleep architecture.
-
Animal Preparation:
-
Surgically implant EEG and EMG electrodes in the skull and nuchal muscles, respectively, under anesthesia.
-
Allow for a recovery period of at least one week.
-
Acclimate the animals to the recording chamber and tethered setup for several days before the experiment.
-
-
Drug Administration:
-
Prepare Zolpidem solution in a suitable vehicle (e.g., saline, DMSO).
-
Administer the desired dose of Zolpidem via the chosen route (e.g., i.p., p.o., s.c.).
-
For control groups, administer the vehicle alone.
-
-
Data Acquisition:
-
Record EEG and EMG signals continuously for the desired duration (e.g., 6-24 hours) post-injection.
-
Simultaneously record video to correlate electrophysiological data with behavioral states.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep) using appropriate software.
-
Analyze parameters such as sleep latency, duration of each sleep stage, and the number of state transitions.
-
Protocol 2: Evaluation of Motor Coordination using the Rotarod Test
This protocol is a standard method for assessing motor impairment, a common side effect of Zolpidem.
-
Animal Training:
-
Acclimate the animals to the rotarod apparatus for several days prior to the experiment.
-
Train the animals to stay on the rotating rod at a constant or accelerating speed until they achieve a stable baseline performance.
-
-
Drug Administration:
-
Administer the desired dose of Zolpidem or vehicle.
-
-
Testing:
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90 minutes), place the animal on the rotarod.
-
Record the latency to fall from the rod or the total time spent on the rod during a fixed trial duration.
-
-
Data Analysis:
-
Compare the performance of the Zolpidem-treated group to the vehicle-treated group at each time point.
-
A significant decrease in the latency to fall indicates motor impairment.
-
Visualizations
Caption: Simplified signaling pathway of Zolpidem at the GABA-A receptor.
Caption: Experimental workflow for refining Zolpidem dosage in vivo.
Caption: Troubleshooting logic for common issues in Zolpidem studies.
References
- 1. Zolpidem-induced changes in activity, metabolism, and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical syndrome associated with zolpidem ingestion in dogs: 33 cases (January 1998-July 2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zolpidem Experiments: Technical Support Center for Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in experiments involving Zolpidem. The information is presented in a practical question-and-answer format to aid in the rapid identification and resolution of experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Zolpidem?
Zolpidem is a positive allosteric modulator of the GABA-A receptor, with a high affinity for receptors containing the α1 subunit.[1][2] It binds to the benzodiazepine site on these receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[3] This selective binding to α1-containing GABA-A receptors is thought to be responsible for its potent sedative-hypnotic effects.[1][2] While it has a high affinity for α1 subunits, it displays intermediate affinity for α2- and α3-containing receptors and a low affinity for α5-containing receptors.
Q2: What are the known off-target effects or paradoxical reactions of Zolpidem?
While Zolpidem primarily targets α1-containing GABA-A receptors, some unexpected reactions have been documented. In some cases, particularly in patients with neurological conditions, Zolpidem has been observed to have a paradoxical stimulating effect, leading to transient arousal in individuals with disorders of consciousness. The exact mechanisms for this are still under investigation but may involve the modulation of specific neural circuits.
Additionally, complex sleep-related behaviors, such as sleepwalking, sleep-driving, and sleep-eating, have been reported. Factors that may increase the risk of these behaviors include female gender, advanced age, and daily doses exceeding 10 mg.
Q3: How does Zolpidem's metabolism affect experimental consistency?
Zolpidem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Its metabolism can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in drug clearance and plasma concentrations. Co-administration of other drugs that induce or inhibit CYP3A4 can also significantly alter Zolpidem's pharmacokinetics, potentially leading to inconsistent results in both in vitro and in vivo studies.
II. Troubleshooting Guides
This section is divided by experimental modality to provide targeted troubleshooting advice.
A. Radioligand Binding Assays
Q4: My saturation binding assay with Zolpidem shows low specific binding. What are the potential causes and solutions?
Low specific binding can be due to several factors related to the receptor preparation, the radioligand, or the assay conditions.
Troubleshooting Steps:
-
Receptor Preparation:
-
Problem: Low receptor density in the tissue or cell preparation.
-
Solution: Use a brain region or cell line known to have high expression of α1-containing GABA-A receptors, such as the cerebral cortex or cerebellum. Confirm receptor presence and integrity via Western blot.
-
-
Radioligand:
-
Problem: Degradation of the radioligand or low specific activity.
-
Solution: Ensure the radioligand has been stored correctly and is not expired. Use a radioligand with high specific activity to improve the signal-to-noise ratio.
-
-
Assay Conditions:
-
Problem: Suboptimal incubation time, temperature, or buffer composition.
-
Solution: Determine the optimal incubation time to reach equilibrium through kinetic experiments. Ensure the pH and ionic strength of the buffer are appropriate for Zolpidem binding.
-
Q5: I am observing high non-specific binding in my Zolpidem competition assay. How can I reduce it?
High non-specific binding can mask the specific binding signal and lead to inaccurate determination of Ki values.
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust specific binding signal.
-
Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in the assay buffer to reduce binding to non-receptor surfaces.
-
Improve Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Table 1: Expected Binding Affinities (Ki) of Zolpidem for Human GABA-A Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) | Reference |
| α1β2γ2 | ~20 | |
| α2β1γ2 | ~400 | |
| α3β1γ2 | ~400 | |
| α5β2γ2 | >5000 |
B. Electrophysiology (Patch-Clamp)
Q6: I am having difficulty obtaining a stable gigaohm (GΩ) seal when patch-clamping neurons for Zolpidem application.
A stable GΩ seal is critical for high-quality patch-clamp recordings.
Troubleshooting Steps:
-
Pipette Preparation: Ensure your patch pipettes are clean and have a smooth, appropriately sized tip (typically 3-7 MΩ resistance).
-
Cell Health: Use healthy, visually identified neurons. Unhealthy cells will have irregular shapes and compromised membranes.
-
Pressure Application: Apply gentle positive pressure as you approach the cell to clear debris, and then release the pressure and apply gentle suction to form the seal.
Q7: The effect of Zolpidem on GABA-ergic currents in my whole-cell recordings is smaller than expected or highly variable.
The magnitude of Zolpidem's effect can be influenced by several experimental factors.
Troubleshooting Steps:
-
Zolpidem Concentration and Application: Verify the concentration of your Zolpidem stock solution. Ensure rapid and complete perfusion of the slice or cell with the Zolpidem-containing solution.
-
Receptor Subunit Expression: The effect of Zolpidem is dependent on the subunit composition of the GABA-A receptors in the recorded neuron. Be aware of the specific neuronal population you are targeting and their expected receptor subtypes.
-
Recording Quality: A high access resistance can lead to an underestimation of the current amplitude and may obscure the drug's effect. Ensure your access resistance is low and stable throughout the recording.
Diagram 1: Troubleshooting Workflow for Unstable Patch-Clamp Recordings
Caption: A decision tree for troubleshooting common issues in patch-clamp recordings.
C. In Vivo Behavioral Studies
Q8: I am observing high variability in locomotor activity in mice treated with Zolpidem.
High variability in behavioral assays can obscure true drug effects.
Troubleshooting Steps:
-
Habituation: Ensure all animals are properly habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Dosing and Administration: Use a consistent route and timing of administration. Intraperitoneal (i.p.) injections can have variable absorption; consider subcutaneous (s.c.) or oral gavage for more consistent delivery.
-
Animal Handling: Handle all animals consistently and gently to minimize stress, which can impact locomotor activity.
-
Environmental Factors: Control for environmental variables such as lighting, noise, and temperature in the testing room.
Q9: The anxiolytic/anxiogenic effects of Zolpidem in the elevated plus-maze (EPM) are inconsistent.
The EPM is sensitive to a variety of factors that can influence the behavioral outcome.
Troubleshooting Steps:
-
Lighting Conditions: The level of illumination in the open arms of the maze is a critical determinant of anxiety-like behavior. Maintain consistent and appropriate lighting levels across all tests.
-
Prior Test Experience: Repeated testing in the EPM can lead to habituation or "one-trial tolerance," where the anxiolytic effects of drugs are diminished. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.
-
Handling and Acclimation: As with locomotor studies, gentle and consistent handling, along with adequate acclimation to the testing room, is crucial.
Table 2: Common Variables in Zolpidem In Vivo Studies and Recommended Controls
| Variable | Potential Impact | Recommended Control |
| Animal Strain | Different strains can exhibit varying sensitivities to Zolpidem. | Use a consistent and well-characterized strain. Report the strain in all publications. |
| Sex | Females can have higher plasma concentrations of Zolpidem, leading to more pronounced effects. | Test both sexes and analyze the data separately. |
| Age | Older animals may have altered drug metabolism and sensitivity. | Use a consistent and narrow age range for all experimental subjects. |
| Housing Conditions | Social isolation or enriched environments can alter baseline anxiety and activity levels. | Standardize housing conditions (e.g., group vs. single housing, enrichment). |
| Circadian Rhythm | Zolpidem's effects can vary depending on the time of day of administration and testing. | Conduct all experiments at the same time of day, preferably during the animal's active phase. |
III. Experimental Protocols
A. Protocol: Saturation Radioligand Binding Assay for Zolpidem
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Zolpidem at GABA-A receptors.
Materials:
-
Brain tissue homogenate (e.g., from mouse cortex) or cell membranes expressing GABA-A receptors.
-
Radiolabeled Zolpidem (e.g., [³H]Zolpidem).
-
Unlabeled Zolpidem.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Total Binding: To one set of tubes, add increasing concentrations of radiolabeled Zolpidem.
-
Non-specific Binding: To another set of tubes, add the same increasing concentrations of radiolabeled Zolpidem along with a high concentration of unlabeled Zolpidem to saturate the specific binding sites.
-
Incubation: Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.
Diagram 2: Signaling Pathway of Zolpidem Action
Caption: Zolpidem enhances GABA-mediated inhibition via the GABA-A receptor.
B. Protocol: Whole-Cell Voltage-Clamp Recording of Zolpidem's Effect on GABA-ergic Currents
Objective: To measure the effect of Zolpidem on inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.
Materials:
-
Brain slice preparation (e.g., from mouse hippocampus).
-
Artificial cerebrospinal fluid (ACSF).
-
Internal pipette solution containing a high chloride concentration.
-
Zolpidem.
-
Patch-clamp rig with amplifier, micromanipulator, and microscope.
Methodology:
-
Slice Preparation: Prepare acute brain slices and maintain them in oxygenated ACSF.
-
Cell Identification: Visually identify a neuron of interest (e.g., a hippocampal pyramidal neuron) under the microscope.
-
Patching: Approach the neuron with a patch pipette filled with internal solution and form a GΩ seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential that allows for the recording of inward chloride currents (e.g., -70 mV).
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs.
-
Zolpidem Application: Perfuse the slice with ACSF containing a known concentration of Zolpidem.
-
Post-Drug Recording: Record IPSCs in the presence of Zolpidem.
-
Washout: Perfuse the slice with ACSF without Zolpidem to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude, frequency, and decay kinetics of the IPSCs before, during, and after Zolpidem application.
References
Technical Support Center: Optimization of N-Acylation of Aminopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the N-acylation of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of aminopyridines?
The N-acylation of aminopyridines proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). The reaction is often facilitated by a base to neutralize the acidic byproduct, driving the reaction to completion.
Q2: Why is a catalyst like 4-(Dimethylamino)pyridine (DMAP) often used?
While pyridine itself can act as a base and a nucleophilic catalyst, DMAP is a "super-nucleophile" and a highly effective acylation catalyst.[1] It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the aminopyridine than the initial acylating agent, significantly accelerating the reaction rate.[2]
Q3: Can pyridine be used as both a solvent and a base?
Yes, pyridine is often used as both a solvent and a base in acylation reactions. As a solvent, it helps to dissolve the reactants.[3] As a base, it neutralizes the acidic byproduct (e.g., HCl from an acyl chloride or carboxylic acid from an anhydride), preventing the protonation of the starting aminopyridine, which would render it non-nucleophilic.[3][4]
Q4: What are the common acylating agents for this reaction?
Common acylating agents include acyl chlorides and acid anhydrides (like acetic anhydride). Acyl chlorides are generally more reactive than anhydrides. For less reactive aminopyridines, converting a carboxylic acid to its corresponding acyl chloride before the reaction can improve yields.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows no progress on TLC, and I've only recovered the starting material. What could be the issue?
| Possible Cause | Solution | Citation |
| Inactive Acylating Agent | Acylating agents like acyl chlorides and anhydrides are moisture-sensitive. Use fresh or properly stored reagents and ensure all glassware and solvents are anhydrous. | |
| Insufficiently Reactive Aminopyridine | The nucleophilicity of the amino group is influenced by its position on the pyridine ring (2-amino > 4-amino > 3-amino) and by other ring substituents. For less reactive amines (e.g., 3-aminopyridine), more forcing conditions or a more reactive acylating agent may be needed. | |
| Inadequate Temperature | While reactions are often started at 0°C to control initial exothermicity, sluggish reactions may require warming to room temperature or even reflux to proceed to completion. | |
| Incorrect Base Stoichiometry | If the aminopyridine is provided as a hydrochloride salt, at least two equivalents of base are required: one to neutralize the salt and one to scavenge the acid byproduct of the reaction. |
Problem 2: Formation of Side Products
Q: I'm observing a significant amount of a di-acylated byproduct. How can I prevent this?
| Possible Cause | Solution | Citation |
| Harsh Reaction Conditions | High temperatures, long reaction times, or a large excess of the acylating agent can promote di-acylation, where the nitrogen of the initially formed amide is acylated again. | |
| Highly Reactive Acylating Agent | The use of a highly reactive acylating agent can lead to over-acylation. | |
| Solutions to Minimize Di-acylation | ||
| Use milder reaction conditions (e.g., lower temperature). | ||
| Reduce the amount of acylating agent to stoichiometric or slightly excess (e.g., 1.1 equivalents). | ||
| Consider using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). |
Q: Besides di-acylation, are there other common side reactions?
Yes, depending on the conditions, acylation can sometimes occur on the pyridine ring nitrogen, forming an N-acylpyridinium salt. This is more common with Friedel-Crafts type conditions, which generally fail for pyridine acylation, leading only to addition at the ring nitrogen.
Data Presentation
Table 1: Comparison of Catalysts for N-Acylation
| Catalyst | Acylating Agent | Substrate | Key Conditions | Yield (%) |
| DMAP (catalytic) | Acetic Anhydride | Inert Alcohols | Triethylamine, Room Temp, 17h | High |
| DMAP·HCl (recyclable) | Acetic Anhydride | Inert Alcohols/Phenols | Base-free, Elevated Temp | >88% |
| Pyridine (solvent/base) | Acyl Chloride | Alcohols | 0°C to Room Temp | Varies |
| None | Acetic Anhydride | p-Nitroaniline | Neat, Room Temp, 8 min | 91% |
This table is a summary of findings from multiple sources and is intended for comparative purposes. Actual yields will vary based on specific substrates and conditions.
Experimental Protocols
General Protocol for N-Acylation of 2-Aminopyridine with Acetic Anhydride
This protocol is a representative procedure and may require optimization for different substrates.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous) or another suitable base (e.g., Triethylamine)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acylated product.
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of aminopyridines.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 4. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Enhancing Regioselectivity in Zolpidem Synthesis
Welcome to the Technical Support Center for Zolpidem synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic procedures. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges in obtaining the desired Zolpidem isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary regioselectivity challenge in Zolpidem synthesis?
The main regioselectivity issue arises during the cyclization reaction between a substituted 2-aminopyridine and an α-haloketone or its equivalent. Specifically, when using 2-amino-5-methylpyridine, the cyclization can theoretically occur via attack of either nitrogen atom of the pyridine ring, leading to the formation of two possible regioisomers: the desired 6-methyl-imidazo[1,2-a]pyridine (the core of Zolpidem) and the undesired 8-methyl-imidazo[1,2-a]pyridine isomer. Controlling the reaction to favor the formation of the 6-methyl isomer is a key challenge.
Q2: What are the common byproducts observed in Zolpidem synthesis?
Besides the undesired regioisomer, other byproducts can include dimers, products from Mannich-type reactions, and unreacted starting materials.[1] The formation of these impurities is highly dependent on the reaction conditions, such as temperature, solvent, and the nature of the reagents used.[2][3]
Q3: How can I improve the regioselectivity of my reaction?
Several strategies can be employed to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. Nonpolar solvents have been shown to favor the desired isomer in some cases.[4]
-
Catalyst Choice: The use of specific catalysts, such as copper or ruthenium-based systems, can direct the reaction towards the desired regioisomer.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields and purities, potentially leading to better regioselectivity compared to conventional heating methods.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can lead to improved selectivity and yields.
Q4: How can I confirm the regiochemical identity of my product?
Unequivocal structure determination is crucial. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques (like NOESY and HMBC) are powerful tools for distinguishing between regioisomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the imidazopyridine core.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can separate and quantify the desired product from its regioisomer and other impurities.
-
Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes help differentiate between isomers.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.
Troubleshooting Guides
Problem 1: Low Regioselectivity - Significant Formation of the Undesired Isomer
This is a common issue when multiple reactive sites on the 2-aminopyridine precursor can participate in the cyclization.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Zolpidem Metabolite Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered during the identification and quantification of zolpidem and its metabolites. Zolpidem, a widely prescribed hypnotic, undergoes extensive metabolism, making the analysis of its byproducts crucial for pharmacokinetic studies, forensic toxicology, and clinical monitoring. This guide offers practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to analyze zolpidem metabolites in addition to the parent drug?
A1: Zolpidem is extensively metabolized in the body, with less than 1% of the dose excreted unchanged in urine.[1][2][3] The parent drug has a short half-life of approximately 2-3 hours, limiting its detection window.[1][4] Monitoring for metabolites, such as zolpidem phenyl-4-carboxylic acid (ZCA), significantly extends the detection window and provides more compelling evidence of zolpidem intake. In many cases, particularly in urine samples, the concentration of metabolites is substantially higher than that of the parent drug.
Q2: What are the primary metabolic pathways of zolpidem?
A2: Zolpidem is primarily metabolized by hepatic cytochrome P450 (CYP) enzymes. The main routes of biotransformation are:
-
Oxidation of the methyl group on the phenyl ring to form zolpidem phenyl-4-carboxylic acid (ZCA), also known as metabolite I.
-
Oxidation of the methyl group on the imidazopyridine ring to produce zolpidem 6-carboxylic acid (metabolite II).
-
Hydroxylation of the imidazopyridine moiety.
CYP3A4 is the principal enzyme responsible for zolpidem metabolism, with contributions from CYP2C9, CYP1A2, and CYP2D6.
Q3: Can zolpidem or its metabolites cause a false positive for other drugs in standard urine drug screens?
A3: No. Studies have shown that zolpidem and its metabolites do not cross-react with standard urine drug screens for benzodiazepines, opiates, barbiturates, cocaine, cannabinoids, or amphetamines. However, it is important to note that while zolpidem acts on GABA receptors similarly to benzodiazepines, it is structurally distinct.
Q4: What are the most common analytical techniques for zolpidem metabolite identification?
A4: The most prevalent and reliable methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing a wide range of metabolites without derivatization. HPLC with fluorescence or UV detection has also been used, but may lack the specificity of mass spectrometry-based methods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of parent zolpidem in urine samples. | Extensive and rapid metabolism of zolpidem. Short detection window of the parent drug. | Shift the analytical focus to the detection of major metabolites, such as zolpidem phenyl-4-carboxylic acid (ZCA), which are present in higher concentrations and for a longer duration. |
| Co-elution of isomeric metabolites leading to inaccurate quantification. | Some hydroxyzolpidem metabolites (e.g., M-1 and M-2, M-3 and M-4) are structural isomers and may have very similar mass spectra. | Optimize the chromatographic separation. This can be achieved by using a high-resolution analytical column (e.g., C18), adjusting the mobile phase composition and gradient, and modifying the flow rate. |
| Poor recovery of zolpidem and its metabolites during sample preparation. | Inefficient extraction from the biological matrix. Analyte degradation during the extraction process. | Employ a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is optimized for the specific extraction method. Use of deuterated internal standards can help to compensate for extraction inefficiencies. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | Co-eluting endogenous components from the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analytes. | Implement a more rigorous sample clean-up procedure. Dilute the sample to reduce the concentration of interfering substances. Utilize a matrix-matched calibration curve. Employ stable isotope-labeled internal standards. |
| Analyte instability during sample storage. | Degradation of zolpidem or its metabolites due to improper storage conditions (temperature, pH). Acyl glucuronide metabolites can be particularly unstable. | Store biological samples, especially urine and plasma, at -20°C or lower. For potentially unstable metabolites, consider immediate analysis after collection or stabilization of the sample, for instance by adjusting the pH. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated analytical methods for the determination of zolpidem and its metabolites.
Table 1: LC-MS/MS Method Performance in Biological Matrices
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Zolpidem | Urine | 4 - 1,000 µg/L | 4 µg/L | |
| Zolpidem Phenyl-4-Carboxylic Acid (ZCA) | Urine | 4 - 10,000 µg/L | 4 µg/L | |
| Zolpidem | Oral Fluid | 0.05 - 200 ng/mL | 0.05 ng/mL | |
| Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) | Oral Fluid | 0.1 - 200 ng/mL | 0.1 ng/mL | |
| Zolpidem | Plasma | 0.10 - 149.83 ng/mL | 0.10 ng/mL | |
| Zolpidem | Hair | 1.0 - 1000.0 pg/mg | 1.0 pg/mg | |
| Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) | Hair | 0.5 - 200.0 pg/mg | 0.5 pg/mg | |
| Zolpidem 6-Carboxylic Acid (ZCA) | Hair | 1.0 - 200.0 pg/mg | 1.0 pg/mg |
Table 2: Extraction Efficiencies
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Zolpidem | Urine | Solid-Phase Extraction | 78 - 90% | |
| Zolpidem Phenyl-4-Carboxylic Acid (ZCA) | Urine | Solid-Phase Extraction | 78 - 90% | |
| Zolpidem | Plasma | Solid-Phase Extraction | 87.70% |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline based on commonly cited methods for the extraction of zolpidem and its metabolites from urine.
-
Internal Standard Addition: Add an internal standard (e.g., zolpidem-d6) to each urine sample.
-
Sample Pre-treatment: Dilute the urine sample (e.g., 1:1) with an appropriate buffer, such as 0.1 M acetic acid.
-
SPE Column Conditioning: Condition a mixed-mode SPE column with methanol followed by 0.1 M acetic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with deionized water, followed by an acidic solution (e.g., 200 mM hydrochloric acid), and then an organic solvent like methanol or ethyl acetate to remove interferences.
-
Drying: Dry the column thoroughly under a vacuum.
-
Elution: Elute the analytes with a mixture of a volatile organic solvent and a base (e.g., dichloromethane:isopropanol:ammonium hydroxide, 78:20:2).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical parameters for the analysis of zolpidem and its metabolites.
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for zolpidem and its metabolites are monitored.
Visualizations
References
Technical Support Center: Strategies for Scaling up Zolpidem Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Zolpidem. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and scale-up experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Zolpidem?
A1: The most common synthetic routes for Zolpidem start from 4-methylacetophenone. This precursor is brominated and then reacted with 2-amino-5-methylpyridine to form the core imidazopyridine structure.[1][2] From this intermediate, various reagents can be used to complete the synthesis, with common methods involving thionyl chloride or sodium cyanide.[1][2] Alternative, more recent methods include microwave-assisted synthesis and tandem reactions designed to improve efficiency and yield.[3]
Q2: What are the main challenges encountered when scaling up Zolpidem synthesis?
A2: Scaling up Zolpidem production presents several challenges, including:
-
Handling of hazardous materials: Reagents like sodium cyanide, thionyl chloride, and phosphorus pentachloride are toxic and require stringent safety protocols.
-
Lachrymatory intermediates: The brominated intermediate of 4-methylacetophenone is a lachrymator, making it difficult to handle, especially during filtration and drying at a large scale.
-
Moisture sensitivity: Some reagents, such as carbonyldiimidazole (CDI), are highly sensitive to moisture, which can lead to incomplete reactions.
-
Byproduct formation: The synthesis can produce several side-products, including dimers and Mannich products, which can complicate purification and reduce yield.
-
Multi-step processes: Traditional synthesis routes involve multiple steps with isolation of intermediates, which increases the overall cycle time and manufacturing cost.
Q3: How can the overall yield of Zolpidem synthesis be improved?
A3: Several strategies can be employed to improve the overall yield:
-
Process optimization: Modifying a seven-stage process to a four-stage, in-situ process has been shown to increase the overall yield from 40% to 66%.
-
Alternative reagents: Using phosphorus pentachloride (PCl5) instead of thionyl chloride for the formation of the acid chloride intermediate has been reported to give better yield and quality. Replacing carbonyldiimidazole (CDI) with pivaloyl chloride can also improve the final amidation step.
-
Microwave-assisted synthesis: This technique can significantly accelerate reaction times and improve yields compared to conventional heating methods. For example, the initial condensation step can reach yields of 82-90% in 30 minutes under microwave irradiation.
Q4: What is the importance of Zolpidem hemitartrate salt formation and how is it prepared?
A4: Zolpidem is often prepared as a hemitartrate salt to improve its solubility in biological fluids and enhance its bioavailability. The preparation typically involves dissolving Zolpidem free base in an alcohol like methanol, adding a solution of L-(+)-tartaric acid, and then allowing the salt to crystallize, sometimes with the addition of an anti-solvent like acetone. It is important to control the crystallization process to obtain the desired polymorphic form, as different polymorphs can have different physicochemical properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the bromination of 4-methylacetophenone | Incomplete reaction; side reactions. | Use methanol as a solvent and a catalytic amount of aluminum chloride to ensure a smooth and fast reaction. |
| Difficulty handling the lachrymatory bromo-intermediate | Exposure during isolation and drying. | Avoid isolating the intermediate. Proceed directly to the next condensation step in an in-situ process. |
| Incomplete Mannich reaction | Suboptimal reaction conditions. | Use a solvent system of acetic acid with aqueous dimethylamine and formalin. |
| Low yield in the cyanation step | Inefficient conversion of the quaternary ammonium salt. | React the wet quaternary salt directly with sodium cyanide in an aqueous medium. |
| Incomplete final amidation using carbonyldiimidazole (CDI) | Presence of moisture in the preceding intermediate (zolpidic acid). | Ensure the intermediate is thoroughly dried. Alternatively, replace CDI with a less moisture-sensitive reagent combination like pivaloyl chloride and aqueous dimethylamine. |
| Formation of impurities and byproducts | Non-optimized reaction conditions; inherent reactivity of intermediates. | Utilize in-situ crystallization procedures to purify the crude product. Employ analytical techniques like HPLC for in-process control to monitor and control impurity formation. Consider alternative synthetic routes, such as light-mediated techniques, which can reduce byproduct formation. |
| Poor solubility and bioavailability of the final product | The final product is the free base of Zolpidem. | Convert the Zolpidem free base to its hemitartrate salt to improve its solubility. |
| Variability in the physical properties of Zolpidem hemitartrate | Presence of different polymorphic forms. | Carefully control the crystallization conditions (solvent, temperature, cooling rate) to isolate the desired polymorph (e.g., Form A). |
Quantitative Data Summary
| Synthetic Approach | Key Reagents/Conditions | Reported Yield | Reference |
| Modified 4-Stage Process | In-situ synthesis, PCl5 for acid chloride formation | Overall yield: 66% | |
| Original 7-Stage Process | Isolation of intermediates, Carbonyldiimidazole (CDI) | Overall yield: 40% | |
| Microwave-Assisted Synthesis (Step 1: Imidazopyridine formation) | 2-aminopyridines, α-bromoacetophenones, NaHCO3, Toluene, 110°C, 30 min | 82-90% | |
| Microwave-Assisted Synthesis (Step 2) | N,N-dimethyl-2-oxoacetamide, Acetic acid, 65°C, 1 hr | 71-82% | |
| Microwave-Assisted Synthesis (Step 3) | PBr3, THF, 50°C, 45 min, then Na2CO3 workup | 71-82% | |
| CuI/BINOL-mediated Tandem Reaction | Isolation of intermediate imine | 83% | |
| CuI/BINOL-mediated Tandem Reaction (One-pot) | No isolation of intermediate imine | 54% (isolated) |
Experimental Protocols
Protocol 1: Modified 4-Stage Synthesis of Zolpidem
-
Bromination and Condensation (in-situ):
-
Bromination of 4-methylacetophenone is carried out in methanol with a catalytic amount of aluminum chloride.
-
The reaction mass containing the bromo-intermediate is not isolated.
-
It is directly reacted with 2-amino-5-methylpyridine in the presence of aqueous sodium carbonate to yield the imidazopyridine derivative.
-
-
Mannich Reaction:
-
The imidazopyridine derivative is subjected to a Mannich reaction using acetic acid as the solvent, with aqueous dimethylamine and formalin to produce the N,N-dimethylamino imidazopyridine derivative.
-
-
Cyanation and Hydrolysis (in-situ):
-
The amine intermediate is reacted with pre-cooled methyl iodide in acetone to form the quaternary iodide salt.
-
The resulting wet quaternary salt is reacted with sodium cyanide in an aqueous medium.
-
The same reaction mass is then subjected to alkaline hydrolysis under reflux to convert the cyano derivative to the pyridine acetic acid derivative (zolpidic acid). This in-situ process for this step has a reported yield of 80%.
-
-
Amide Formation:
-
The zolpidic acid is reacted with phosphorus pentachloride (PCl5) in dichloromethane to form the acid chloride.
-
The resulting acid chloride reaction mass is directly condensed with dimethylamine.
-
The reaction mass is then washed with aqueous sodium hydroxide to remove acidic impurities and the crude Zolpidem is isolated.
-
An in-situ recrystallization is performed on the wet material to obtain pure Zolpidem.
-
Protocol 2: Microwave-Assisted Three-Step Synthesis of Zolpidem
-
Step 1: 2-phenylimidazo[1,2-a]pyridine core synthesis
-
React 2-aminopyridines and α-bromoacetophenones with sodium bicarbonate (1.5 eq) in toluene.
-
Subject the mixture to microwave irradiation at 110°C for 30 minutes.
-
-
Step 2: Addition of the acetamide precursor
-
React the product from Step 1 with N,N-dimethyl-2-oxoacetamide in acetic acid.
-
Apply microwave irradiation at 65°C for 1 hour.
-
-
Step 3: Reduction and final product formation
-
React the product from Step 2 with phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
-
Use microwave irradiation at 50°C for 45 minutes.
-
Work up the product with sodium carbonate in water at room temperature to yield Zolpidem.
-
Protocol 3: Preparation of Zolpidem Hemitartrate Salt
-
Dissolve Zolpidem base in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid in methanol (a molar ratio of Zolpidem to tartaric acid of 2:1 is typical).
-
Add the tartaric acid solution to the Zolpidem solution under stirring, typically at a slightly elevated temperature (e.g., 45-50°C).
-
Add an anti-solvent, such as acetone, to the reaction mixture.
-
Cool the mixture (e.g., to -20 to -15°C) to facilitate crystallization.
-
Stir for a period (e.g., 2 hours) to ensure complete precipitation.
-
Filter the separated crystals and dry them.
Visualizations
Caption: Modified synthetic workflow for Zolpidem production.
Caption: Logical troubleshooting flow for low yield in Zolpidem synthesis.
References
Validation & Comparative
Zolpyridine vs. Zolpidem: A Comparative Analysis of Biological Activity
A critical review of available data indicates that a direct comparative guide on the biological activity of Zolpyridine versus zolpidem is not feasible in the conventional sense. Scientific literature identifies this compound, chemically known as 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide, as an impurity associated with the manufacturing of zolpidem, rather than a therapeutic agent with intended biological effects. [1] This distinction is crucial for researchers, scientists, and drug development professionals, as the evaluation of an impurity focuses on safety and toxicology, not on comparative efficacy.
This guide will, therefore, provide a detailed overview of the well-established biological activity of zolpidem and contrast this with the lack of available data on the pharmacological effects of this compound.
Zolpidem: A Potent GABA-A Receptor Modulator
Zolpidem is a widely prescribed hypnotic agent for the short-term treatment of insomnia.[2] Its primary mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[3][4]
Mechanism of Action
Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, specifically binding to the benzodiazepine site.[4] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the sedative and hypnotic effects of the drug.
Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its sedative-hypnotic effects, while showing lower affinity for receptors containing α2 and α3 subunits, and no significant affinity for α5-containing receptors. This selective binding profile may contribute to its relatively lower incidence of muscle relaxant and anxiolytic effects compared to non-selective benzodiazepines.
This compound: An Impurity with Undetermined Biological Activity
In contrast to the extensive body of research on zolpidem, there is a significant absence of publicly available data on the biological activity of this compound. As an impurity, its investigation would primarily focus on its potential toxicity and its impact on the safety profile of the final zolpidem drug product.
Searches for the biological activity of 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide and related structures have not yielded any evidence of hypnotic or GABAergic effects. One study on structurally similar compounds, N-(4,6-dimethyl-2-pyridinyl)benzamides, indicated that they did not possess antidopaminergic properties but that some derivatives exhibited postsynaptic dopaminergic agonism, a mechanism distinct from that of zolpidem.
Data Summary
The following table summarizes the available information, highlighting the disparity in data between zolpidem and its impurity, this compound.
| Parameter | Zolpidem | This compound (4-Methyl-N-(5-methyl-2-pyridinyl)benzamide) |
| Chemical Formula | C₁₉H₂₁N₃O | C₁₄H₁₄N₂O |
| Molecular Weight | 307.4 g/mol | 226.27 g/mol |
| Primary Role | Active Pharmaceutical Ingredient (Hypnotic) | Impurity of Zolpidem |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors, selective for α1 subunit. | No data available. |
| Biological Activity | Sedative, hypnotic. | No data available. |
| Binding Affinity | High affinity for α1-containing GABA-A receptors. | No data available. |
Experimental Protocols
Due to the lack of biological studies on this compound, it is not possible to provide experimental protocols for its comparative analysis. However, for reference, standard assays used to characterize compounds like zolpidem are outlined below.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity of a test compound to specific GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or zolpidem as a reference) are incubated to allow for competitive binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Electrophysiological Assay (Patch-Clamp) for GABA-A Receptor Function
Objective: To measure the functional effect of a test compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 cells or oocytes) are transfected to express specific GABA-A receptor subtypes.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
GABA Application: A fixed concentration of GABA is applied to elicit a baseline chloride current.
-
Compound Application: The test compound is co-applied with GABA at various concentrations.
-
Current Measurement: The potentiation of the GABA-induced current by the test compound is measured.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for evaluating a compound's effect on this pathway.
Caption: GABA-A receptor signaling pathway modulated by Zolpidem.
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and central dopaminergic effects of N-(4,6-dimethyl-2-pyridinyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Zolpidem Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The well-known hypnotic agent Zolpidem, belonging to the imidazopyridine class, has spurred investigation into the broader therapeutic applications of its structural analogues. Recent preclinical studies have unveiled a surprising and promising avenue of research: the in vitro anticancer activity of these compounds. This guide provides a comparative analysis of the cytotoxic effects of various Zolpidem analogues against several cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers in navigating this emerging field of drug discovery.
Comparative Anticancer Activity of Imidazopyridine Derivatives
The following tables summarize the in vitro anticancer activity of various imidazopyridine derivatives, structurally related to Zolpidem, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), a standard measure of a compound's potency.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [1] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1] |
| Compound 14j | MCF-7 | Breast Cancer | 0.021 | [2] |
| Compound 14j | MDA-MB-231 | Breast Cancer | 0.95 | [2] |
| Compound 14j | A549 | Lung Cancer | 0.091 | |
| Compound 14j | DU-145 | Prostate Cancer | 0.24 | |
| Compound 9d | HeLa | Cervical Cancer | 10.89 | |
| Compound 9d | MCF-7 | Breast Cancer | 2.35 | |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | |
| Compound 12b | HepG2 | Liver Cancer | 13 | |
| Compound 12b | MCF-7 | Breast Cancer | 11 | |
| Compound 12b | A375 | Melanoma | 11 |
Experimental Workflows and Methodologies
The validation of in vitro anticancer activity relies on robust and reproducible experimental protocols. Below are diagrams illustrating a general workflow for screening anticancer compounds and a detailed protocol for the commonly used MTT assay.
General Workflow for In Vitro Anticancer Compound Screening
Caption: A general experimental workflow for in vitro screening of anticancer compounds.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Zolpidem analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Zolpidem analogues in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Potential Mechanisms of Action: Signaling Pathways
While the exact anticancer mechanisms of many Zolpidem analogues are still under investigation, some studies suggest that they may act through pathways different from Zolpidem's known effects on GABA receptors. For Zolpidem itself, some evidence points to a pro-cancerous role in certain contexts through the GABRA3 signaling pathway. In contrast, some of the anticancer imidazopyridine analogues appear to induce apoptosis and inhibit key cancer-promoting pathways like AKT/mTOR.
GABRA3 Signaling Pathway Implicated in Zolpidem's Pro-Cancer Effects in Breast Cancer
Caption: GABRA3-AKT pathway, potentially activated by Zolpidem, promoting breast cancer progression.
Proposed Anticancer Mechanism of Action for Imidazopyridine Analogues
Caption: Proposed anticancer mechanisms of Zolpidem analogues, including inhibition of the AKT/mTOR pathway and induction of apoptosis.
This guide provides a snapshot of the current understanding of the in vitro anticancer potential of Zolpidem analogues. The presented data highlights the promise of the imidazopyridine scaffold as a source of novel anticancer drug candidates. Further research, including more extensive structure-activity relationship studies and in vivo validation, is crucial to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Synthesis and structure-activity relationship studies in peripheral benzodiazepine receptor ligands related to alpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolpidem Structure-Activity Relationship: A Comparative Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of zolpidem and its analogs, focusing on their interactions with γ-aminobutyric acid type A (GABA-A) receptors. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of key pathways to support central nervous system (CNS) drug development efforts.
Introduction to Zolpidem
Zolpidem is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1] Its therapeutic effects are mediated through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[2] Zolpidem exhibits a preferential binding affinity for GABA-A receptors containing the α1 subunit, which is thought to be responsible for its sedative effects, while showing weaker affinity for receptors with α2 and α3 subunits and negligible affinity for those with the α5 subunit.[2][3] This subtype selectivity distinguishes it from classical benzodiazepines and is a key focus of ongoing drug discovery efforts to develop agents with improved therapeutic profiles.
Comparative Analysis of Binding Affinities
The affinity of zolpidem and its analogs for different GABA-A receptor subtypes is a critical determinant of their pharmacological profiles. The following table summarizes the binding affinities (Ki) of zolpidem and a comparator, eszopiclone, for various α subunit-containing receptors.
| Compound | Receptor Subtype | Ki (nM) |
| Zolpidem | α1β2γ2 | 16 ± 1 |
| α2β2γ2 | 270 ± 50 | |
| α3β2γ2 | 350 ± 50 | |
| α5β2γ2 | >15000 | |
| Eszopiclone | α1β2γ2 | 13 ± 1 |
| α2β2γ2 | 11 ± 1 | |
| α3β2γ2 | 18 ± 2 | |
| α5β2γ2 | 9.0 ± 0.9 |
Data sourced from Hanson & Czajkowski (2008)[4]
Key Structural Features and SAR Insights
The chemical scaffold of zolpidem, an imidazo[1,2-a]pyridine, presents several key regions for chemical modification to explore the SAR and optimize pharmacological properties.
-
Imidazopyridine Core: This bicyclic system is essential for the pharmacological activity of zolpidem. Modifications to this core can significantly impact binding affinity and subtype selectivity.
-
C6-Methyl Group: The methyl group at the C6 position of the imidazopyridine ring is a crucial determinant of zolpidem's high affinity for the α1 subunit.
-
C2-Phenyl Ring: The para-tolyl group at the C2 position contributes to the overall binding affinity. Substitutions on this ring can modulate potency and selectivity.
-
C3-Acetamide Side Chain: The N,N-dimethylacetamide group at the C3 position is vital for the hypnotic activity of zolpidem. Alterations to this side chain, such as changing the alkyl substituents on the nitrogen or modifying the carbonyl group, can lead to significant changes in pharmacological effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of zolpidem and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Objective: To quantify the binding affinity (Ki) of zolpidem analogs for α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2 GABA-A receptors.
Materials:
-
HEK293T cells stably expressing the desired recombinant human GABA-A receptor subtypes.
-
Radioligand: [3H]Ro15-1788 (flumazenil).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (zolpidem and analogs) at various concentrations.
-
Non-specific binding control: Clonazepam (10 µM).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured HEK293T cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [3H]Ro15-1788 (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain a high concentration of an unlabeled ligand like clonazepam.
-
Incubation: Incubate the reaction mixture at 4°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional effects of a compound on ion channel activity, in this case, the potentiation of GABA-induced chloride currents.
Objective: To assess the functional modulation of GABA-A receptors by zolpidem analogs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
GABA solutions at various concentrations.
-
Test compound solutions.
-
Two-electrode voltage clamp amplifier, electrodes, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.
-
Compound Application: Co-apply the test compound with GABA and record the potentiation of the GABA-induced current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. The potentiation is calculated as the percentage increase in current amplitude. Concentration-response curves are generated by applying a range of compound concentrations, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) is determined.
Visualizing Key Pathways and Processes
To better understand the context of zolpidem SAR studies, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical workflow for a structure-activity relationship study.
Caption: GABA-A receptor signaling pathway modulated by zolpidem.
References
- 1. Structural determinants for high-affinity zolpidem binding to GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Head-to-Head Comparison of Zolpidem and Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the specificity of a drug's mechanism of action is paramount to its therapeutic efficacy and safety profile. This guide provides a detailed head-to-head comparison of Zolpidem, a widely recognized hypnotic agent, and the broad class of kinase inhibitors, which are mainstays in oncology and immunology. While both categories of drugs are small molecules designed to elicit specific physiological responses, their molecular targets and signaling pathways are fundamentally distinct. This comparison aims to clarify these differences, provide supporting experimental data, and offer detailed methodologies for key assays used in their respective fields of study.
The user's query about "Zolpyridine" is presumed to be a reference to Zolpidem, as Zolpidem is an imidazopyridine. This structural classification may be the source of the query, as other imidazopyridine derivatives have been investigated as kinase inhibitors. However, Zolpidem itself is not a kinase inhibitor; its primary mechanism of action is the modulation of the GABAA receptor.
Section 1: Overview of Mechanisms of Action
Zolpidem: A GABAA Receptor Positive Allosteric Modulator
Zolpidem is a non-benzodiazepine hypnotic agent that exerts its sedative effects by enhancing the activity of the neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[1][2][3] It acts as a positive allosteric modulator, binding to a specific site on the receptor complex, distinct from the GABA binding site itself.[3] This binding increases the receptor's affinity for GABA, leading to more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming and sedative effect on the central nervous system.[4] Zolpidem exhibits a high affinity for GABAA receptors containing the α1 subunit, which is thought to mediate its hypnotic properties.
Kinase Inhibitors: Targeting Cellular Signaling Cascades
Kinase inhibitors are a class of drugs that block the action of kinases, a large family of enzymes that catalyze the phosphorylation of proteins, lipids, and other molecules. This phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In many diseases, particularly cancer, kinases can become constitutively active, leading to uncontrolled cell division and survival. Kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade. Imatinib, for example, is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). Other well-known kinase inhibitors include Gefitinib, which targets the epidermal growth factor receptor (EGFR) tyrosine kinase in certain types of non-small cell lung cancer, and Dasatinib, a broader spectrum inhibitor targeting BCR-ABL and Src family kinases.
Section 2: Comparative Data
The following tables summarize key quantitative data for Zolpidem and a representative kinase inhibitor, Imatinib.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Zolpidem | Imatinib |
| Primary Target | GABAA Receptor (α1 subunit) | BCR-ABL, c-Kit, PDGFR |
| Binding Affinity (Ki) | ~25 nM (for GABAA α1) | ~100 nM (for v-Abl) |
| IC50 | Not applicable (potentiator) | 0.6 µM (for v-Abl) |
| Bioavailability | ~70% | ~98% |
| Protein Binding | ~92.5% | ~95% |
| Elimination Half-life | 2-3 hours | 18 hours |
| Primary Therapeutic Use | Insomnia | Chronic Myeloid Leukemia, GISTs |
Table 2: In Vitro Efficacy Data
| Assay Type | Zolpidem | Imatinib |
| Radioligand Binding Assay | Displaces [3H]flunitrazepam from GABAA receptors | Not applicable |
| In Vitro Kinase Assay | No significant inhibition of major kinase families | Potent inhibition of BCR-ABL, c-Kit, and PDGFR kinases |
| Cell Viability Assay (MTT) | Minimal effect on cell viability in non-neuronal cells | Induces apoptosis in BCR-ABL positive cell lines |
Section 3: Signaling Pathways
The signaling pathways affected by Zolpidem and kinase inhibitors are fundamentally different, reflecting their distinct molecular targets.
Zolpidem and the GABAA Receptor Signaling Pathway
Zolpidem's action is localized to the neuronal synapse. By enhancing GABAA receptor function, it potentiates the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Imatinib and the BCR-ABL Kinase Signaling Pathway
Imatinib targets the constitutively active BCR-ABL kinase, a fusion protein resulting from the Philadelphia chromosome translocation. By inhibiting this kinase, Imatinib blocks multiple downstream signaling pathways that promote cell proliferation and survival.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Zolpidem Against a Panel of Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zolpidem's binding affinity and functional activity across a panel of receptors, with a primary focus on its interaction with various subunits of the GABA-A receptor. The information is intended to assist researchers and drug development professionals in understanding the selectivity profile of this widely used hypnotic agent.
Summary of Zolpidem's Receptor Cross-Reactivity
Zolpidem, a non-benzodiazepine hypnotic, primarily exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its binding profile is characterized by a notable selectivity for GABA-A receptor subtypes containing the α1 subunit.[2][3] This selectivity is believed to contribute to its potent sedative-hypnotic effects with a reduced incidence of anxiolytic, myorelaxant, and anticonvulsant properties compared to less selective benzodiazepines.[1]
While comprehensive screening data against a broad panel of unrelated receptors is not extensively available in the public domain, existing information suggests a low potential for cross-reactivity with receptors typically screened in standard drug abuse panels, such as opioid, cannabinoid, and monoamine receptors.
Quantitative Analysis of Zolpidem Binding Affinity
The following table summarizes the binding affinities (Ki) of Zolpidem for various GABA-A receptor subunit combinations. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| GABA-A α1β3γ2 | 41 | |
| GABA-A α1β1γ2 | 111.9 | |
| GABA-A α2β1γ2 | 760.6 | |
| GABA-A α2β2γ2 | 765 | |
| GABA-A α3β1γ2 | 2149.5 | |
| GABA-A α5β1γ2 | > 10,000 | |
| GABA-A α6β3γ2 | > 10,000 | |
| GABA-A α1 (rat cerebral cortex) | 27 | |
| GABA-A Benzodiazepine site (rat cerebral cortex) | 26 | |
| GABA-A Benzodiazepine Type I (rat hippocampus) | 25 |
Experimental Protocols
Detailed methodologies for key experiments used to determine the cross-reactivity profile of a compound like Zolpidem are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (Zolpidem) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-Flumazenil for GABA-A benzodiazepine site)
-
Unlabeled Zolpidem
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Filtration manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
A fixed concentration of the radiolabeled ligand.
-
A range of concentrations of unlabeled Zolpidem.
-
A fixed amount of the cell membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration or membrane potential in response to receptor activation. For GABA-A receptors, which are chloride channels, changes in membrane potential can be assessed.
Materials:
-
Cells stably or transiently expressing the GABA-A receptor subtype of interest
-
Fluorescent membrane potential-sensitive dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
GABA (agonist)
-
Zolpidem
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the cells expressing the target receptor into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to load into the cells.
-
Compound Addition and Signal Detection:
-
Place the cell plate and a compound plate containing GABA and Zolpidem solutions into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add a solution of Zolpidem (or buffer for control) to the wells, followed by the addition of a sub-maximal concentration of GABA.
-
The FLIPR instrument will continuously measure the fluorescence changes in real-time.
-
-
Data Analysis: An increase in fluorescence indicates cell depolarization, which for a GABA-A receptor suggests an efflux of chloride ions. The potentiation of the GABA response by Zolpidem is quantified by comparing the peak fluorescence signal in the presence and absence of Zolpidem. Dose-response curves can be generated to determine the EC50 of Zolpidem's modulatory effect.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABA-A receptor.
Caption: Simplified signaling pathway of the GABA-A receptor.
Experimental Workflow for Radioligand Competition Binding Assay
The diagram below outlines the key steps in a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
Benchmarking Zolpidem's ADME Properties Against Commercial Hypnotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Zolpidem against two other commercially available non-benzodiazepine hypnotics, Zaleplon and Eszopiclone. The information presented is intended to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these commonly prescribed sleep aids. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key ADME assays are provided.
Comparative Analysis of Key ADME Parameters
The selection of an appropriate hypnotic agent is critically influenced by its pharmacokinetic profile. A rapid onset of action is desirable for sleep induction, while a duration of action that minimizes next-day residual effects is crucial for patient safety and functioning. The following table summarizes the key ADME parameters of Zolpidem, Zaleplon, and Eszopiclone to facilitate a direct comparison.
| ADME Parameter | Zolpidem | Zaleplon | Eszopiclone |
| Bioavailability (%) | ~70%[1] | ~30% | ~80% (racemic zopiclone) |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~1.6[2] | ~1 | ~1-1.3 |
| Plasma Protein Binding (%) | ~92%[1] | ~60%[3] | 52-59% |
| Volume of Distribution (Vd) (L/kg) | 0.54 | N/A | N/A |
| Elimination Half-life (t½) (hours) | 2.4 - 2.8[4] | ~1 | ~6 |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9, CYP1A2 | Aldehyde Oxidase, CYP3A4 | CYP3A4, CYP2E1 |
| Primary Route of Excretion | Renal (as inactive metabolites) | Renal (as inactive metabolites) | Renal (as metabolites) |
Visualizing Key Processes in Drug Development
Understanding the flow of ADME studies and the metabolic fate of a drug is fundamental in drug development. The following diagrams, generated using Graphviz, illustrate a typical ADME experimental workflow and the metabolic pathway of Zolpidem.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies for the key in vitro ADME assays cited in this guide.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is prepared as a stock solution in a suitable organic solvent (e.g., DMSO) and then diluted to the final working concentration in the buffer.
-
Incubation: The reaction is initiated by adding a NADPH-regenerating system to the HLM and test compound mixture. The incubation is carried out in a shaking water bath at 37°C.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time curve.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells separated by a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).
-
Sample Preparation: The test compound is added to human plasma at the desired concentration.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Incubation: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer in the same ratio.
-
Analysis: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To assess the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.
Methodology:
-
Reagents: Human liver microsomes, specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), and a NADPH-regenerating system are used.
-
Incubation Setup: A series of incubations are prepared containing HLMs, a specific probe substrate, and varying concentrations of the test compound (inhibitor). A control incubation without the test compound is also included.
-
Pre-incubation: The HLMs and test compound are pre-incubated for a short period at 37°C.
-
Reaction Initiation: The reaction is started by adding the NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specific time, allowing the probe substrate to be metabolized.
-
Termination: The reaction is stopped by adding a cold organic solvent with an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
References
- 1. Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the in silico docking characteristics of Zolpidem and other relevant ligands targeting the benzodiazepine binding site of the GABAA receptor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling.
Introduction
Zolpidem, a widely prescribed hypnotic agent, exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABAA) receptor. Like classical benzodiazepines, Zolpidem binds to the interface between the α and γ subunits of the GABAA receptor, enhancing the inhibitory effects of GABA.[1][2] However, its unique chemical structure as an imidazopyridine leads to a distinct pharmacological profile, including a higher affinity for GABAA receptors containing the α1 subunit.[3] In silico molecular docking and simulation studies have been instrumental in elucidating the structural basis for Zolpidem's binding and selectivity. These computational methods allow for the prediction of binding modes, affinities, and key molecular interactions, providing valuable insights for the design of novel therapeutic agents.
Comparative Docking Analysis
The binding affinity of a ligand to its target protein is a critical parameter in drug design, often quantified by the docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. The following table summarizes the in silico binding affinities for Zolpidem and a related non-benzodiazepine hypnotic, Eszopiclone, as reported in the literature.
| Ligand | Receptor/Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Zolpidem | GABAA Receptor (α1β2γ2) | -7.0 to -6.7 | γ2Met57, γ2Phe77, γ2Met130, γ2Glu189, γ2Thr193, γ2Arg194 | [1][3] |
| Zolpidem | GABAA Receptor α1 subunit | -8.7 | Y250, T256, L259, L264 | |
| Eszopiclone | GABAA Receptor (α1β2γ2) | -6.61 | γ2R144, α1H101 |
Note: Docking scores can vary depending on the specific software, force fields, and receptor models used in the study. The data presented here is for comparative purposes based on the cited literature.
Studies suggest that Zolpidem's binding is highly dependent on the overall shape of the binding pocket, whereas Eszopiclone's binding is stabilized by specific hydrogen bonds. Molecular docking simulations have revealed that Zolpidem can adopt multiple orientations within the binding site, with few strong polar interactions.
Experimental Protocols: In Silico Molecular Docking
The following provides a generalized methodology for performing in silico docking studies of ligands like Zolpidem with the GABAA receptor, based on common practices described in the literature.
1. Protein Preparation:
-
Receptor Selection: A three-dimensional structure of the GABAA receptor is required. Since obtaining a crystal structure of the full receptor can be challenging, homology models are often used. The specific subunits (e.g., α1β2γ2) relevant to Zolpidem binding are chosen.
-
Structure Refinement: The initial protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is then energy minimized to relieve any steric clashes and achieve a more stable conformation.
2. Ligand Preparation:
-
Ligand Structure: The 2D or 3D structure of the ligand (e.g., Zolpidem) is obtained from a chemical database or drawn using a molecular editor.
-
Energy Minimization: The ligand's geometry is optimized, and its energy is minimized to find the most stable conformation.
3. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the known binding site on the receptor. For Zolpidem, this is the benzodiazepine binding site at the α1/γ2 interface. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: A docking program, such as AutoDock, is used to perform the simulation. These programs employ algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the receptor's binding site.
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The poses with the lowest energy scores are considered the most likely binding modes.
4. Analysis of Results:
-
Pose Selection: The resulting docked poses are clustered and ranked based on their binding energies. The lowest energy and most populated clusters are selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the receptor are visualized and analyzed. This includes identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the GABAA receptor and a typical workflow for in silico docking studies.
Caption: GABAA Receptor Signaling Pathway Modulated by Zolpidem.
Caption: General Workflow for In Silico Molecular Docking.
Conclusion
In silico docking studies have provided significant insights into the molecular interactions between Zolpidem and the GABAA receptor. These computational approaches have helped to identify key amino acid residues responsible for high-affinity binding and have highlighted the differences in binding modes between Zolpidem and other related ligands. The methodologies and findings discussed in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel modulators of the GABAA receptor. The continued application of these in silico techniques will undoubtedly facilitate the rational design of next-generation therapeutics with improved efficacy and selectivity.
References
Validating Zolpidem's Therapeutic Target: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zolpidem and its alternatives, focusing on the validation of its therapeutic target—the α1 subunit-containing GABA-A receptor—through the use of knockout and knock-in animal models. Experimental data from various studies are presented to offer an objective performance comparison, supplemented by detailed experimental protocols and visualizations of key biological pathways and workflows.
Introduction to Zolpidem and its Therapeutic Target
Zolpidem, a non-benzodiazepine hypnotic, is widely prescribed for the short-term treatment of insomnia. Its therapeutic effect is primarily mediated by its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Zolpidem exhibits a high binding affinity for GABA-A receptors containing the α1 subunit, which are predominantly expressed in brain regions associated with sleep regulation.[1][2] This selectivity for the α1 subunit is believed to be responsible for its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to less selective benzodiazepines.[1]
To validate the α1-containing GABA-A receptor as the primary therapeutic target of Zolpidem, researchers have employed genetic knockout and knock-in mouse models. These models, which lack or have a modified version of the target receptor subunit, are invaluable tools for dissecting the in vivo mechanism of action of drugs like Zolpidem.
Comparative Analysis of Zolpidem and Alternatives in Knockout Models
The most definitive evidence for Zolpidem's mechanism of action comes from studies using mice with a point mutation in the α1 subunit of the GABA-A receptor (α1(H101R)). This single amino acid substitution renders the α1 subunit insensitive to Zolpidem without altering the receptor's response to GABA.
Studies on these α1(H101R) knock-in mice have demonstrated that the sedative and hypnotic effects of Zolpidem are almost entirely abolished.[3][4] This provides strong evidence that the α1 subunit is the principal target for Zolpidem's therapeutic action.
While direct comparative studies of Zolpidem's alternatives in the same α1(H101R) model are limited, we can infer their mechanisms based on their known binding profiles and data from other preclinical models.
Alternatives to Zolpidem include:
-
Other Non-Benzodiazepine "Z-drugs" :
-
Zaleplon : Shows a similar preference for the α1 subunit, though with slightly lower affinity than Zolpidem.
-
Eszopiclone : Exhibits a broader binding profile, with affinity for α1, α2, α3, and α5 subunits.
-
-
Orexin Receptor Antagonists :
-
Lemborexant, Suvorexant : These drugs act on a different neurotransmitter system—the orexin system—which is involved in promoting wakefulness. By blocking orexin receptors, they facilitate sleep onset and maintenance.
-
The following tables summarize the available quantitative data comparing Zolpidem with these alternatives.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) for Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| Zolpidem | 15-27 | 280-400 | 300-450 | >15,000 | |
| Zaleplon | 21 | 350 | 380 | >10,000 | |
| Eszopiclone | 10-20 | 15-25 | 12-22 | 60-70 | |
| Diazepam | 20-30 | 10-20 | 10-20 | 40-50 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Behavioral Effects in Wild-Type and α1(H101R) Knock-in Mice
| Drug | Mouse Model | Locomotor Activity | Motor Coordination (Rotarod) | Reference |
| Zolpidem | Wild-Type | Significant Decrease | Significant Impairment | |
| α1(H101R) | No significant change | No significant impairment | ||
| Eszopiclone | Wild-Type | Significant Decrease | Significant Impairment | |
| α1(H101R) | Data not available | Data not available | ||
| Lemborexant | Wild-Type | Dose-dependent decrease | Minimal to no impairment | |
| α1(H101R) | Not applicable (different mechanism) | Not applicable (different mechanism) |
This table highlights the critical role of the α1 subunit in Zolpidem's sedative and motor-impairing effects. The lack of data for Eszopiclone in the α1(H101R) model is a key knowledge gap.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of Zolpidem's therapeutic target.
Generation of α1(H101R) Knock-in Mice using CRISPR/Cas9
This protocol outlines a general workflow for creating a knock-in mouse model with a specific point mutation using CRISPR/Cas9 technology.
-
Design of CRISPR Components:
-
Guide RNA (gRNA): Design a gRNA that targets a region as close as possible to the desired mutation site (Histidine 101 of the Gabra1 gene). Several online tools are available for gRNA design and off-target analysis.
-
Single-stranded Oligodeoxynucleotide (ssODN) Repair Template: Synthesize a ssODN of approximately 100-200 nucleotides containing the desired H101R mutation (CAC to CGC). The ssODN should have homology arms of 50-100 nucleotides flanking the mutation site.
-
Cas9 Nuclease: Use a commercially available, high-fidelity Cas9 protein or mRNA.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection buffer (e.g., Tris-EDTA).
-
Mix the gRNA, Cas9 protein (to form a ribonucleoprotein complex), and the ssODN repair template in the injection buffer. Typical concentrations are 50 ng/µL for Cas9, 25 ng/µL for gRNA, and 100 ng/µL for the ssODN.
-
-
Microinjection into Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the fertilized eggs.
-
-
Embryo Transfer:
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
-
Genotyping of Founder Mice:
-
At 3-4 weeks of age, obtain tail biopsies from the resulting pups.
-
Extract genomic DNA and perform PCR to amplify the targeted region of the Gabra1 gene.
-
Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify founder mice carrying the H101R mutation.
-
-
Breeding and Colony Establishment:
-
Breed the founder mice with wild-type mice to establish a stable line of heterozygous and homozygous α1(H101R) mice.
-
Behavioral Assays for Sedative-Hypnotic Effects
This test measures the general activity level of the mice and is used to assess the sedative effects of a drug.
-
Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., Zolpidem, Eszopiclone, or vehicle) via the appropriate route (e.g., intraperitoneal injection).
-
Immediately place the mouse in the center of the open-field arena.
-
Record the total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity parameters between drug-treated and vehicle-treated groups, and between wild-type and knockout/knock-in mice. A significant decrease in locomotor activity indicates a sedative effect.
This test assesses motor coordination and balance, which can be impaired by sedative-hypnotic drugs.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rotarod for a few trials on the day before the experiment to establish a baseline performance.
-
On the test day, administer the test compound or vehicle.
-
At a predetermined time after drug administration (e.g., 15-30 minutes), place the mouse on the rotating rod.
-
Record the latency to fall from the rod. The test is typically repeated for several trials.
-
-
Data Analysis: Compare the latency to fall between the different treatment groups and genotypes. A shorter latency to fall indicates impaired motor coordination.
Mandatory Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of action of Zolpidem at the GABAergic synapse.
Caption: Mechanism of Zolpidem at the GABAergic synapse.
Experimental Workflow for Validating Zolpidem's Target
The diagram below outlines the experimental workflow for validating the therapeutic target of Zolpidem using knockout mouse models.
Caption: Workflow for validating Zolpidem's target using knockout models.
Conclusion
The use of knockout and knock-in mouse models, particularly the α1(H101R) model, has been instrumental in unequivocally validating the α1 subunit-containing GABA-A receptor as the primary therapeutic target for Zolpidem's sedative-hypnotic effects. The dramatic reduction in Zolpidem's efficacy in these models provides a clear demonstration of its on-target activity.
While direct comparative data for all alternatives in these specific genetic models are not yet available, the existing evidence suggests that other Z-drugs like Zaleplon likely share a similar dependence on the α1 subunit. In contrast, Eszopiclone's broader receptor profile suggests it may retain some sedative effects even with a non-functional α1 subunit. Orexin receptor antagonists, acting through a completely different mechanism, offer a therapeutic alternative that bypasses the GABA-A receptor system altogether.
Future research should focus on direct, head-to-head comparisons of these different classes of hypnotics in α1(H101R) and other relevant knockout models to provide a more complete picture of their on- and off-target effects. This will be crucial for the development of next-generation hypnotics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of Pyridine Derivatives Across Various Cancer Cell Lines
A comprehensive analysis of the in vitro effects of novel pyridine-based compounds on cancer cell proliferation and survival, detailing their therapeutic potential and mechanisms of action.
The landscape of anticancer drug discovery has seen a significant focus on heterocyclic compounds, with pyridine and its fused derivatives emerging as a promising class of therapeutic agents. Their structural resemblance to endogenous purines allows them to interact with a multitude of biological targets crucial for cancer cell growth and survival. This guide provides a comparative overview of the cytotoxic and antiproliferative effects of various pyridine derivatives on a panel of human cancer cell lines. The data presented herein is collated from multiple preclinical studies, offering a valuable resource for researchers and drug development professionals in oncology.
Quantitative Analysis of Anticancer Activity
The in vitro efficacy of pyridine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the IC50 values of several novel pyridine-based compounds against various cancer cell lines, providing a direct comparison of their potency.
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 | Breast Adenocarcinoma | 0.11 (72h) | [1] |
| Compound 8n | MCF-7 | Breast Adenocarcinoma | 0.80 (72h) | [1] | |
| Doxorubicin (Ref) | MCF-7 | Breast Adenocarcinoma | 1.93 (48h) | [1] | |
| Imidazopyridine | C188 | MCF-7 | Breast Adenocarcinoma | 24.4 | [2] |
| C188 | T47-D | Breast Ductal Carcinoma | 23.0 | [2] | |
| IP-5 | HCC1937 | Breast Carcinoma | 45.0 | ||
| IP-6 | HCC1937 | Breast Carcinoma | 47.7 | ||
| Pyrazolopyridine | Compound 5a | HepG-2 | Hepatocellular Carcinoma | 3.42 | |
| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 3.56 | ||
| Erlotinib (Ref) | HepG-2 | Hepatocellular Carcinoma | 8.19 | ||
| Compound 8b | HCT-116 | Colorectal Carcinoma | 2.9 | ||
| Compound 8b | A-549 | Lung Carcinoma | 2.6 | ||
| Compound 8b | HEPG2 | Hepatocellular Carcinoma | 2.3 | ||
| Triazolopyridine | Compound 12m | MV4-11 | Acute Myeloid Leukemia | 0.02 | |
| (+)-JQ1 (Ref) | MV4-11 | Acute Myeloid Leukemia | 0.03 | ||
| Pyridine-Thiazole | Compound 9 | MDA-MB-231 | Breast Adenocarcinoma | 0.96 | |
| Compound 13 | MDA-MB-231 | Breast Adenocarcinoma | 3.08 |
Experimental Protocols
The determination of the anticancer activity of the pyridine derivatives cited in this guide predominantly relies on the MTT assay, a colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyridine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included. The cells are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyridine derivatives are mediated through the modulation of various signaling pathways critical for tumor progression. The diagrams below illustrate some of the key pathways targeted by these compounds.
VEGFR-2 Inhibition
Several pyridine-urea derivatives have demonstrated potent anticancer activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these compounds disrupt the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth.
Wnt/β-catenin Pathway Modulation
Imidazopyridine derivatives, such as C188, have been shown to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway leads to a decrease in the expression of downstream target genes like Cyclin D1 and c-Myc, resulting in cell cycle arrest and reduced cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many pyridine derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, some pyrazolopyridine derivatives have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and JNK signaling pathways. Similarly, other derivatives can cause cell cycle arrest at the G1 phase.
References
Zolpidem's Selectivity Profile: A Comparative Analysis with Other Benzodiazepine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Zolpidem, a widely prescribed hypnotic agent, with other benzodiazepine receptor agonists (BzRAs). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Unveiling the Selectivity of Zolpidem
Zolpidem, an imidazopyridine, exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, Zolpidem exhibits a pronounced selectivity for receptors containing the α1 subunit.[1][2] This selectivity is believed to be the basis for its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to less selective benzodiazepines.[1]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations. The benzodiazepine binding site is located at the interface of the α and γ subunits.[3] The specific α subunit isoform (α1, α2, α3, or α5) within the receptor complex dictates the affinity for various ligands and the resulting pharmacological effect. It is generally accepted that the sedative and hypnotic effects of BzRAs are primarily mediated by α1-containing receptors, while anxiolytic and myorelaxant effects are associated with α2 and α3 subunits, and cognitive effects with the α5 subunit.
Comparative Binding Affinities
The selectivity of Zolpidem and other BzRAs can be quantitatively assessed by comparing their binding affinities (Ki values) for different GABA-A receptor α subunits. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for Zolpidem and other selected compounds at recombinant human GABA-A receptors containing different α subunits.
| Compound | α1βxγx (Ki, nM) | α2βxγx (Ki, nM) | α3βxγx (Ki, nM) | α5βxγx (Ki, nM) | Selectivity Ratio (α2/α1) | Selectivity Ratio (α3/α1) | Selectivity Ratio (α5/α1) |
| Zolpidem | 20 | 400 | 400 | ≥5000 | 20 | 20 | ≥250 |
| Alpidem | High affinity (α1-selective) | Lower affinity | Lower affinity | Lower affinity | - | - | - |
| Zopiclone/Eszopiclone | Similar affinity across α1, α2, α3, and α5 | Similar affinity across α1, α2, α3, and α5 | Similar affinity across α1, α2, α3, and α5 | Similar affinity across α1, α2, α3, and α5 | ~1 | ~1 | ~1 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative summary from the cited literature. Alpidem, another α1-selective imidazopyridine, was developed as an anxiolytic but was withdrawn from the market due to hepatotoxicity.
As the table illustrates, Zolpidem demonstrates a clear preference for the α1 subunit, with approximately 20-fold lower affinity for α2 and α3 subunits and negligible affinity for the α5 subunit. In contrast, Zopiclone (and its active enantiomer, Eszopiclone) shows a much flatter selectivity profile, binding with similar affinity to α1, α2, α3, and α5-containing receptors. This lack of pronounced subtype selectivity in Zopiclone may contribute to its broader pharmacological profile, which includes anxiolytic and myorelaxant effects in addition to its hypnotic properties.
Experimental Protocols
The determination of binding affinities for Zolpidem and other benzamides is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a standard technique in pharmacology.
Radioligand Displacement Assay for GABA-A Receptor Subtypes
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zolpidem) for specific GABA-A receptor α subtypes.
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human GABA-A receptors of a specific subunit composition (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: A radiolabeled ligand that binds with high affinity to the benzodiazepine site of the GABA-A receptor, such as [³H]-Flunitrazepam or [³H]-Ro15-1788.
-
Test Compound: Unlabeled Zolpidem or other benzamide compounds of interest, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM Diazepam or Clonazepam) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4) containing appropriate ions.
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes containing the specific GABA-A receptor subtype on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge the homogenate to pellet the membranes and wash them to remove any endogenous substances that might interfere with the assay.
-
Resuspend the final membrane pellet in fresh assay buffer to a specific protein concentration (e.g., 50-200 µg of protein per assay tube/well).
-
-
Assay Setup:
-
Set up assay tubes or a 96-well plate with the following components for each concentration of the test compound:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control ligand.
-
Displacement: Receptor membranes, radioligand, and a specific concentration of the unlabeled test compound.
-
-
The final volume in each tube/well is kept constant.
-
-
Incubation:
-
Incubate the assay mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials or the wells of a compatible microplate.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Molecular Landscape
To better understand the context of Zolpidem's selectivity, the following diagrams illustrate the experimental workflow for its assessment and the signaling pathway it modulates.
Caption: Experimental workflow for determining the binding affinity of a test compound.
Caption: Simplified signaling pathway of the GABA-A receptor modulated by Zolpidem.
Conclusion
The available experimental data clearly demonstrates that Zolpidem is a selective positive allosteric modulator of GABA-A receptors, with a marked preference for those containing the α1 subunit. This selectivity profile distinguishes it from less selective benzodiazepine receptor agonists like Zopiclone/Eszopiclone and is consistent with its primary clinical use as a hypnotic. For researchers in the field, understanding these selectivity differences is crucial for the rational design and development of novel therapeutics with improved efficacy and reduced side-effect profiles. The methodologies and pathways described herein provide a foundational framework for the continued investigation of compounds targeting the GABAergic system.
References
A Comparative Toxicological Examination of Zolpidem and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of the hypnotic agent Zolpidem and its key synthetic precursors: 4-methylacetophenone, 2-amino-5-methylpyridine, and zolpidic acid. The information herein is intended to support research, drug development, and safety assessment activities by presenting a consolidated overview of acute toxicity, genotoxicity, and reproductive toxicity, supported by experimental data and detailed methodologies.
Quantitative Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for Zolpidem and its precursors. This data facilitates a direct comparison of their relative toxicities across different endpoints.
| Compound | CAS Number | Molecular Formula | Acute Toxicity (Oral LD50, Rat) | Genotoxicity (Ames Test) | Reproductive/Developmental Toxicity | Other Notable Toxicological Endpoints |
| Zolpidem | 82626-48-0 | C₁₉H₂₁N₃O | 695 mg/kg[1] | No information available | No adverse effects on fertility in rats. Embryo-fetal toxicity observed at maternally toxic doses. | CNS depression, drowsiness, dizziness, potential for abuse and dependence.[2][3] |
| 4-Methylacetophenone | 122-00-9 | C₉H₁₀O | 1400 mg/kg[4] | Not genotoxic[5] | No developmental toxicity data available; read-across data from acetophenone suggests no concern. | Mild skin irritant; harmful if swallowed. |
| 2-Amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | Toxic if swallowed (Acute Tox. 3) | No data available | Not classified as a reproductive toxin. | Causes skin and serious eye irritation; may cause respiratory irritation. |
| Zolpidic Acid | 189005-44-5 | C₁₇H₁₆N₂O₂ | Harmful if swallowed (Acute Tox. 4) | No data available | No data available | Causes skin and serious eye irritation; may cause respiratory irritation. |
Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (Zolpidem or its precursors) and include appropriate vehicle and positive controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and DNA content in the tail.
In Vivo Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.
-
Animal Selection: Use a small group of animals (typically three) of a single sex per step.
-
Dosing: Administer the test substance by oral gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used in the next step. This continues until enough information is gathered to classify the substance.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the primary signaling pathway associated with Zolpidem's mechanism of action.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for detecting DNA damage using the Comet assay.
Caption: Zolpidem's mechanism of action via the GABA-A receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zolpidic Acid - Acanthus Research [acanthusresearch.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validating Zolpidem's On-Target Effects: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRISPR-Cas9 and alternative methodologies for validating the on-target effects of Zolpidem, a widely prescribed sedative-hypnotic. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute robust target validation studies.
Introduction to Zolpidem and its Target
Zolpidem primarily exerts its therapeutic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. Specifically, it exhibits a high binding affinity for GABA-A receptors containing the α1 subunit (GABRA1).[1] This interaction enhances the inhibitory effects of GABA, leading to sedation. Validating that the observed physiological effects of Zolpidem are indeed mediated through its interaction with the GABRA1 subunit is a critical step in understanding its mechanism of action and potential off-target effects.
CRISPR-Cas9 as the Gold Standard for Target Validation
CRISPR-Cas9 technology has emerged as a powerful tool for drug target validation due to its ability to create precise and permanent genetic modifications.[2][3] By knocking out the gene encoding the target protein, researchers can definitively assess the compound's efficacy in the absence of its intended target. This approach offers significant advantages over transient methods like RNA interference (RNAi), including higher specificity and complete loss of protein expression.[4]
Comparison of Target Validation Methodologies
The following table summarizes the key features of CRISPR-Cas9, RNAi, and small molecule inhibitors for validating Zolpidem's on-target effects.
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA Knockdown) | Small Molecule Antagonist |
| Mechanism | Permanent gene disruption at the DNA level. | Transient mRNA degradation, leading to reduced protein expression. | Competitive or non-competitive binding to the target protein, inhibiting its function. |
| Effect Duration | Permanent and heritable. | Transient (typically 48-96 hours). | Dependent on compound half-life and administration. |
| Specificity | High, with off-target effects that can be minimized through careful guide RNA design. | Moderate, with a higher propensity for off-target effects. | Variable, with potential for off-target binding to other proteins. |
| Efficiency | High, can achieve complete loss of protein function. | Variable, often results in incomplete protein knockdown. | Dependent on antagonist affinity and concentration. |
| Time to Result | Longer, requires generation and validation of stable knockout cell lines. | Shorter, suitable for rapid screening. | Rapid, effects are observed shortly after administration. |
| Validation Level | Gold standard for genetic validation. | Good for initial screening and target identification. | Pharmacological validation, useful for in vivo studies. |
Experimental Data: Validating Zolpidem's On-Target Effect on GABRA1
The following tables present hypothetical yet representative data from experiments designed to validate Zolpidem's on-target effects using a GABRA1 knockout cell line generated via CRISPR-Cas9.
Table 1: GABRA1 Protein Expression in Wild-Type vs. GABRA1-KO SH-SY5Y Cells
| Cell Line | GABRA1 Protein Level (Relative to WT) |
| Wild-Type (WT) | 1.00 |
| GABRA1-KO | < 0.05 |
Data would be obtained via Western Blot analysis.
Table 2: Electrophysiological Response to Zolpidem in WT vs. GABRA1-KO Neurons
| Cell Line | Zolpidem (1 µM) Induced Current (pA) |
| Wild-Type (WT) | 550 ± 45 |
| GABRA1-KO | 25 ± 10 |
Data would be obtained via whole-cell patch-clamp recordings.
Table 3: Effect of Zolpidem on Cell Viability in WT vs. GABRA1-KO Cells
| Zolpidem Conc. (µM) | WT Cell Viability (%) | GABRA1-KO Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 0.1 | 98 | 99 |
| 1 | 85 | 97 |
| 10 | 60 | 95 |
| 100 | 40 | 94 |
Data would be obtained using a standard cell viability assay such as MTT or resazurin-based assays.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of GABRA1 in SH-SY5Y Cells
This protocol outlines the generation of a stable GABRA1 knockout human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Lentiviral vectors expressing Cas9 and GABRA1-specific sgRNA
-
Lipofectamine 3000
-
Puromycin
-
Anti-GABRA1 antibody for validation
Procedure:
-
sgRNA Design: Design and clone GABRA1-specific sgRNAs into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce SH-SY5Y cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells using puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Screen individual clones for GABRA1 knockout by Western Blot and Sanger sequencing of the targeted genomic region.
Western Blot Analysis of GABRA1 Expression
This protocol is for confirming the absence of GABRA1 protein in the knockout cell line.
Procedure:
-
Protein Extraction: Lyse wild-type and GABRA1-KO SH-SY5Y cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against GABRA1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Electrophysiological Recording of GABA-A Receptor Currents
This protocol measures the functional effect of Zolpidem on GABA-A receptor activity.
Procedure:
-
Cell Preparation: Plate wild-type and GABRA1-KO cells on coverslips suitable for patch-clamp recording.
-
Recording Setup: Use a whole-cell patch-clamp configuration to record ionic currents.
-
GABA Application: Apply a baseline concentration of GABA to elicit a baseline current.
-
Zolpidem Application: Co-apply Zolpidem with GABA and record the change in current amplitude.
-
Data Analysis: Analyze the potentiation of the GABA-ergic current by Zolpidem in both cell lines.
Cell Viability Assay
This protocol assesses the effect of Zolpidem on cell viability.
Procedure:
-
Cell Seeding: Seed wild-type and GABRA1-KO cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of Zolpidem concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add a viability reagent (e.g., MTT, resazurin) to each well.
-
Measurement: Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Alternative Target Validation Methodologies: Detailed Protocols
RNAi-Mediated Knockdown of GABRA1
This protocol describes the transient silencing of GABRA1 expression using siRNA.
Materials:
-
SH-SY5Y cells
-
GABRA1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells to be 70-80% confluent at the time of transfection.
-
Transfection: Transfect the cells with GABRA1-specific siRNA or control siRNA using Lipofectamine RNAiMAX.
-
Incubation: Incubate the cells for 48-72 hours to allow for GABRA1 knockdown.
-
Validation: Assess the knockdown efficiency by Western Blot or qRT-PCR.
-
Phenotypic Assay: Perform functional assays (e.g., electrophysiology, cell viability) to evaluate the effect of Zolpidem.
Pharmacological Inhibition with a GABRA1 Antagonist
This protocol uses a specific antagonist to block the GABRA1 subunit and assess Zolpidem's effect.
Materials:
-
Wild-type SH-SY5Y cells
-
A specific GABRA1 antagonist
-
Zolpidem
Procedure:
-
Cell Preparation: Prepare cells for the desired functional assay (e.g., electrophysiology).
-
Antagonist Pre-incubation: Pre-incubate the cells with the GABRA1 antagonist for a sufficient time to ensure target engagement.
-
Zolpidem Treatment: Apply Zolpidem in the continued presence of the antagonist.
-
Functional Assay: Measure the cellular response to Zolpidem and compare it to the response in the absence of the antagonist.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for validating Zolpidem's on-target effects using CRISPR-Cas9.
Caption: Simplified signaling pathway of Zolpidem's action on the GABA-A receptor.
Caption: Logical framework for validating Zolpidem's on-target effects.
Conclusion
This guide provides a comprehensive framework for validating the on-target effects of Zolpidem using CRISPR-Cas9 and compares this methodology with alternative approaches. The provided protocols and data tables serve as a foundation for researchers to design and interpret their own target validation studies. By employing these rigorous techniques, the scientific community can gain a deeper understanding of Zolpidem's mechanism of action and pave the way for the development of safer and more effective therapeutics.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. biocompare.com [biocompare.com]
- 4. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of the synthetic routes to Zolpyridine analogues
For Researchers, Scientists, and Drug Development Professionals
Zolpidem, a widely prescribed hypnotic agent, and its analogues are of significant interest in medicinal chemistry due to their therapeutic applications. The core of these compounds is the imidazo[1,2-a]pyridine scaffold, and a variety of synthetic strategies have been developed to construct this key heterocyclic system and introduce the necessary substituents. This guide provides a comparative overview of prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual representation of a classical synthetic pathway.
Comparative Data of Synthetic Methodologies
The efficiency and practicality of a synthetic route are crucial for drug discovery and development. The following table summarizes key quantitative data for several common methods used to synthesize Zolpidem and its analogues, allowing for a direct comparison of their performance.
| Synthetic Method | Key Reactants | Catalyst/Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Overall Yield (%) | Reference(s) |
| Classical Seven-Stage Synthesis | 4-Methylacetophenone, 2-Amino-5-methylpyridine | Bromine, NaOH, Methyl Iodide, NaCN, KOH, CDI | Acetic Acid, Ethanol, Acetone, THF | -5 to reflux | Multi-day | ~40 | [1][2] |
| Improved Four-Stage Synthesis | 4-Methylacetophenone, 2-Amino-5-methylpyridine | Bromine, Na2CO3, Formalin, Dimethylamine, PCl5 | Methanol, Acetic Acid, Acetone, Dichloromethane | RT to reflux | Shorter than 7-stage | 66 | [2] |
| Microwave-Assisted Synthesis | 2-Aminopyridines, α-Bromoacetophenones, N,N-dimethyl-2-oxoacetamide | NaHCO3, PBr3 | Toluene, Acetic Acid, THF | 50 - 110 | ~2 - 3 | 71 - 82 | [3][4] |
| Ortoleva-King Type Reaction | 2-Aminopyridines, Acetophenones | FeCl3·6H2O, I2 | Neat or Solvent | 110 - 120 | 1 - 4 | Moderate to Good | |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridines, Aldehydes, Isocyanides | Sc(OTf)3 or other Lewis/Brønsted acids | Methanol, etc. | Room Temp | 8 - 12 | up to 98 | |
| Copper-Catalyzed A³ Coupling | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Cu(I) or Cu(II) salt (e.g., CuI, CuSO4/ascorbate) | Toluene, Water (micellar) | 80 - 110 | 8 - 12 | Good to Excellent |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific analogues.
Improved Four-Stage Synthesis of Zolpidem
This modified classical route improves upon the original seven-stage synthesis by reducing the number of steps and increasing the overall yield.
Step 1: In-situ Bromination and Formation of Imidazo[1,2-a]pyridine Core
-
To a solution of 4-methylacetophenone in methanol, a catalytic amount of aluminum chloride is added.
-
The mixture is cooled, and bromine is added dropwise.
-
After reaction completion, the reaction mixture containing the α-bromoacetophenone is directly used for the next step without isolation.
-
The crude bromo-compound solution is added to a mixture of 2-amino-5-methylpyridine and aqueous sodium carbonate solution.
-
The mixture is heated to reflux to form 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Step 2: Mannich Reaction
-
The crude imidazo[1,2-a]pyridine from the previous step is dissolved in acetic acid.
-
Aqueous dimethylamine and formalin are added, and the mixture is stirred at room temperature to yield the N,N-dimethylaminomethyl derivative.
Step 3: In-situ Cyanation and Hydrolysis to Zolpidem Acetic Acid
-
The product from the Mannich reaction is reacted with methyl iodide in acetone to form the quaternary ammonium salt.
-
The resulting salt is treated with sodium cyanide in water, followed by alkaline hydrolysis (e.g., with NaOH) under reflux to yield 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (Zolpidem acetic acid). This in-situ process avoids the isolation of the cyano intermediate.
Step 4: Amidation to Zolpidem
-
Zolpidem acetic acid is suspended in dichloromethane.
-
Phosphorus pentachloride (PCl5) is added under a nitrogen atmosphere, and the mixture is refluxed to form the acid chloride.
-
The reaction mixture is then cooled, and dimethylamine is introduced to form Zolpidem.
-
The crude product is purified by recrystallization.
Microwave-Assisted Three-Step Synthesis of Zolpidem Analogues
This method offers a rapid and efficient route to Zolpidem and its fluorinated analogues.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
A mixture of the appropriate 2-aminopyridine, the corresponding α-bromoacetophenone, and sodium bicarbonate in toluene is subjected to microwave irradiation at 110 °C for 30-40 minutes.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated under reduced pressure to yield the 2-phenylimidazo[1,2-a]pyridine core.
Step 2: Functionalization at the 3-position
-
The product from Step 1 is dissolved in acetic acid.
-
N,N-dimethyl-2-oxoacetamide is added, and the mixture is irradiated in a microwave reactor at 65 °C for 1 hour.
-
The reaction yields the α-hydroxyacetamide intermediate.
Step 3: Reduction to the Final Product
-
The α-hydroxyacetamide intermediate is dissolved in tetrahydrofuran (THF).
-
Phosphorus tribromide (PBr3) is added, and the mixture is subjected to microwave irradiation at 50-90 °C for 45 minutes.
-
The reaction is quenched with an aqueous solution of sodium carbonate to yield the final Zolpidem analogue.
Copper-Catalyzed A³ Coupling for Imidazo[1,2-a]pyridine Synthesis
This one-pot, three-component reaction is a modern and efficient method for constructing the imidazo[1,2-a]pyridine scaffold.
-
To a mixture of a 2-aminopyridine, an aldehyde, and a terminal alkyne in a suitable solvent (e.g., toluene or aqueous micellar media), a copper(I) or copper(II) catalyst is added (e.g., CuI or a system of CuSO4 and sodium ascorbate).
-
The reaction mixture is heated at 80-110 °C for 8-12 hours.
-
The reaction proceeds through a domino sequence of condensation, A³-coupling, and cycloisomerization.
-
After completion, the product is isolated and purified by standard chromatographic techniques.
Visualizing the Synthetic Pathway
A diagram of the improved four-stage synthesis of Zolpidem is presented below, illustrating the sequence of reactions and key intermediates.
Caption: Improved Four-Stage Synthesis of Zolpidem.
Conclusion
The synthesis of Zolpidem and its analogues has evolved from lengthy, multi-step procedures to more efficient and scalable methods. The classical synthesis, while foundational, suffers from lower overall yields and the use of hazardous reagents. The improved four-stage process offers a significant advancement in terms of yield and process efficiency. For rapid synthesis and analogue generation, particularly in a research and development setting, microwave-assisted synthesis provides a powerful tool with high yields and significantly reduced reaction times. Furthermore, modern catalytic methods such as the Groebke-Blackburn-Bienaymé reaction and copper-catalyzed A³ coupling represent highly efficient and atom-economical approaches for constructing the core imidazo[1,2-a]pyridine scaffold, offering broad substrate scope for the generation of diverse libraries of Zolpidem analogues. The choice of synthetic route will ultimately depend on the specific goals of the researcher, considering factors such as scale, desired analogues, available equipment, and green chemistry principles.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Zolpidem
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Zolpidem, a DEA Class IV Controlled Substance. Adherence to these protocols is critical for minimizing exposure risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling Zolpidem, appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them regularly, or immediately if contaminated.[1][2] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should be worn whenever there is a risk of splash or dust generation.[1] | To protect eyes from accidental splashes or airborne particles. |
| Body Protection | Protective clothing | A lab coat or gown made of a low-permeability fabric is recommended.[2][3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | In cases of insufficient ventilation, exceeding exposure limits, or when there is a risk of inhaling dust, a suitable respirator should be worn. | To prevent inhalation of Zolpidem dust or aerosols. |
Experimental Protocol: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of Zolpidem and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Zolpidem in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.
-
Store locked up and keep out of the reach of children.
-
Refer to the manufacturer's certificate for specific storage and transport temperature conditions.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, or clothing.
-
Do not eat, drink, or smoke when using this product.
-
Ensure adequate ventilation to avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Emergency Procedures:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined in the table above.
-
Prevent further leakage or spillage if it is safe to do so.
Containment and Cleaning Up:
-
For solid spills, carefully sweep up or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, earth).
-
Collect the spilled material and place it into a suitable, properly labeled container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
Do not allow the spilled material to enter drains or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
